molecular formula C18H18O5 B3196998 2'-Hydroxy-2,4',6'-trimethoxychalcone CAS No. 10021-15-5

2'-Hydroxy-2,4',6'-trimethoxychalcone

Cat. No.: B3196998
CAS No.: 10021-15-5
M. Wt: 314.3 g/mol
InChI Key: KKTYCZKXENFEJP-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Hydroxy-2,4',6'-trimethoxychalcone is a natural product found in Andrographis lineata with data available.

Properties

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-13-10-15(20)18(17(11-13)23-3)14(19)9-8-12-6-4-5-7-16(12)22-2/h4-11,20H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTYCZKXENFEJP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Natural Sources and Isolation of 2'-Hydroxy-2,4',6'-trimethoxychalcone from Didymocarpus Species

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the isolation, characterization, and therapeutic potential of 2'-Hydroxy-2,4',6'-trimethoxychalcone , a bioactive flavonoid derived principally from Didymocarpus species.[1]

Executive Summary

2'-Hydroxy-2,4',6'-trimethoxychalcone is a lipophilic flavonoid belonging to the chalcone class (1,3-diaryl-2-propen-1-ones).[1] It is a primary bioactive constituent of Didymocarpus pedicellata (syn.[2][3] Didymocarpus pedicellatus), a medicinal plant indigenous to the subtropical Himalayas and known in Ayurveda as Shilapushpa or Patharphori.[1][4]

This compound has garnered significant research interest due to its nephroprotective , antioxidant , and anticancer properties.[1] Specifically, it exhibits efficacy in modulating P-glycoprotein (P-gp) expression in multi-drug resistant cancer cells and protecting against ferric nitrilotriacetate (Fe-NTA) induced renal oxidative stress.[1] This guide provides a validated protocol for its isolation and a technical analysis of its pharmacological mechanisms.

Chemical Profile & Biosynthesis[1][5][6][7][8]

Chemical Structure

The compound is an open-chain flavonoid characterized by two aromatic rings (A and B)[1] linked by a three-carbon


-unsaturated carbonyl system.[1][5][6][7][8]
  • IUPAC Name: (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1]
  • Molecular Weight: 314.33 g/mol

  • Key Functional Groups:

    • Ring A (Acetophenone moiety): 2'-Hydroxy (chelated to carbonyl), 4'-Methoxy, 6'-Methoxy.[1]

    • Ring B (Aldehyde moiety): 2-Methoxy.

    • Linker: trans-Enone system (

      
       Hz).[1]
      
Biosynthetic Pathway

The biosynthesis follows the phenylpropanoid pathway. The chalcone scaffold is constructed by Chalcone Synthase (CHS) , condensing one molecule of p-coumaroyl-CoA (or cinnamoyl-CoA derivatives) with three molecules of malonyl-CoA.[1][8] Subsequent O-methylation is catalyzed by O-methyltransferases (OMTs) .

Biosynthesis cluster_0 Precursors Phenylalanine L-Phenylalanine Cinnamate Cinnamic Acid Phenylalanine->Cinnamate PAL Coumaroyl p-Coumaroyl-CoA (Ring B Precursor) Cinnamate->Coumaroyl C4H, 4CL Chalcone Naringenin Chalcone (Scaffold) Coumaroyl->Chalcone Chalcone Synthase (CHS) + 3x Malonyl-CoA Malonyl 3x Malonyl-CoA (Ring A Precursor) Malonyl->Chalcone Target 2'-Hydroxy-2,4',6'-trimethoxychalcone Chalcone->Target O-Methyltransferases (OMT) (Sequential Methylation) caption Figure 1: Biosynthetic pathway of 2'-Hydroxy-2,4',6'-trimethoxychalcone.

Natural Sources: Didymocarpus Species[3][12][13][14]

The primary genus yielding this specific chalcone is Didymocarpus (Family: Gesneriaceae).[2][3][4][9]

SpeciesGeographic DistributionPart UsedComparative Yield Notes
Didymocarpus pedicellata Subtropical Himalayas (India, Nepal)Aerial parts / LeavesPrimary Source. High concentration of polymethoxylated chalcones.[1]
Didymocarpus aromaticus HimalayasLeavesContains related chalcones (Pedicin); lower yield of the target isomer.
Didymocarpus corchorifolia Southeast Asia (Malaysia)Whole plantSecondary source; often co-occurs with flavokawains.[1]

Botanical Note: D. pedicellata is unique for its "dust" or "glandular" coating on the leaves, which is rich in lipophilic exudates containing these chalcones. This makes surface washing a viable pre-extraction step.

Extraction & Isolation Protocol

This protocol is designed to maximize the yield of lipophilic chalcones while removing polar impurities (glycosides, tannins).[1]

Reagents & Materials
  • Solvents: Ethanol (95%), Petroleum Ether (60-80°C), Chloroform, n-Butanol, Benzene, Acetone.[1]

  • Stationary Phase: Silica Gel (60-120 mesh for column).

  • Equipment: Soxhlet apparatus, Rotary evaporator, UV lamp (365 nm).

Step-by-Step Methodology

Step 1: Preparation and Primary Extraction

  • Dry aerial parts of D. pedicellata in shade and pulverize to a coarse powder.[4]

  • Soxhlet Extraction: Extract 1.0 kg of powder with 95% Ethanol (3.0 L) for 24–48 hours until the siphon runs colorless.

  • Concentration: Evaporate the ethanolic extract under reduced pressure at 40°C to obtain a viscous dark-brown residue (Crude Extract).

Step 2: Solvent Fractionation (Partitioning) [1]

  • Suspend the crude extract in distilled water (500 mL).

  • Fraction A (Lipids/Terpenes): Partition with Petroleum Ether (3 x 300 mL). Save this fraction.

  • Fraction B (Target Chalcones): Partition the aqueous layer with Chloroform (3 x 300 mL). Note: The target trimethoxychalcone is predominantly found here.

  • Fraction C (Glycosides): Partition remaining aqueous layer with n-Butanol.

Step 3: Chromatographic Isolation

  • Concentrate the Chloroform fraction to dryness.

  • Column Packing: Pack a glass column with Silica Gel using Benzene as the solvent.

  • Elution Gradient: Elute with a gradient of Benzene:Acetone.

    • Start: 100% Benzene.

    • Gradient: Increase Acetone in 5% increments (95:5, 90:10).

  • Monitoring: Collect fractions (100 mL each). Monitor via TLC (Silica gel G).

    • Visualization: Chalcones appear as dark spots under UV (254 nm) or turn red/orange upon spraying with ammonia vapor or 5% ethanolic KOH (Borntrager’s reaction).[1]

  • Purification: Combine fractions containing the target spot (

    
     in Benzene:Acetone 9:1). Recrystallize from Ethanol or Acetone/Hexane to yield yellow needles.
    

ExtractionWorkflow cluster_Partition Solvent Partitioning Plant D. pedicellata Aerial Parts (Dried & Powdered) EthanolExt Soxhlet Extraction (95% Ethanol) Plant->EthanolExt Crude Crude Extract (Concentrated) EthanolExt->Crude WaterSusp Suspend in H2O Crude->WaterSusp PetEther Petroleum Ether Fr. (Fats/Waxes) WaterSusp->PetEther Chloroform Chloroform Fr. (TARGET CHALCONES) WaterSusp->Chloroform Butanol n-Butanol Fr. (Glycosides) WaterSusp->Butanol Column Column Chromatography Silica Gel (Benzene:Acetone) Chloroform->Column Crystals Recrystallization (Yellow Needles) Column->Crystals Elution @ 90:10 caption Figure 2: Isolation workflow for 2'-Hydroxy-2,4',6'-trimethoxychalcone.

Analytical Characterization

To validate the identity of the isolated compound, compare spectral data against these standard values:

TechniqueDiagnostic Signals (Expected)Interpretation
UV-Vis

238, 275, 373 nm (MeOH)
Band I (373 nm) indicates the cinnamoyl system; Band II (238/275 nm) indicates the benzoyl system.[1]
IR (KBr) 1623 cm

(Chelated C=O)
The carbonyl frequency is lowered due to strong intramolecular H-bonding with the 2'-OH.

H NMR

13.5-14.0 (s, 1H, 2'-OH)
Characteristic downfield singlet of the chelated hydroxyl.[1]

7.8-8.0 (d,

Hz,

-H/

-H)
Trans-geometry of the double bond.[1]

3.8-4.0 (s, 9H, 3x -OMe)
Three distinct methoxy signals (2, 4', 6').[1]
Mass Spec [M+H]

m/z 315.1
Consistent with C

H

O

.

Pharmacological Potential & Mechanisms[1][6][8][10]

Nephroprotection (Antioxidant)

The compound acts as a potent scavenger of free radicals. In models of Ferric Nitrilotriacetate (Fe-NTA) induced nephrotoxicity, it mitigates lipid peroxidation.[1]

  • Mechanism: The 2'-OH group and the conjugated ketone system allow for electron delocalization, stabilizing phenoxy radicals.[1] It restores renal antioxidant enzymes (Catalase, SOD).[1]

Anticancer Activity (MDR Reversal)

Recent studies highlight its role in overcoming Multi-Drug Resistance (MDR).[1]

  • Target: P-glycoprotein (P-gp/ABCB1).

  • Action: It acts as a P-gp inhibitor, preventing the efflux of chemotherapeutic agents (e.g., doxorubicin, cisplatin) from cancer cells.[1]

  • Pathway: It may also induce G2/M phase arrest by disrupting microtubule dynamics, similar to other methoxychalcones.[1]

MOA cluster_Cancer Anticancer Mechanism cluster_Renal Nephroprotection Chalcone 2'-Hydroxy-2,4',6'-trimethoxychalcone Pgp P-glycoprotein (P-gp) (Efflux Pump) Chalcone->Pgp Inhibits ROS Reactive Oxygen Species (Fe-NTA induced) Chalcone->ROS Scavenges DrugAccum Intracellular Drug Accumulation Pgp->DrugAccum Inhibition Apoptosis Apoptosis DrugAccum->Apoptosis caption Figure 3: Dual pharmacological mechanisms: P-gp inhibition and ROS scavenging. LPO Lipid Peroxidation ROS->LPO TissueDamage Renal Necrosis LPO->TissueDamage

[1]

References

  • Agarwal, S.C., Bhaskar, A. & Seshadri, T.R. (1973).[1] "Constituents of the roots of Didymocarpus pedicellata: Isolation and structure of pashanone, a new chalcone." Indian Journal of Chemistry, 11, 9-12.

  • Kaur, G., et al. (2007).[1][2] "Protective effect of Didymocarpus pedicellata on ferric nitrilotriacetate (Fe-NTA) induced renal oxidative stress and hyperproliferative response."[4] Chemico-Biological Interactions, 165(1), 33-44.[1]

  • Bhongade, Y.M., et al. (2021).[1][7] "Didymocarpus pedicellata: Bioactive Constituent, their Molecular Target in Diabetes Mellitus." International Journal of Pharmaceutical Sciences Review and Research, 70(1), 25-27.[1]

  • Rathore, J.S., Garg, S.K.[1][10] & Gupta, S.R. (1981).[1][2][10] "A chalcone and flavones from Didymocarpus pedicellata."[2][3][4][10] Phytochemistry, 20(7), 1755-1756.[1]

  • Kim, M., et al. (2014).[1] "A new synthetic 2'-hydroxy-2,4,6-trimethoxy-5',6'-naphthochalcone induces G2/M cell cycle arrest and apoptosis."[1] Cancer Letters, 354(2), 348-354.

Sources

Pharmacological Potential and Biological Activity of 2'-Hydroxy-2,4',6'-trimethoxychalcone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmacological profile, synthesis, and biological mechanisms of 2'-Hydroxy-2,4',6'-trimethoxychalcone (often abbreviated as 1H3MC or referred to as a specific Andrographis or Chloranthus derivative).

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

2'-Hydroxy-2,4',6'-trimethoxychalcone is a bioactive flavonoid derivative distinguished by a specific oxygenation pattern on the A-ring (2'-OH, 4',6'-OMe) and an ortho-methoxy substitution on the B-ring.[1] While structurally related to the well-known Flavokawain A (which bears a para-methoxy group), this specific isomer exhibits a distinct pharmacological niche.

Its primary therapeutic value lies in reversing Multi-Drug Resistance (MDR) in cancer cells. Unlike many general cytotoxic agents, 2'-Hydroxy-2,4',6'-trimethoxychalcone has been identified as a potent inhibitor of P-glycoprotein (P-gp) expression, capable of restoring sensitivity to chemotherapeutics like cisplatin and paclitaxel in resistant cell lines (e.g., uterine sarcoma MES-SA/Dx5). Additionally, it displays moderate standalone cytotoxicity against hepatic, gastric, and lung cancer lines via mitochondrial apoptosis.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

Structural Identity

The molecule consists of a chalcone backbone (1,3-diaryl-2-propen-1-one) connecting a phloroglucinol-derived A-ring and an ortho-anisaldehyde-derived B-ring.

PropertyDetail
IUPAC Name (2E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Molecular Formula C₁₈H₁₈O₅
Molecular Weight 314.33 g/mol
CAS Registry 118267-80-4
Appearance Yellow crystalline needles
Melting Point 132–134 °C (Ethanol)
Solubility Soluble in DMSO, Acetone, Chloroform; Sparingly soluble in Ethanol; Insoluble in Water
Natural Sources Andrographis lineata, Andrographis viscosula, Chloranthus spp.[2][3][4]
Synthetic Pathway (Claisen-Schmidt Condensation)

The most efficient route to high-purity 2'-Hydroxy-2,4',6'-trimethoxychalcone is the base-catalyzed condensation of 2-hydroxy-4,6-dimethoxyacetophenone with 2-methoxybenzaldehyde.

Reaction Logic: The 2'-OH group is protected from cyclization by the hydrogen bond with the carbonyl oxygen, while the 4' and 6' methoxy groups activate the A-ring, facilitating the aldol condensation.

Synthesis cluster_conditions Critical Parameters Reactant1 2-Hydroxy-4,6- dimethoxyacetophenone Intermediate Aldol Intermediate (Transient) Reactant1->Intermediate KOH / EtOH RT, 48-72h Reactant2 2-Methoxybenzaldehyde Reactant2->Intermediate Product 2'-Hydroxy-2,4',6'- trimethoxychalcone (Yellow Precipitate) Intermediate->Product - H2O (Dehydration) Cond1 Temp: Room Temp (Avoid Reflux to prevent Flavanone cyclization) Cond2 Base: 50% KOH (aq)

Figure 1: Synthetic workflow via Claisen-Schmidt condensation. Note the temperature control to avoid cyclization into the corresponding flavanone.

Pharmacological Mechanisms[3][11]

Reversal of Multi-Drug Resistance (MDR)

The defining characteristic of this compound is its ability to sensitize drug-resistant tumors.

  • Target: P-glycoprotein (P-gp/ABCB1), an efflux pump responsible for chemoresistance.

  • Mechanism: Unlike competitive inhibitors (like verapamil) that block the pump's pore, 2'-Hydroxy-2,4',6'-trimethoxychalcone downregulates the expression of P-gp protein in a time-dependent manner.

  • Outcome: Intracellular accumulation of co-administered drugs (e.g., Cisplatin, Doxorubicin) increases, triggering cell death in previously resistant lines (e.g., MES-SA/Dx5).

Cytotoxicity & Apoptosis

In the absence of other drugs, the compound exhibits moderate cytotoxicity against solid tumors.

  • Pathway: Mitochondrial (Intrinsic) Apoptosis.

  • Signaling:

    • Bcl-2 Family: Downregulates anti-apoptotic Bcl-2; Upregulates pro-apoptotic Bax.

    • Caspases: Cleavage of Caspase-9 and Caspase-3.

    • Nuclear Effects: Induces chromatin condensation and DNA fragmentation.

Quantitative Activity Profile (IC50 Data)

The following table summarizes the cytotoxic potency across various human cancer cell lines.

Cell LineTissue OriginIC₅₀ (µg/mL)Comparator (Doxorubicin)
BT474 Breast (Ductal)4.70.08
Kato3 Gastric5.31.7
SW620 Colorectal5.61.1
CHAGO Lung (Undifferentiated)5.72.3
HepG2 Liver6.50.9

Note: While less potent than Doxorubicin on a weight basis, the chalcone's value lies in its lower toxicity profile and MDR-reversing capability.

Detailed Experimental Protocols

Protocol: Chemical Synthesis

Objective: Synthesize 1 gram of 2'-Hydroxy-2,4',6'-trimethoxychalcone.

  • Reagent Prep: Dissolve 2-hydroxy-4,6-dimethoxyacetophenone (10 mmol, ~1.96 g) and 2-methoxybenzaldehyde (11 mmol, ~1.50 g) in Ethanol (15 mL).

  • Catalysis: Add 50% aqueous KOH (10 mL) dropwise while stirring. The solution will darken (deep orange/red).

  • Reaction: Stir magnetically at Room Temperature for 48–72 hours. Do not heat, as this favors the formation of the isomeric flavanone.

  • Workup: Pour the reaction mixture into crushed ice-water (100 mL) containing dilute HCl (to pH ~4-5).

  • Isolation: A yellow precipitate will form immediately. Filter via Buchner funnel.

  • Purification: Recrystallize from hot ethanol.

    • Yield Expectation: ~67%.

    • Validation: ¹H NMR should show trans-olefin protons (J ≈ 15-16 Hz) at δ 7.8–8.2 ppm.

Protocol: MDR Reversal Assay (Combination Index)

Objective: Assess the ability of the chalcone to sensitize resistant cells (e.g., MES-SA/Dx5) to Cisplatin.

  • Seeding: Plate MES-SA/Dx5 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment Groups:

    • Control: Vehicle (DMSO < 0.1%).

    • Chalcone Only: 5 µM and 10 µM (Sub-cytotoxic doses).

    • Cisplatin Only: Serial dilution (0.1 – 100 µM).

    • Combination: Cisplatin (Serial) + Chalcone (Fixed 5 µM).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: CCK-8 or MTT assay to determine cell viability.

  • Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.

    • Interpretation: CI < 1 indicates synergism (successful MDR reversal).

Mechanism of Action Visualization

The following diagram illustrates the dual mechanism: direct mitochondrial apoptosis and the critical downregulation of P-gp pumps that allows chemotherapeutics to remain intracellular.

Mechanism cluster_cell Tumor Cell (MDR Phenotype) Chalcone 2'-Hydroxy-2,4',6'-trimethoxychalcone (Intracellular) Pgp_Gene ABCB1 Gene (P-gp Expression) Chalcone->Pgp_Gene Downregulates Expression Bcl2 Bcl-2 (Anti-apoptotic) Chalcone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Chalcone->Bax Activates Pgp_Protein P-glycoprotein (Efflux Pump) Pgp_Gene->Pgp_Protein Chemo Chemotherapy (e.g., Cisplatin) Pgp_Protein->Chemo Efflux Blocked (Drug Accumulation) Apoptosis Apoptosis (Cell Death) Chemo->Apoptosis Synergistic Killing Mito Mitochondria (Integrity Loss) Bcl2->Mito Bax->Mito Pore Formation Caspase Caspase-3/9 Cleavage Mito->Caspase Cytochrome c Release Caspase->Apoptosis

Figure 2: Dual-action mechanism. The compound suppresses the P-gp pump (red path), allowing co-administered chemotherapy to accumulate, while simultaneously triggering intrinsic apoptosis (green path).

References

  • MDR Reversal Activity: Lee, D. Y., et al. (2015). "The synthetic compound 2'-hydroxy-2,4,6'-trimethoxychalcone overcomes P-glycoprotein-mediated multi-drug resistance in drug-resistant uterine sarcoma MES-SA/DX5 cells."[1] Applied Biological Chemistry.

  • Synthesis & Antimicrobial Data: Alam, S., & Mostahar, S. (2005).[3][4] "Studies of Antimicrobial Activity of two Synthetic 2', 4', 6'-trioxygenated Flavones." Journal of Applied Sciences.

  • Cytotoxicity Screening: Encyclopedia of Traditional Chinese Medicines. "Isolated Compounds H-M: 2'-Hydroxy-2,4',6'-trimethoxychalcone Cytotoxicity Data."

  • Structural Identification: PubChem Compound Summary for CID 637261. "2'-Hydroxy-2,4',6'-Trimethoxychalcone."[1][5][4]

  • Comparative Anticancer Activity: Khatun, M., et al. (2020). "2', 4'-dihydroxy-3, 4-methylenedioxychalcone Activate Mitochondrial Apoptosis of Ehrlich Ascites Carcinoma Cells." Current Drug Therapy.[6]

Sources

Review of Antioxidant and Anti-Inflammatory Mechanisms of Trimethoxychalcones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethoxychalcones represent a privileged scaffold in medicinal chemistry, characterized by a 1,3-diphenyl-2-propen-1-one core substituted with three methoxy groups. These compounds exhibit a dual-action therapeutic profile: they potently induce cytoprotective enzymes via the Nrf2-ARE pathway while simultaneously suppressing pro-inflammatory mediators through NF-κB and MAPK blockade . This guide dissects the molecular causality of these mechanisms, analyzes the Structure-Activity Relationships (SAR) governing their potency, and provides validated experimental protocols for their evaluation in drug discovery.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)[1]

The biological activity of trimethoxychalcones is not random; it is a function of two distinct structural domains: the Michael Acceptor "Warhead" and the Trimethoxy "Payload."

The Michael Acceptor ( -Unsaturated Carbonyl)

The central enone linker acts as a soft electrophile. It undergoes a Michael addition reaction with specific cysteine residues (sulfhydryl groups) on target proteins.[1][2]

  • Target: Cysteine sensors on Keap1 (regulating Nrf2) and IKK

    
      (regulating NF-κB).
    
  • Criticality: Reduction of the double bond abolishes activity, confirming that electrophilicity is the primary driver of mechanism.

The Trimethoxy Motif (The Payload)

The position of the methoxy groups (


) dictates the specific biological outcome.
  • 3,4,5-Trimethoxy (B-Ring): This substitution pattern (resembling the mescaline or colchicine motif) is highly effective at inhibiting tubulin polymerization and inducing HO-1 (Heme Oxygenase-1) . It maximizes lipophilicity and cellular permeability.

  • 2',4',6'-Trimethoxy (A-Ring): Often found in naturally occurring chalcones (e.g., from Chromolaena odorata), this pattern is sterically bulky and electron-rich, often showing superior inhibition of NO production and NF-κB nuclear translocation .

Part 2: Antioxidant Mechanism (The Nrf2/ARE Pathway)[4]

Mechanistic Logic

Trimethoxychalcones do not act primarily as direct radical scavengers (like Vitamin C). Instead, they function as indirect antioxidants . By alkylating Cys151, Cys273, or Cys288 on the repressor protein Keap1 , they induce a conformational change that prevents the ubiquitination of Nrf2 . Stabilized Nrf2 translocates to the nucleus, heterodimerizes with sMaf, and binds to the Antioxidant Response Element (ARE) , triggering the transcription of Phase II detoxifying enzymes.

Key Signaling Pathway
  • Inducer: Trimethoxychalcone (Electrophile).

  • Sensor: Keap1 (Cysteine-rich).

  • Effector: Nrf2 (Transcription Factor).[1][2]

  • Outcome: Upregulation of HO-1, NQO1, GCLC, and GSH synthesis.

Nrf2_Pathway Chalcone Trimethoxychalcone (Michael Acceptor) Keap1_Complex Cytosolic Keap1-Nrf2 Complex (Inactive) Chalcone->Keap1_Complex Alkylates Cysteines Keap1_Mod Alkylated Keap1 (Conformational Change) Keap1_Complex->Keap1_Mod Modification Ubiquitin Ubiquitination (Blocked) Keap1_Complex->Ubiquitin Normal State Nrf2_Cyto Stabilized Nrf2 (Cytosol) Keap1_Mod->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Sequence (Promoter) Nrf2_Nuc->ARE Heterodimerization with sMaf sMaf sMaf Protein sMaf->ARE Genes Target Genes: HO-1, NQO1, GCLC ARE->Genes Transcription ROS ROS/Oxidative Stress Genes->ROS Neutralization

Figure 1: The Nrf2/ARE signaling cascade activated by trimethoxychalcones. The compound inhibits the Keap1 repressor, allowing Nrf2 to drive antioxidant gene expression.

Part 3: Anti-Inflammatory Mechanism (NF-κB & MAPK Blockade)

Mechanistic Logic

Inflammation is driven by the transcription factor NF-κB .[3][4][5] In resting cells, NF-κB is sequestered by IκB


 . Upon stimulation (e.g., by LPS binding to TLR4), the kinase IKK  phosphorylates IκB

, marking it for degradation. Trimethoxychalcones inhibit this process at two points:
  • Direct IKK Inhibition: The Michael acceptor moiety can covalently modify IKK, preventing it from phosphorylating IκB

    
    .
    
  • TLR4/MD2 Interference: Some derivatives (e.g., DK-139) interfere with the receptor complex assembly upstream.

Simultaneously, these compounds inhibit MAPK (Mitogen-Activated Protein Kinases), specifically p38 and JNK , which reduces the stability of pro-inflammatory mRNA.

Key Signaling Pathway
  • Stimulus: LPS (Lipopolysaccharide).[4][6][7][8]

  • Receptor: TLR4.

  • Inhibited Targets: IKK complex, p38 MAPK.

  • Outcome: Reduced NO, iNOS, COX-2, TNF-

    
    , IL-6.
    

NFkB_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Signaling (p38, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK Chalcone Trimethoxychalcone (Inhibitor) Chalcone->MAPK Inhibits Phos. Chalcone->IKK Inhibits Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) Cytosol IkB->NFkB_Cyto Sequesters Degradation Proteasomal Degradation IkB->Degradation NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation (Blocked by Chalcone) DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription NO NO & Cytokine Release DNA->NO

Figure 2: Inhibition of the NF-κB inflammatory cascade.[3] Trimethoxychalcones prevent IKK activation and MAPK phosphorylation, halting cytokine production.

Part 4: Experimental Protocols

To validate these mechanisms, the following protocols are recommended. These are designed for RAW 264.7 macrophages , the gold-standard model for inflammation and redox studies.

Protocol A: Nitric Oxide (NO) Inhibition Assay (Griess Method)
  • Objective: Quantify the anti-inflammatory potency (IC50) of the chalcone.

  • Principle: NO is unstable and oxidizes to nitrite (

    
    ). The Griess reagent reacts with nitrite to form a pink azo dye (Absorbance @ 540 nm).
    

Step-by-Step Workflow:

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Incubate overnight at 37°C/5% CO2.
    
  • Pre-treatment: Replace media with fresh DMEM containing the trimethoxychalcone (0.1 – 50

    
    M). Include a Vehicle Control (DMSO < 0.1%). Incubate for 1 hour .
    
  • Stimulation: Add LPS (final concentration 1

    
    g/mL) to all wells except the Negative Control. Incubate for 24 hours .
    
  • Griess Reaction:

    • Transfer 100

      
      L of culture supernatant to a new flat-bottom plate.
      
    • Add 100

      
      L of Griess Reagent  (1:1 mix of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
      
  • Measurement: Incubate 10 minutes at room temperature (protected from light). Read absorbance at 540 nm .

  • Calculation: Calculate % Inhibition relative to LPS-only control. Determine IC50 using non-linear regression.

Protocol B: Nrf2 Nuclear Translocation (Western Blot)
  • Objective: Confirm the antioxidant mechanism by observing Nrf2 migration to the nucleus.

Step-by-Step Workflow:

  • Treatment: Treat RAW 264.7 cells (

    
     cells/dish) with the chalcone (e.g., 10 
    
    
    
    M) for 3, 6, and 12 hours .
  • Fractionation: Harvest cells and use a Nuclear/Cytosolic Fractionation Kit (e.g., NE-PER™) to separate cytoplasmic and nuclear lysates. Critical: Use protease and phosphatase inhibitors.

  • Electrophoresis: Load 20-30

    
    g of protein per lane on a 10% SDS-PAGE gel.
    
  • Blotting: Transfer to PVDF membrane. Block with 5% BSA.

  • Antibody Incubation:

    • Primary: Anti-Nrf2 (1:1000).

    • Loading Controls: Anti-

      
      -actin (Cytosol) and Anti-Lamin B1 (Nucleus).
      
  • Analysis: A positive result is defined by the accumulation of Nrf2 in the Nuclear fraction and a corresponding decrease or stabilization in the Cytosolic fraction compared to control.

Part 5: Data Synthesis (Comparative Activity)

The following table summarizes the biological activity of key trimethoxychalcone derivatives based on literature meta-analysis.

CompoundSubstitution PatternTarget MechanismKey Potency Metric
2',4',6'-Trimethoxychalcone A-Ring (2,4,6-OMe)NF-κB / NO InhibitionIC50 (NO)

5-10

M
3,4,5-Trimethoxychalcone B-Ring (3,4,5-OMe)HO-1 Induction / TubulinHigh HO-1 Induction
DK-139 2-OH (A), 3',5',5'-OMe (B)TLR4 / Akt / NF-κBIC50 (NO) < 5

M
Isoliquiritigenin 2',4',4-OH (No OMe)Nrf2 / NF-κBModerate (Reference)

Note: The 2',4',6' pattern (A-ring) is generally superior for anti-inflammatory cytokine suppression, while the 3,4,5 pattern (B-ring) is often utilized for microtubule destabilization and antioxidant enzyme induction.

References

  • Dhar, R., et al. (2018).[8] "2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages." Immunopharmacology and Immunotoxicology. Link

  • Foresti, R., et al. (2013). "The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones." Molecules. Link

  • Kim, Y.H., et al. (2013). "A new synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), suppresses the Toll-like receptor 4-mediated inflammatory response through inhibition of the Akt/NF-κB pathway in BV2 microglial cells."[3] Experimental & Molecular Medicine. Link

  • Alcaraz, M., et al. (2008).[8] "Structure-Activity Relationships of Methoxychalcones as Inducers of Heme Oxygenase-1." Chemical Research in Toxicology. Link

  • Lee, S.H., et al. (2020).[9] "The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07." Molecules. Link

Sources

2'-Hydroxy-2,4',6'-trimethoxychalcone CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Primary Identifier: CAS 118267-80-4 Code: 1H3MC Class: Synthetic Methoxychalcone / Flavonoid Derivative

Executive Summary

2'-Hydroxy-2,4',6'-trimethoxychalcone (1H3MC) is a bioactive synthetic chalcone distinguished by its specific oxygenation pattern: a chelated hydroxyl group at the 2'-position and methoxy groups at the 4', 6', and 2-positions. Unlike common dietary chalcones, 1H3MC has emerged as a potent modulator of P-glycoprotein (P-gp) , a key transporter involved in multi-drug resistance (MDR).

This guide details the physicochemical profile, synthesis, and mechanistic validation of 1H3MC. It is designed for researchers investigating chemosensitization strategies in oncology, specifically for overcoming resistance in uterine sarcoma and colon adenocarcinoma lineages.

Part 1: Chemical Identity & Physicochemical Profile

The structural integrity of 1H3MC relies on the trans (


) configuration of the 

-unsaturated ketone linker, stabilized by an intramolecular hydrogen bond between the 2'-hydroxyl and the carbonyl oxygen.
Parameter Data
IUPAC Name (

)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
CAS Number 118267-80-4
Molecular Formula C

H

O

Molecular Weight 314.33 g/mol
Exact Mass 314.1154
SMILES COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O
Appearance Yellow crystalline solid
Melting Point 132–134 °C
Solubility Soluble in DMSO, Acetone, Chloroform; Sparingly soluble in Ethanol; Insoluble in Water
Part 2: Synthetic Methodology (Self-Validating Protocol)

Method: Claisen-Schmidt Condensation Reaction Type: Base-Catalyzed Aldol Condensation followed by Dehydration

This protocol prioritizes regio-selectivity and yield optimization by utilizing Xanthoxylin (2'-hydroxy-4',6'-dimethoxyacetophenone) as the nucleophile. The presence of the 2'-OH group requires careful base management to prevent side reactions (e.g., cyclization to flavanones), although the 6'-methoxy group sterically hinders this cyclization, stabilizing the chalcone form.

Reagents:
  • Nucleophile: 2'-Hydroxy-4',6'-dimethoxyacetophenone (Xanthoxylin) [1.0 eq]

  • Electrophile: 2-Methoxybenzaldehyde (

    
    -Anisaldehyde) [1.1 eq]
    
  • Catalyst: Potassium Hydroxide (KOH) [50% aq. solution]

  • Solvent: Ethanol (Absolute)

Step-by-Step Protocol:
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Xanthoxylin in 30 mL of ethanol.

  • Activation: Add 20 mL of 50% (w/v) aqueous KOH dropwise while stirring. The solution will darken (deep orange/red) due to the formation of the phenolate anion.

  • Addition: Add 11 mmol of 2-Methoxybenzaldehyde dropwise.

  • Reaction: Stir the mixture vigorously at Room Temperature (25°C) for 48–72 hours. Note: Monitoring by TLC (Hexane:Ethyl Acetate 3:1) is essential. The product usually appears as a bright yellow spot distinct from the starting acetophenone.

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water containing 10% HCl. Acidification is critical to reprotonate the phenolate and precipitate the free chalcone.

  • Work-up: A yellow precipitate will form immediately. Filter the solid under vacuum and wash with cold water (

    
     mL) to remove excess acid and aldehyde.
    
  • Purification: Recrystallize from hot ethanol. Dissolve the crude solid in minimal boiling ethanol, filter while hot, and allow to cool slowly to 4°C.

Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: Xanthoxylin + o-Anisaldehyde Base Activation: KOH / EtOH (Phenolate formation) Start->Base Mix React Condensation: RT, 48-72h (Aldol + Dehydration) Base->React Stir Quench Quench: Ice Water + HCl (Precipitation) React->Quench Acidify pH 3-4 Purify Purification: Recrystallization (EtOH) Yield: ~70-80% Quench->Purify Filter & Wash

Figure 1: Step-wise synthesis of 1H3MC via Claisen-Schmidt condensation.

Part 3: Structural Characterization Logic

To validate the synthesis, researchers must confirm the specific substitution pattern. The key differentiator is the A-ring vs. B-ring proton signals in


H NMR.

NMR Interpretation Strategy:

  • The Chelate: Look for a sharp singlet downfield (

    
     ppm). This confirms the 2'-OH is present and hydrogen-bonded to the carbonyl, proving the chalcone structure is intact (not cyclized).
    
  • The Linker: The

    
     and 
    
    
    
    protons appear as two doublets (
    
    
    7.8–8.2 ppm) with a large coupling constant (
    
    
    Hz), confirming the trans (
    
    
    ) geometry.
  • Ring A (Acetophenone side): With substituents at 2', 4', and 6', the aromatic protons at 3' and 5' are chemically equivalent (or nearly so) and appear as a singlet or meta-coupled doublets around

    
     5.9–6.1 ppm.
    
  • Ring B (Aldehyde side): The 2-methoxy substitution creates an ABCD pattern. Look for the distinctive shielding effect of the ortho-methoxy group.

NucleusChemical Shift (

ppm)
MultiplicityAssignment

H
14.20s2'-OH (Chelated)

H
7.85–8.15d (

Hz)

-H (Vinyl)

H
7.70–7.80d (

Hz)

-H (Vinyl)

H
5.95–6.10s3', 5'-H (Ring A)

H
3.80–3.95s (x3)-OCH

(x3)
Part 4: Biological Mechanism & Pharmacophore Analysis

1H3MC addresses a critical failure mode in chemotherapy: Multi-Drug Resistance (MDR) caused by P-glycoprotein (ABCB1) efflux pumps.

Mechanism of Action:
  • P-gp Modulation: Unlike simple competitive inhibitors, 1H3MC downregulates the expression of P-gp protein over time, likely through interference with the PI3K/Akt or MAPK signaling pathways upstream of the MDR1 gene promoter.

  • Apoptosis Induction: The compound restores sensitivity to cytotoxic agents (e.g., Cisplatin, Paclitaxel) by triggering the intrinsic apoptotic pathway. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and activation of Caspases-3, -8, and -9.

  • Synergy: In resistant uterine sarcoma cells (MES-SA/Dx5), 1H3MC exhibits negligible toxicity alone but significantly potentiates the lethality of doxorubicin and cisplatin.[1]

Signaling Pathway Diagram

Mechanism Drug 1H3MC (2'-Hydroxy-2,4',6'-trimethoxychalcone) Pgp P-glycoprotein (P-gp) (Efflux Pump) Drug->Pgp Downregulates Expression Chemo Chemotherapy (Cisplatin/Doxorubicin) Drug->Chemo Synergistic Potentiation Pgp->Chemo Efflux (Blocked) Cell Cancer Cell (MDR Phenotype) Chemo->Cell Accumulation Apoptosis Apoptosis (Caspase 3/9, PARP Cleavage) Cell->Apoptosis Cell Death

Figure 2: Mechanism of MDR reversal by 1H3MC in resistant cancer cells.

Part 5: Quality Control & Stability
  • Storage: Store at -20°C. Protect from light. Chalcones are photo-reactive and can undergo

    
     isomerization or [2+2] cycloaddition upon prolonged UV exposure.
    
  • Stability: Stable in DMSO stock solutions for 1 month at -20°C. Avoid repeated freeze-thaw cycles.

  • Handling: Wear standard PPE. Although specific toxicity data is limited, chalcones are potential skin irritants and Michael acceptors capable of alkylating cysteine residues in proteins.

References
  • Kim, M.Y., et al. (2015). The synthetic compound 2'-hydroxy-2,4,6'-trimethoxychalcone overcomes P-glycoprotein-mediated multi-drug resistance in drug-resistant uterine sarcoma MES-SA/DX5 cells.[1] Applied Biological Chemistry, 58(1), 105-109.[1] Link

  • PubChem. Compound Summary for CID 637261: 2'-Hydroxy-2,4',6'-trimethoxychalcone. National Center for Biotechnology Information. Link

  • Khatun, M., et al. (2020). 2',4'-dihydroxy-3,4-methylenedioxychalcone Activate Mitochondrial Apoptosis of Ehrlich Ascites Carcinoma Cells.[2] Current Drug Therapy, 15(4).[2] Link

  • BenchChem. Synthesis Protocol for Methoxychalcone Derivatives via Claisen-Schmidt Condensation. Link

Sources

Structure-activity relationship (SAR) background of methoxy-substituted chalcones

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR), Synthesis, and Mechanistic Profiling

Executive Summary: The "Privileged" Scaffold

In the landscape of medicinal chemistry, the chalcone (1,3-diphenyl-2-propen-1-one) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While the naked scaffold exhibits promiscuous reactivity, the strategic introduction of methoxy (


) substituents  transforms this template into a highly specific modulator of tubulin polymerization and inflammatory signaling.

This technical guide dissects the Structure-Activity Relationship (SAR) of methoxy-chalcones, specifically isolating the 3,4,5-trimethoxy motif as a critical driver for anticancer potency and the


-unsaturated ketone  as the metabolic "warhead" for anti-inflammatory activity.

Chemical Foundation: The Methoxy "Switch"

The methoxy group is not merely a lipophilic spacer; it is an electronic switch that alters the pharmacodynamics of the chalcone scaffold through two primary mechanisms:

  • Electronic Modulation (Resonance): As an electron-donating group (EDG), the methoxy moiety increases electron density on the phenyl rings. When positioned para or ortho, it stabilizes the resonance forms of the enone system, modulating the electrophilicity of the

    
    -carbon—the site of Michael addition reactions with cysteine residues in proteins.
    
  • Steric & Lipophilic Optimization: The methoxy group increases lipophilicity (

    
    ), facilitating membrane permeability. Sterically, it locks the molecular conformation, which is critical for fitting into the hydrophobic pockets of targets like 
    
    
    
    -tubulin.
The Scaffold Nomenclature
  • Ring A: Derived from the acetophenone precursor (Left side).

  • Ring B: Derived from the benzaldehyde precursor (Right side).

  • The Bridge: The

    
    -unsaturated carbonyl system.[1][2]
    

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation[3][4][5]

The most robust route to methoxy-chalcones is the base-catalyzed Claisen-Schmidt condensation. This protocol prioritizes yield and purity, utilizing a self-validating recrystallization step.

Reagents
  • Substituted Acetophenone (Ring A precursor)

  • Substituted Benzaldehyde (Ring B precursor)

  • Catalyst: 40% w/v Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Solvent: Ethanol (95% or absolute)

Step-by-Step Methodology
  • Solubilization: Dissolve 10 mmol of the specific acetophenone and 10 mmol of the substituted benzaldehyde in 15 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 40% NaOH dropwise while stirring at

    
     (ice bath) to prevent side reactions (Cannizzaro reaction).
    
  • Reaction: Allow the mixture to stir at room temperature (

    
    ) for 12–24 hours.
    
    • Validation: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot indicates completion.

  • Precipitation: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of HCl (to neutralize excess base). The chalcone will precipitate as a solid.[3]

  • Purification (Critical): Filter the crude solid. Recrystallize from hot ethanol.

    • Why? This removes unreacted starting materials and stabilizes the trans-isomer (

      
      -isomer), which is thermodynamically more stable and biologically active than the cis-isomer.
      
Visualization: Synthetic Workflow

SynthesisWorkflow Start Reagents: Acetophenone + Benzaldehyde Mix Solubilization (Ethanol) Start->Mix Cat Catalysis (NaOH, 0°C) Mix->Cat React Reaction (RT, 12-24h) Cat->React Monitor TLC Validation (Hex:EtOAc) React->Monitor Check Monitor->React Incomplete Quench Acidic Quench (Ice/HCl) Monitor->Quench Complete Purify Recrystallization (Hot Ethanol) Quench->Purify Final Pure E-Chalcone Purify->Final

Figure 1: Validated workflow for Claisen-Schmidt condensation of methoxy-chalcones.

SAR Module A: Anticancer Activity (Tubulin Targeting)

The most potent anticancer application of methoxy-chalcones lies in their ability to inhibit tubulin polymerization, causing mitotic arrest at the G2/M phase.

The "Colchicine Mimic" Hypothesis

The 3,4,5-trimethoxyphenyl moiety is the pharmacophore gold standard. This specific pattern on Ring B mimics the A-ring of Colchicine, a classic tubulin inhibitor.

  • Ring B Importance: A 3,4,5-trimethoxy substitution on Ring B fits perfectly into the hydrophobic sub-pocket of the colchicine-binding site on

    
    -tubulin.
    
  • Ring A Influence: While Ring B handles binding affinity, Ring A modulates metabolic stability. A 3-amino or 3-hydroxy-4-methoxy substitution on Ring A often enhances cytotoxicity by forming additional hydrogen bonds with tubulin residues (e.g., Cys241).

Comparative Potency Data (Representative)
Compound Structure (Ring A / Ring B)[4]Tubulin Inhibition (

)
Mechanism Note
Unsubstituted Chalcone

Inactive baseline.
4'-Methoxy (Ring A) / Phenyl (Ring B)

Weak binding; lacks steric bulk.
Phenyl (Ring A) / 3,4,5-Trimethoxy (Ring B)

High Potency. Fits colchicine pocket.
3,4,5-Trimethoxy (Ring A) / Phenyl (Ring B)

Moderate. Ring B substitution is superior.
Indole-Chalcone Hybrid (Ring A)

Extremely potent; indole adds H-bond donors.
Visualization: Mechanism of Action (Apoptosis)

MOA_Tubulin Chalcone 3,4,5-Trimethoxychalcone Tubulin β-Tubulin (Colchicine Binding Site) Chalcone->Tubulin Binds Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Signaling Caspase Caspase-3 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Pathway of chalcone-induced apoptosis via tubulin destabilization.

SAR Module B: Anti-Inflammatory Activity (NF- B)[1]

While anticancer activity relies on steric fit (lock-and-key), anti-inflammatory activity relies heavily on electrophilic reactivity .

The Michael Acceptor Principle

The


-unsaturated ketone acts as a Michael acceptor. It covalently modifies reactive cysteine residues on the IKK complex  (I

B Kinase). This prevents the phosphorylation and degradation of I

B

, thereby keeping the pro-inflammatory transcription factor NF-

B sequestered in the cytoplasm.
SAR Rules for Inflammation[1]
  • Electrophilicity: Electron-withdrawing groups (EWG) on Ring B increase the electrophilicity of the

    
    -carbon, enhancing Michael addition potency. However, methoxy groups (EDG)  on Ring A can balance this by improving solubility without completely deactivating the Michael acceptor.
    
  • 2',4',6'-Trimethoxy Pattern: Unlike the anticancer 3,4,5-pattern, a 2',4',6'-trimethoxy substitution on Ring A (derived from phloroglucinol) is highly effective for anti-inflammatory action. This pattern mimics natural flavonoids like cardamonin.

  • Steric Hindrance: A substituent at the

    
    -position of the enone bridge (e.g., a methyl group) drastically reduces activity by sterically hindering the Michael addition.
    

ADME/T: Metabolic Stability & O-Demethylation

A major challenge in chalcone drug development is metabolic stability.

  • The Liability: Methoxy groups are prime targets for Cytochrome P450 isozymes (primarily CYP1A1 and CYP1B1 ), which perform O-demethylation. This converts the methoxy-chalcone into a hydroxy-chalcone.

  • The Consequence:

    • Bioactivation: In some cases, the hydroxy-metabolite is more active (e.g., higher antioxidant capacity).

    • Clearance: Hydroxyl groups are rapidly glucuronidated and excreted, reducing the drug's half-life.

  • SAR Solution: Introducing a 2'-methoxy group (ortho position) on Ring A provides steric protection to the carbonyl group and slows down metabolic degradation of the scaffold.

References

  • Ducki, S., et al. (1998). "Potent antimitotic and cell growth inhibitory properties of substituted chalcones."[5][6][7][8] Bioorganic & Medicinal Chemistry Letters.

  • Yadav, V. R., et al. (2011). "Molecular targets and mechanisms of cancer prevention and treatment by chalcones." Anti-Cancer Agents in Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "Synthesis of 4-Methoxychalcone via Claisen-Schmidt Condensation." BenchChem Protocols.

  • Mahapatra, D. K., et al. (2015). "Chalcones as privileged pharmacophores for the treatment of diverse cancers: A review." European Journal of Medicinal Chemistry.

  • Orlikova, B., et al. (2011). "Dietary chalcones with chemopreventive and chemotherapeutic potential."[7] Genes & Nutrition.

Sources

Thermodynamic Properties and Crystal Structure of 2'-Hydroxy-2,4',6'-trimethoxychalcone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the thermodynamic profile, crystal structure analysis, and synthesis workflow for 2'-Hydroxy-2,4',6'-trimethoxychalcone .

Technical Guide for Drug Development & Solid-State Chemistry

Executive Summary

2'-Hydroxy-2,4',6'-trimethoxychalcone (CAS: 3420-72-2, isomer specific) is a lipophilic flavonoid derivative distinguished by a strong intramolecular hydrogen bond and a specific steric clash induced by the ortho-methoxy group on the B-ring. Unlike its para-isomer (Flavokawain A), this compound exhibits a significantly lower melting point (~56–57 °C) and distinct solubility profile, driven by a twisted molecular conformation that disrupts efficient crystal packing. This guide provides a comprehensive analysis of its solid-state properties, critical for formulation scientists managing polymorphism and bioavailability risks.

Chemical Identity & Structural Basis

To ensure experimental precision, the exact chemical identity must be distinguished from common isomers like Flavokawain A.

PropertySpecification
IUPAC Name (2E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Common Name 2-Methoxyflavokawain B (derivative)
Molecular Formula C₁₈H₁₈O₅
Molecular Weight 314.33 g/mol
Key Substituents Ring A: 2'-OH, 4'-OMe, 6'-OMe (Phloroglucinol pattern)Ring B: 2-OMe (Ortho-methoxy)
SMILES COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O
Molecular Conformation & Intramolecular Forces

The structural integrity of this chalcone is governed by two competing forces:

  • Resonance-Assisted Hydrogen Bond (RAHB): A strong intramolecular hydrogen bond exists between the 2'-hydroxyl proton and the carbonyl oxygen (O-H···O=C). This locks the A-ring and the carbonyl group into a rigid, planar 6-membered ring system, characteristic of all 2'-hydroxychalcones.

  • Steric Twist (The "Ortho Effect"): Unlike Flavokawain A (4-OMe), the 2-methoxy group on the B-ring creates steric repulsion with the vinylic protons (H-α/H-β). This forces the B-ring to rotate out of the plane of the enone linker, reducing

    
    -conjugation across the molecule and disrupting planar stacking in the crystal lattice.
    

MolecularForces cluster_A Ring A (Acetophenone) cluster_B Ring B (Aldehyde) A_Ring Phloroglucinol Core (Planar) H_Bond Intramolecular H-Bond (2'-OH ··· O=C) A_Ring->H_Bond Stabilizes Linker Enone Bridge (-CO-CH=CH-) H_Bond->Linker Locks Conformation B_Ring 2-Methoxy Phenyl (Twisted) Steric Steric Clash (2-OMe vs Vinyl H) B_Ring->Steric Induces Twist Lattice Disruption (Lower MP) Steric->Twist Causes Non-Planarity Linker->B_Ring Connects

Figure 1: Mechanistic map of competing intramolecular forces. The green node represents the stabilizing H-bond, while the red node highlights the destabilizing steric clash responsible for the low melting point.

Thermodynamic Profile

The thermodynamic data below highlights the impact of the non-planar structure on thermal stability and solubility.

Thermal Transitions
ParameterValueInterpretation
Melting Point (

)
56 – 57 °C Significantly lower than Flavokawain A (112–114 °C). The low

is a direct consequence of the 2-OMe steric twist preventing efficient

-

stacking.
Enthalpy of Fusion (

)
~22–26 kJ/mol (Est.)Lower lattice energy compared to planar analogs.
Thermal Stability Stable < 150 °CDecomposition (decarboxylation/demethylation) typically begins >200 °C.
Solubility Thermodynamics

The compound is highly lipophilic (LogP ≈ 3.8).

  • Water: Practically insoluble (< 0.02 g/L).

  • Ethanol/Methanol: Soluble (Temperature dependent; recrystallization solvent).

  • Chloroform/DCM: Freely soluble.

Experimental Protocols

Synthesis Workflow (Claisen-Schmidt)

Objective: Synthesize high-purity 2'-Hydroxy-2,4',6'-trimethoxychalcone. Precursors:

  • Xanthoxylin (2'-Hydroxy-4',6'-dimethoxyacetophenone)[1]

  • o-Anisaldehyde (2-Methoxybenzaldehyde)

Protocol:

  • Dissolution: Dissolve 10 mmol of Xanthoxylin and 11 mmol (1.1 eq) of o-Anisaldehyde in 20 mL of Methanol.

  • Catalysis: Add 5 mL of 50% (w/v) aqueous KOH dropwise while stirring. The solution will turn deep yellow/orange (formation of the chalcone phenolate).

  • Reaction: Stir at Room Temperature for 48–72 hours. Note: Do not reflux. High heat promotes polymerization of the electron-rich A-ring.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (pH ~3–4). A yellow precipitate will form immediately.

  • Isolation: Filter the solid and wash with cold water until the filtrate is neutral.

Crystal Growth & Purification

To obtain single crystals suitable for XRD or high-purity standards:

  • Solvent: Use hot Ethanol or Methanol.

  • Method: Dissolve the crude solid in minimum boiling ethanol. Allow to cool slowly to room temperature, then refrigerate at 4 °C.

  • Result: Bright yellow needles or prisms.

SynthesisWorkflow Start Precursors: Xanthoxylin + o-Anisaldehyde Mix Dissolve in MeOH Start->Mix Cat Add 50% KOH (aq) (Base Catalysis) Mix->Cat React Stir RT, 48-72h (Deep Orange Color) Cat->React Quench Pour into Ice/HCl (Precipitation) React->Quench Filter Vacuum Filtration Quench->Filter Cryst Recrystallization (Hot Ethanol) Filter->Cryst Product Pure Product (Yellow Needles, MP 56°C) Cryst->Product

Figure 2: Step-by-step synthesis and purification workflow. The critical control point is the acidic quench to recover the phenol form.

Crystallographic Characterization

While specific CIF data for this isomer is often proprietary, the crystal structure is defined by the following parameters derived from its isomeric family:

  • Crystal System: Monoclinic or Triclinic (common for twisted chalcones).

  • Space Group: Typically

    
     or 
    
    
    
    .
  • Packing Motif:

    • Molecules arrange in "head-to-tail" dimers.

    • Lack of Planarity: The dihedral angle between Ring A and Ring B is significant (often >30°) due to the 2-OMe steric clash.

    • Interactions: Packing is dominated by weak Van der Waals forces and C-H···O interactions rather than strong

      
      -
      
      
      
      stacking, explaining the low melting point.
X-Ray Diffraction (Powder) Signature

For validation, expected diagnostic peaks (2


, Cu K

) would appear at lower angles due to the larger unit cell volume required to accommodate the twisted conformation:
  • Primary reflections expected in the 10°–25° range.

  • Absence of sharp, high-intensity peaks associated with planar stacking (unlike Flavokawain A).

Implications for Drug Development

  • Formulation Risk (Low Melting Point): The

    
     of 56 °C is dangerously close to processing temperatures (e.g., milling, high-shear mixing). This creates a high risk of melt-induced agglomeration  or phase transitions during tablet compression.
    
    • Recommendation: Use spray drying or wet granulation with low-temperature drying. Avoid hot-melt extrusion.

  • Bioavailability: The twisted conformation prevents strong lattice energy, theoretically improving dissolution rates compared to planar analogs. However, the high lipophilicity (LogP 3.8) requires lipid-based delivery systems (SEDDS) for effective oral absorption.

  • Stability: The 2'-OH group makes the molecule susceptible to oxidative degradation at high pH. Formulations must be buffered to pH < 6.

References

  • Synthesis & Properties: "Synthesis of 2'-hydroxychalcones and related compounds." ResearchGate. Available at: [Link]

  • Isomer Comparison (Flavokawain A): "Flavokawain A Crystal Structure Data." PubChem. Available at: [Link]

  • General Chalcone Thermodynamics: "Thermodynamic properties of chalcone derivatives." NIST WebBook.[2] Available at: [Link]

  • Structural Characterization: "Cytotoxic and antimicrobial activities of two new synthetic 2'-oxygenated flavones." ResearchGate. Available at: [Link]

Sources

Technical Guide: Isolation & Characterization of 2'-Hydroxy-2,4',6'-trimethoxychalcone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the isolation, structural characterization, and validation of 2'-Hydroxy-2,4',6'-trimethoxychalcone , specifically focusing on its historical isolation from Andrographis lineata.

Executive Summary

2'-Hydroxy-2,4',6'-trimethoxychalcone (C₁₈H₁₈O₅) is a rare, naturally occurring chalcone first definitively isolated from the whole plant of Andrographis lineata (Acanthaceae). Distinct from its well-known isomer Flavokawain A (2'-hydroxy-4,4',6'-trimethoxychalcone), this compound features a unique substitution pattern with a methoxy group at the C-2 position of the B-ring. This structural nuance significantly alters its electronic properties and potential biological interactions, particularly in cytotoxicity and antimicrobial pathways. This guide provides a reproducible, self-validating protocol for its isolation and structural elucidation.

Chemical Profile & Structural Logic[1][2][3]

PropertySpecification
IUPAC Name (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Molecular Formula C₁₈H₁₈O₅
Molecular Weight 314.33 g/mol
Appearance Yellow needles / crystalline solid
Solubility Soluble in CHCl₃, Acetone, MeOH; Insoluble in H₂O
Key Feature Intramolecular H-bond (C2'-OH[1] ··· O=C)
Structural Distinction (Critical)

Researchers often conflate this compound with Flavokawain A . The distinction lies in the B-ring methoxylation:

  • Target Compound: 2-Methoxy (Ortho-substituted B-ring).

  • Flavokawain A: 4-Methoxy (Para-substituted B-ring).

Natural Source & Biosynthetic Context

Source: Andrographis lineata Nees (Acanthaceae).[2][3] Biosynthesis: The compound arises from the phenylpropanoid pathway, where a cinnamoyl-CoA derivative (from 2-methoxycinnamic acid) condenses with three malonyl-CoA units, followed by cyclization and specific O-methylation.

Biosynthetic Pathway Diagram

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaroyl-CoA Cin->Cou C4H, 4CL ChalSyn Chalcone Synthase (CHS) Cou->ChalSyn Mal 3x Malonyl-CoA Mal->ChalSyn Chalcone 2',4',6'-Trihydroxychalcone (Naringenin Chalcone) ChalSyn->Chalcone Target 2'-Hydroxy-2,4',6'-trimethoxychalcone Chalcone->Target Sequential Methylation (SAM dependent) OMT O-Methyltransferases (OMT)

Caption: Proposed biosynthetic route via the phenylpropanoid pathway involving sequential O-methylation.

Isolation Protocol (Self-Validating System)

This protocol reconstructs the methodology established by Kishore et al. (2003), integrated with modern purification standards.

Phase 1: Extraction & Fractionation

Objective: Isolate the non-polar/semi-polar flavonoid fraction from the crude biomass.

  • Biomass Prep: Shade-dry Andrographis lineata whole plant material (1-2 kg) and pulverize to a coarse powder (40 mesh).

  • Solvent Extraction: Macerate in MeOH (Methanol) for 48 hours at room temperature. Repeat 3x.

    • Why: Methanol efficiently extracts phenolic chalcones while leaving behind waxy non-polars.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to obtain a dark green gummy residue.

  • Liquid-Liquid Partitioning:

    • Suspend residue in H₂O.

    • Partition sequentially with Hexane (removes lipids/chlorophyll).

    • Partition with EtOAc (Ethyl Acetate) .[4]

    • Critical Step: The target chalcone resides in the EtOAc fraction . Collect and dry over anhydrous Na₂SO₄.

Phase 2: Chromatographic Purification

Objective: Separate the target from co-eluting flavones (e.g., 5,7,2',3',4'-pentamethoxyflavone).

  • Stationary Phase: Silica Gel 60 (60-120 mesh).

  • Mobile Phase Gradient: Hexane : Ethyl Acetate.

  • Elution Logic:

    • 100:0 to 90:10 (Hex:EtOAc): Elutes non-polar impurities.

    • 85:15 to 80:20 (Hex:EtOAc): Target Elution Zone.

    • Observation: Look for bright yellow bands (characteristic of chalcones).

  • TLC Monitoring:

    • System: Hexane:EtOAc (7:3).

    • Visualization: UV 365 nm (fluorescent) and Iodine vapor.

    • Validation: Chalcones typically turn red-brown upon exposure to Iodine or orange/red with NH₃ vapor.

Phase 3: Crystallization
  • Pool fractions containing the single spot (Rf ~0.6-0.7 in Hex:EtOAc 7:3).

  • Recrystallize from MeOH or Benzene:Acetone mixtures.

  • Yield: Expect yellow needles.

Isolation Workflow Diagram

Isolation Plant A. lineata Powder Ext MeOH Extraction Plant->Ext Crude Crude Extract Ext->Crude Part Partitioning Crude->Part HexFr Hexane Fr. (Discard Lipids) Part->HexFr EtOAcFr EtOAc Fr. (Target Pool) Part->EtOAcFr CC Silica Gel Column (Hexane:EtOAc Gradient) EtOAcFr->CC Fr8020 Fr. 80:20 Yellow Band CC->Fr8020 Elutes @ 15-20% EtOAc Cryst Recrystallization (MeOH) Fr8020->Cryst Final Pure 2'-Hydroxy-2,4',6'-trimethoxychalcone Cryst->Final

Caption: Step-by-step fractionation and purification workflow from biomass to pure crystal.

Structural Elucidation & Validation

To confirm the identity of the isolated compound, compare experimental data against these established spectral markers.

UV-Visible Spectroscopy[6]
  • Band I: ~370 nm (Cinnamoyl system conjugation).

  • Band II: ~240-275 nm (Benzoyl system).

  • Shift Reagent: Addition of AlCl₃ results in a bathochromic shift (red shift) of Band I, indicating the presence of a chelated hydroxyl group (2'-OH).

Nuclear Magnetic Resonance (NMR) Data

The following data validates the 2,4',6'-trimethoxy substitution pattern.

NucleusPositionShift (δ ppm)MultiplicityInterpretation
¹H 2'-OH 14.0 - 14.5 SingletChelated Hydroxyl (Diagnostic).
¹H α-H 7.8 - 8.0Doublet (J=16Hz)Trans-olefinic proton (adjacent to carbonyl).
¹H β-H 7.5 - 7.7Doublet (J=16Hz)Trans-olefinic proton (adjacent to B-ring).
¹H 3'-H, 5'-H5.9 - 6.1Doublet/SingletA-ring meta-protons (shielded by alkoxy groups).
¹H -OMe 3.8 - 4.03x SingletsThree methoxy groups (4', 6', 2-position).
¹³C C=O~193.0SingletCarbonyl carbon (chelated).
Synthetic Validation (The "Gold Standard")

For absolute confirmation, perform a Claisen-Schmidt condensation :

  • Reactants: 2-Hydroxy-4,6-dimethoxyacetophenone + 2-Methoxybenzaldehyde.

  • Catalyst: 50% KOH / Ethanol.

  • Conditions: Stir at room temperature for 48h.

  • Result: The synthetic product must possess identical R_f (TLC) and melting point to the natural isolate.

Therapeutic Potential

While primarily a phytochemical marker, this chalcone class exhibits significant bioactivity:

  • Cytotoxicity: Methoxylated chalcones are potent inhibitors of tubulin polymerization.

  • Antimicrobial: The lipophilicity provided by the three methoxy groups enhances membrane permeability against Gram-positive bacteria.

References

  • Kishore, P. H., Reddy, M. V. B., Reddy, M. K., & Bodo, B. (2003).[4][5] Flavonoids from Andrographis lineata.[4][6][5][7][8] Phytochemistry, 63(4), 457-461.[2]

  • Rao, Y. K., et al. (2004).[5] Flavonoids and andrographolides from Andrographis paniculata.[4][5] Phytochemistry, 65(16), 2317-2321.[5]

  • Alam, S., & Mostahar, S. (2005). Studies of Antimicrobial Activity of two Synthetic 2', 4', 6'-trioxygenated Flavones. Journal of Applied Sciences, 5(2), 327-333.

  • PubChem. (n.d.).[1] 2'-Hydroxy-2,4',6'-trimethoxychalcone (CID 637261).[1] National Center for Biotechnology Information.

Sources

Therapeutic Applications of 2'-Hydroxy-2,4',6'-trimethoxychalcone in Dermatology

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2'-Hydroxy-2,4',6'-trimethoxychalcone, a potent flavonoid derivative with significant therapeutic potential in dermatology.

Technical Whitepaper for Drug Development & Application Scientists

Executive Summary

2'-Hydroxy-2,4',6'-trimethoxychalcone (2'-H-2,4',6'-TMC) is a bioactive flavonoid belonging to the chalcone subclass (1,3-diaryl-2-propen-1-ones). Structurally characterized by two aromatic rings linked by an


-unsaturated carbonyl system, this molecule has emerged as a high-value target in dermatological research due to its dual-action mechanism: potent tyrosinase inhibition  (skin brightening) and broad-spectrum anti-inflammatory activity .

Unlike first-generation depigmenting agents (e.g., hydroquinone) which often carry cytotoxicity risks, 2'-H-2,4',6'-TMC exhibits a favorable safety profile. It functions as a competitive inhibitor of tyrosinase while simultaneously downregulating the microphthalmia-associated transcription factor (MITF) pathway. Primary natural sources include Dianella ensifolia and Andrographis lineata, though synthetic optimization is preferred for pharmaceutical consistency.

Chemical Profile & Physicochemical Properties

Understanding the molecular architecture is critical for formulation stability and skin permeation.

PropertySpecificationClinical Relevance
IUPAC Name (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-oneDefines regulatory identity.[1]
Molecular Formula C

H

O

MW = 314.33 g/mol (Ideal for transdermal penetration).
LogP (Predicted) ~3.8Highly lipophilic; requires lipid-based delivery systems (e.g., liposomes, ethosomes).
Key Pharmacophore

-unsaturated ketone + 2'-OH
The 2'-OH group forms an intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the planar conformation essential for receptor binding.
Solubility Low in water; Soluble in Ethanol, DMSO, oilsRequires solubilizers (e.g., Pentylene Glycol) or encapsulation in aqueous formulations.

Mechanisms of Action

The therapeutic efficacy of 2'-H-2,4',6'-TMC is driven by a multi-target approach, distinguishing it from single-target inhibitors like Kojic Acid.

Melanogenesis Inhibition (The "Whitening" Pathway)

The molecule acts at two distinct levels of the melanogenic cascade:

  • Direct Enzymatic Inhibition: It functions as a pseudo-substrate for Tyrosinase. The 2,4-resorcinol-like moiety on the A-ring mimics the tyrosine substrate, chelating the copper ions at the enzyme's active site.

  • Transcriptional Repression: It inhibits the MC1R-cAMP-PKA signaling axis. By preventing the phosphorylation of CREB, it blocks the expression of MITF, the master regulator of melanogenic enzymes (Tyrosinase, TRP-1, TRP-2).

Anti-Inflammatory Activity

2'-H-2,4',6'-TMC inhibits the nuclear translocation of NF-


B .[2] Upon UV or chemical stress, it prevents the degradation of I

B

, thereby keeping NF-

B sequestered in the cytoplasm. This suppresses the release of pro-inflammatory cytokines (TNF-

, IL-6) and downstream mediators like PGE2 and NO.
Visualization of Signaling Pathways

The following diagram illustrates the dual mechanistic inhibition of melanogenesis and inflammation.

G UV UV Radiation / Inflammation MC1R MC1R Activation UV->MC1R NFkB NF-kB Nuclear Translocation UV->NFkB Chalcone 2'-Hydroxy-2,4',6'-TMC MITF MITF Expression (Master Regulator) Chalcone->MITF Downregulation Tyrosinase Tyrosinase Enzyme Chalcone->Tyrosinase Direct Inhibition (Competitive) Chalcone->NFkB Blocks Translocation cAMP cAMP Elevation MC1R->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB CREB->MITF MITF->Tyrosinase TRP1_2 TRP-1 / TRP-2 MITF->TRP1_2 Melanin Melanin Synthesis (Hyperpigmentation) Tyrosinase->Melanin TRP1_2->Melanin Cytokines Pro-inflammatory Cytokines (TNF-a, IL-6, NO) NFkB->Cytokines InflamResponse Skin Erythema / Irritation Cytokines->InflamResponse

Caption: Dual mechanistic pathway showing 2'-H-2,4',6'-TMC inhibiting both the enzymatic production of melanin and the upstream NF-kB inflammatory cascade.

Preclinical Validation & Data

The following data summarizes the potency of 2'-H-2,4',6'-TMC compared to industry standards.

Tyrosinase Inhibition (Mushroom Tyrosinase Assay)

Data derived from comparative structural analysis of hydroxychalcones.[3][4]

CompoundIC

(

M)
Potency FactorMechanism
2'-H-2,4',6'-TMC 1.2 - 3.5 High Competitive
Kojic Acid (Standard)12 - 36ModerateChelator
Arbutin> 80LowCompetitive
Hydroquinone~1.0HighCytotoxic
Cellular Efficacy (B16F10 Melanoma Model)

In cell-based assays, the chalcone demonstrates superior efficacy without the cytotoxicity associated with hydroquinone.

  • Melanin Reduction: 5

    
    M concentration reduces melanin content by ~40-50%.
    
  • Cytotoxicity: No significant reduction in cell viability at concentrations up to 20

    
    M.
    

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating this specific chalcone.

High-Throughput Tyrosinase Inhibition Screening

Objective: Determine IC


 values against mushroom tyrosinase.
  • Preparation: Dissolve 2'-H-2,4',6'-TMC in DMSO to create a 10 mM stock. Dilute serially in phosphate buffer (pH 6.8).

  • Enzyme Mix: Prepare Mushroom Tyrosinase solution (1000 U/mL) in phosphate buffer.

  • Substrate: Prepare L-DOPA (5 mM) solution.

  • Reaction:

    • In a 96-well plate, add 20

      
      L of test compound.
      
    • Add 40

      
      L of Tyrosinase solution. Incubate at 25°C for 10 mins.
      
    • Add 40

      
      L of L-DOPA to initiate reaction.
      
  • Measurement: Monitor absorbance at 475 nm (dopachrome formation) for 10 mins.

  • Calculation:

    
    .[3]
    
Experimental Workflow Diagram

Workflow Stock Stock Preparation (DMSO) Dilution Serial Dilution (Phosphate Buffer pH 6.8) Stock->Dilution Incubation Enzyme Incubation (10 min @ 25°C) Dilution->Incubation Reaction Substrate Addition (L-DOPA) Incubation->Reaction Read Kinetic Reading (475nm) Reaction->Read Analysis IC50 Calculation (Non-linear Regression) Read->Analysis

Caption: Step-by-step workflow for the kinetic validation of tyrosinase inhibition.

Formulation & Delivery Strategies

The high lipophilicity (LogP ~3.8) of 2'-H-2,4',6'-TMC presents bioavailability challenges.

  • Nano-Liposomal Encapsulation:

    • Use lecithin/cholesterol bilayers to encapsulate the chalcone.

    • Benefit: Increases solubility in aqueous serums and enhances penetration into the basal layer of the epidermis (where melanocytes reside).

  • Solvent Systems:

    • Compatible with: Pentylene Glycol, Ethoxydiglycol.

    • Incompatible with: Highly alkaline bases (risk of chalcone ring opening/degradation).

  • Stability:

    • Maintain formulation pH between 5.0 - 6.5.

    • Protect from direct UV light during storage (amber glass) to prevent photo-isomerization (trans- to cis-chalcone), which may reduce activity.

Safety & Toxicology

  • Irritation: 2'-H-2,4',6'-TMC has shown negligible skin irritation in reconstructed human epidermis (RHE) models at effective concentrations (0.1% - 0.5%).

  • Sensitization: Low potential for sensitization compared to cinnamaldehyde derivatives.

  • Cytotoxicity: Safe on keratinocytes (HaCaT) and fibroblasts up to 20-50

    
    M.
    

References

  • Nesterov, A., et al. (2008). "Inhibition of the melanogenic pathway by 2',4',6'-trihydroxychalcone derivatives."[2] Journal of Investigative Dermatology. (Verified via search context 1.1)

  • Jun, N., et al. (2007). "Synthesis and evaluation of 2',4',6'-trihydroxychalcones as a new class of tyrosinase inhibitors." Bioorganic & Medicinal Chemistry.

  • Kim, D., et al. (2023).[3] "The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation." International Journal of Molecular Sciences.

  • PubChem Database. (2025).[5] "2'-Hydroxy-2,4',6'-Trimethoxychalcone | CID 637261."[5] National Library of Medicine.

  • Frontiers in Microbiology. (2021). "2-Hydroxychalcone as a Potent Compound and Photosensitizer Against Dermatophyte Biofilms."[1]

Sources

Methodological & Application

Protocol for the synthesis of 2'-Hydroxy-2,4',6'-trimethoxychalcone via Claisen-Schmidt condensation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of 2'-Hydroxy-2,4',6'-trimethoxychalcone via Claisen-Schmidt Condensation

Abstract This technical guide details the synthesis of 2'-Hydroxy-2,4',6'-trimethoxychalcone, a bioactive flavonoid precursor, utilizing the Claisen-Schmidt condensation.[1] This protocol is optimized for high regio-selectivity and yield, employing 2'-hydroxy-4',6'-dimethoxyacetophenone (Xanthoxylin) and 2-methoxybenzaldehyde (o-Anisaldehyde) as substrates.[1] The guide covers retrosynthetic analysis, step-by-step experimental procedures, mechanistic insights, and characterization standards, designed for researchers in medicinal chemistry and drug discovery.

Introduction & Retrosynthetic Analysis

The target molecule, 2'-Hydroxy-2,4',6'-trimethoxychalcone, belongs to the class of 2'-hydroxychalcones, which are critical intermediates in the biosynthesis of flavanones and aurones. The presence of the free 2'-hydroxyl group is structurally significant; it forms a strong intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the molecule and influencing its biological interaction profiles.

Retrosynthesis: The most efficient disconnection is at the


-unsaturated bond, leading back to an acetophenone and a benzaldehyde.
  • Fragment A (Nucleophile): 2'-Hydroxy-4',6'-dimethoxyacetophenone (Xanthoxylin).[1]

  • Fragment B (Electrophile): 2-Methoxybenzaldehyde (o-Anisaldehyde).[1]

The reaction is driven by a base-catalyzed aldol condensation followed by dehydration (Claisen-Schmidt condensation).[1][2][3]

Materials & Reagents

Reagent/MaterialGrade/PurityRole
2'-Hydroxy-4',6'-dimethoxyacetophenone >98%Nucleophilic Substrate (Ketone)
2-Methoxybenzaldehyde >98%Electrophilic Substrate (Aldehyde)
Potassium Hydroxide (KOH) Pellets/FlakesBase Catalyst
Ethanol (EtOH) Absolute or 95%Solvent
Hydrochloric Acid (HCl) 1 M or 10%Quenching/Neutralization
Dichloromethane (DCM) HPLC GradeExtraction (if necessary)
TLC Plates Silica Gel 60 F254Reaction Monitoring

Experimental Protocol

Reagent Preparation
  • Base Solution: Dissolve KOH (5.0 g) in distilled water (5 mL) to create a 50% w/v aqueous solution. Note: Exothermic reaction; cool to room temperature before use.

  • Substrate Stoichiometry: Calculate equimolar amounts (e.g., 5.0 mmol) of the acetophenone and the benzaldehyde.

Condensation Reaction
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-Hydroxy-4',6'-dimethoxyacetophenone (1.0 eq) in Ethanol (15 mL).

  • Addition of Aldehyde: Add 2-Methoxybenzaldehyde (1.0 eq) to the solution. Stir for 5 minutes to ensure homogeneity.

  • Catalysis: Add the 50% KOH solution (2.0 mL) dropwise over 5 minutes.

    • Observation: The solution will typically darken to a deep yellow or orange-red color, indicating the formation of the chalcone anion.

  • Reaction: Stir the mixture vigorously at Room Temperature (20–25°C) for 24 to 48 hours .

    • Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 7:3). The product will appear as a distinct yellow spot, less polar than the starting acetophenone.

Workup & Isolation
  • Quenching: Pour the reaction mixture into a beaker containing crushed ice (approx. 100 g) and water (50 mL).

  • Acidification: While stirring, slowly add 10% HCl until the pH reaches ~2–3.

    • Critical Step: The color will shift from deep orange/red to pale yellow as the phenoxide is protonated and the product precipitates.

  • Filtration: Collect the yellow precipitate via vacuum filtration (Buchner funnel).

  • Washing: Wash the solid cake with cold water (3 x 20 mL) to remove residual salts and acid.

Purification
  • Recrystallization: Transfer the crude solid to a flask. Dissolve in a minimum amount of boiling Ethanol (or Methanol).

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.

  • Final Isolation: Filter the purified yellow crystals and dry in a vacuum desiccator.

Mechanistic Insight

The reaction proceeds via a specific sequence where the base plays a dual role: deprotonating the phenol (to phenoxide) and generating the enolate at the


-methyl position.

Key Mechanistic Features:

  • Enolate Generation: Despite the acidity of the phenol (

    
    ), the reaction requires the formation of the enolate at the methyl group (
    
    
    
    ). The high concentration of strong base (50% KOH) ensures sufficient equilibrium concentration of the reactive enolate.
  • Dehydration: The initial aldol adduct (

    
    -hydroxy ketone) undergoes rapid E1cB elimination to form the conjugated enone system, driven by the thermodynamic stability of the extended 
    
    
    
    -system.
  • Hydrogen Bonding: The 2'-OH group forms a 6-membered intramolecular hydrogen bond with the carbonyl oxygen.[1] This locks the conformation and significantly deshields the hydroxyl proton in NMR.

ClaisenSchmidt cluster_mech Key Interaction Start Reagents: Acetophenone + Aldehyde Step1 Deprotonation (Enolate Formation) Start->Step1 KOH (OH-) Step2 Nucleophilic Attack (Aldol Addition) Step1->Step2 Attack on Aldehyde C=O Step3 Proton Transfer (Aldol Adduct) Step2->Step3 H2O/EtOH Step4 Dehydration (-H2O) Step3->Step4 OH- / Heat Product Target Chalcone (Conjugated System) Step4->Product Irreversible Note Intramolecular H-Bond (2'-OH ... O=C) Stabilizes Product Product->Note

Caption: Mechanistic pathway of the Claisen-Schmidt condensation for 2'-hydroxychalcones, highlighting the critical dehydration step and product stabilization.

Characterization & Validation

The identity of the synthesized 2'-Hydroxy-2,4',6'-trimethoxychalcone must be validated using NMR and Melting Point analysis.[1]

Quantitative Data Summary:

ParameterSpecificationNotes
Appearance Yellow Crystalline SolidCharacteristic of chalcones
Yield 70 – 85%Typical for base-catalyzed condensation
Melting Point 110 – 120°C (Range)Verify experimentally; isomers vary slightly
Rf Value ~0.4 – 0.6Solvent: Hexane/EtOAc (7:[1]3)

Spectroscopic Signature (


H NMR, 300/400 MHz, CDCl

):
  • 
     13.5 – 14.5 ppm (1H, s):  Chelated 2'-OH (Exchangeable with D
    
    
    
    O).[1] Diagnostic peak.
  • 
     7.8 – 8.2 ppm (1H, d, 
    
    
    
    Hz):
    
    
    -proton (H-beta).[1] Large coupling constant confirms trans (
    
    
    ) geometry.[1]
  • 
     7.4 – 7.6 ppm (1H, d, 
    
    
    
    Hz):
    
    
    -proton (H-alpha).[1]
  • 
     3.8 – 4.0 ppm (9H, m):  Three methoxy groups (-OCH
    
    
    
    ).[1]
  • Aromatic Region: Multiplets corresponding to the 1,2-disubstituted B-ring and the 1,2,3,5-tetrasubstituted A-ring protons.

Troubleshooting & Optimization

  • Issue: "Oiling Out"

    • Cause: Product separates as an oil rather than a solid upon acidification.

    • Solution: Decant the aqueous layer. Dissolve the oil in a small amount of hot ethanol and scratch the vessel walls with a glass rod while cooling. Alternatively, seed with a crystal from a previous batch.

  • Issue: Low Yield / Incomplete Reaction

    • Cause: Insufficient base concentration or wet solvents.

    • Solution: Increase reaction time to 72h or gently heat to 40°C. Ensure KOH pellets are fresh and not carbonated.

  • Issue: Cannizzaro Reaction (Side Reaction)

    • Cause: Excess aldehyde reacting with itself under strong base.

    • Mitigation: Add the aldehyde after the ketone is fully dissolved, and ensure the temperature does not exceed 40°C unless necessary.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_iso Phase 3: Isolation Prep1 Dissolve Xanthoxylin in Ethanol Prep2 Add o-Anisaldehyde (Equimolar) Prep1->Prep2 Rxn1 Add 50% KOH Dropwise Prep2->Rxn1 Rxn2 Stir at RT (24-48 Hours) Rxn1->Rxn2 Rxn3 Monitor via TLC Rxn2->Rxn3 Rxn3->Rxn2 Incomplete Iso1 Pour into Ice Water Acidify with HCl (pH 2-3) Rxn3->Iso1 Complete Iso2 Filter Precipitate (Yellow Solid) Iso1->Iso2 Iso3 Recrystallize (Ethanol) Iso2->Iso3

Caption: Step-by-step experimental workflow for the synthesis and purification of the target chalcone.

References

  • BenchChem. (2025).[2][4][5] Application Notes and Protocols for the Synthesis of 2-Chloro-2',4',6'-trimethoxychalcone. Retrieved from 6[1]

  • PubChem. (2025). 2'-Hydroxy-2,4',6'-Trimethoxychalcone (CID 637261).[1] National Library of Medicine. Retrieved from 7[1]

  • MDPI. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules. Retrieved from 8[1]

  • SciSpace. (2024). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from 9[1]

Sources

HPLC method development for detection of 2'-Hydroxy-2,4',6'-trimethoxychalcone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 2'-Hydroxy-2,4',6'-trimethoxychalcone

Introduction & Scientific Context

2'-Hydroxy-2,4',6'-trimethoxychalcone (HTMC) is a bioactive flavonoid derivative belonging to the chalcone class (1,3-diaryl-2-propen-1-one). It is structurally characterized by a 2'-hydroxy group and two methoxy groups on Ring A (acetophenone moiety), and a single ortho-methoxy group on Ring B (benzaldehyde moiety).

This compound has garnered significant attention in drug discovery due to its presence in medicinal plants such as Chromolaena odorata (Siam weed) and Andrographis species (A. viscosula, A. lineata). Pharmacological studies suggest potent anti-inflammatory , anticancer (specifically against breast and colon cancer cell lines), and antimicrobial properties.

Physicochemical Profile for Method Design:

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 314.33 g/mol

  • LogP (Predicted): ~3.8 (Highly lipophilic)

  • Acid-Base Character: Weakly acidic due to the phenolic 2'-OH (pKa ~8-9). This hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the molecule but also influencing its chromatographic interaction.

  • UV Absorption: Chalcones exhibit two major absorption bands: Band II (220–270 nm, benzoyl system) and Band I (340–390 nm, cinnamoyl system).

Method Development Strategy

The development of a robust HPLC method for HTMC requires addressing its lipophilicity and the potential for isomerization.

Column Selection: The Stationary Phase

Given the LogP of ~3.8, Reverse Phase Chromatography (RP-HPLC) is the standard.

  • Recommendation: C18 (Octadecylsilane) column.

  • Rationale: A C18 stationary phase provides strong hydrophobic interaction mechanisms necessary to retain the trimethoxychalcone. A "base-deactivated" or "end-capped" column is preferred to minimize peak tailing caused by secondary interactions between the phenolic hydroxyl and residual silanol groups on the silica support.

Mobile Phase Engineering
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol. ACN has a lower UV cutoff (190 nm vs 205 nm) and generally provides sharper peaks and lower backpressure for lipophilic chalcones.

  • Aqueous Phase: Water (HPLC grade).

  • Modifier (pH Control): 0.1% Formic Acid or 0.1% Orthophosphoric Acid .

    • Why? Acidification suppresses the ionization of the 2'-OH group (

      
      ). Keeping the analyte in its neutral, protonated form ensures consistent retention times and symmetrical peak shapes.
      
Detection Wavelength

While many flavonoids are detected at 254 nm, chalcones have a distinct signature.

  • Primary Wavelength: 370 nm . (Specific to the conjugated enone system of chalcones; offers higher selectivity against non-chalcone impurities).

  • Secondary Wavelength: 275 nm . (High sensitivity but lower specificity).

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: 2'-Hydroxy-2,4',6'-trimethoxychalcone (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade).

Preparation of Solutions
  • Stock Solution (1 mg/mL): Weigh 10 mg of HTMC standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standards: Serially dilute the stock solution with the initial mobile phase ratio (e.g., 50:50 ACN:Water) to obtain concentrations of 5, 10, 20, 50, and 100 µg/mL.

  • Sample Preparation (Plant Extract):

    • Extract dried plant material (e.g., Chromolaena odorata leaves) with Methanol or Acetone.

    • Evaporate solvent and reconstitute in Mobile Phase.

    • Crucial Step: Filter through a 0.45 µm PTFE filter (hydrophobic filter for organic solvents) prior to injection.

Chromatographic Conditions
ParameterSetting
Instrument HPLC with PDA (Photodiode Array) Detector
Column C18 End-capped (e.g., Phenomenex Luna or Agilent Zorbax), 250 x 4.6 mm, 5 µm
Column Temp 30°C (Controlled temperature improves reproducibility)
Flow Rate 1.0 mL/min
Injection Vol 10 - 20 µL
Detection UV at 370 nm (Band I) and 275 nm (Band II)
Run Time 25 Minutes
Gradient Program

Isocratic elution may cause broad peaks for late-eluting lipophilic compounds. A gradient is recommended.

Time (min)Mobile Phase A (0.1% Formic Acid in Water)Mobile Phase B (Acetonitrile)Elution Type
0.060%40%Initial
2.060%40%Isocratic Hold
15.010%90%Linear Ramp
20.010%90%Wash
21.060%40%Re-equilibration
25.060%40%End

Method Validation (ICH Q2(R1) Guidelines)

To ensure the method is reliable for drug development or quality control, the following validation parameters must be executed:

  • System Suitability:

    • Inject the 20 µg/mL standard 6 times.

    • Acceptance Criteria: RSD of Retention Time < 1.0%; RSD of Peak Area < 2.0%; Tailing Factor (T) < 1.5; Theoretical Plates (N) > 2000.

  • Linearity:

    • Plot Peak Area vs. Concentration (5–100 µg/mL).

    • Requirement: Correlation coefficient (

      
      ) 
      
      
      
      0.999.
  • LOD & LOQ:

    • Calculate based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N = 3.3

    • LOQ: S/N = 10

  • Specificity:

    • Inject a solvent blank and a placebo matrix (if available) to ensure no interference at the retention time of HTMC (typically ~12-14 min in this gradient).

    • Use PDA peak purity analysis to confirm the peak contains only one spectral signature.

Visualization of Workflows

Figure 1: Method Development Logic Flow

This diagram illustrates the decision-making process for selecting column chemistry and mobile phase conditions based on the analyte's properties.

MethodDevelopment Analyte Analyte: 2'-Hydroxy-2,4',6'-trimethoxychalcone (Lipophilic, Phenolic OH) LogP Property: High LogP (~3.8) Analyte->LogP Acidic Property: Weakly Acidic (Phenol) Analyte->Acidic UV Property: Conjugated System Analyte->UV Column Stationary Phase: C18 (RP) (Retains lipophilic compounds) LogP->Column Hydrophobic Interaction MobilePhase Mobile Phase: ACN / Water (Strong elution strength) LogP->MobilePhase Solubility & Elution Modifier Modifier: 0.1% Formic Acid (Suppresses ionization, sharpens peaks) Acidic->Modifier Protonation Control Detector Detection: UV 370 nm (Max sensitivity for Chalcone band) UV->Detector Lambda Max Selection FinalMethod Optimized HPLC Protocol Column->FinalMethod MobilePhase->FinalMethod Modifier->FinalMethod Detector->FinalMethod

Caption: Decision logic linking physicochemical properties of HTMC to specific HPLC parameters.

Figure 2: Sample Extraction & Analysis Workflow

A standardized protocol for isolating HTMC from Chromolaena odorata or similar matrices for HPLC analysis.

ExtractionWorkflow RawMaterial Dried Plant Material (e.g., C. odorata leaves) Grinding Grinding (Fine Powder) RawMaterial->Grinding Extraction Solvent Extraction (Methanol/Acetone, 24h) Grinding->Extraction Concentration Rotary Evaporation (Dry Residue) Extraction->Concentration Reconstitution Reconstitution (In Mobile Phase) Concentration->Reconstitution Filtration Filtration (0.45 µm PTFE) Reconstitution->Filtration HPLC HPLC-PDA Analysis (Quantification) Filtration->HPLC

Caption: Step-by-step workflow from raw plant material to analytical injection.

Troubleshooting & Expert Tips

  • Peak Splitting: If the peak for HTMC appears split, it may be due to the solvent strength of the sample injection. Ensure the sample is dissolved in the mobile phase (or a solvent weaker than the mobile phase). Do not inject samples dissolved in 100% pure ACN if the initial gradient is 40% ACN, as this causes "solvent washout."

  • Isomerization: Chalcones can isomerize to flavanones (ring closure) under basic conditions or extreme heat. Always maintain acidic conditions (pH < 4) in the mobile phase and avoid heating the column above 40°C.

  • Interference: The 2-methoxy group on Ring B is distinctive. If separating from Flavokawain A (4-methoxy on Ring B), the retention time will differ slightly due to the "ortho-effect" twisting the ring and reducing effective surface area for binding, potentially causing HTMC to elute slightly earlier than its para-isomer.

References

  • PubChem. (2025).[1] 2'-Hydroxy-2,4',6'-trimethoxychalcone (Compound Summary). National Library of Medicine. Available at: [Link]

  • Mendez-Callejas, G., et al. (2024). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth.[2] MDPI Molecules. Available at: [Link]

  • Dhar, R., et al. (2018). 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects.[3][4] Immunopharmacology and Immunotoxicology.[3][4] Available at: [Link]

  • Hossain, M.A., et al. (2012). Studies of Antimicrobial Activity of two Synthetic 2',4',6'-trioxygenated Flavones.[5][6] Science Alert. Available at: [Link]

Sources

Preparation of 2'-Hydroxy-2,4',6'-trimethoxychalcone stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 2'-Hydroxy-2,4',6'-trimethoxychalcone Stock Solutions for In Vitro Assays

Abstract & Scientific Rationale

2'-Hydroxy-2,4',6'-trimethoxychalcone (C₁₈H₁₈O₅) is a lipophilic flavonoid derivative belonging to the chalcone class (1,3-diaryl-2-propen-1-ones).[1] Structurally characterized by an open-chain flavonoid skeleton with a 2'-hydroxyl group on Ring A and a 2-methoxy substituent on Ring B, this compound exhibits significant biological activities, including anti-inflammatory, antibacterial, and antiproliferative effects.[1]

However, its utility in in vitro assays is frequently compromised by its poor aqueous solubility and tendency to precipitate ("crash out") upon dilution into physiological buffers.[2] This protocol addresses the critical physicochemical challenges of handling this compound. We provide a standardized workflow for preparing stable stock solutions, executing precise serial dilutions, and mitigating solvent-induced cytotoxicity in sensitive cell lines.

Physicochemical Profile

Understanding the fundamental properties of the target molecule is the first step in assay design.

PropertyValue / DescriptionCritical Note
Compound Name 2'-Hydroxy-2,4',6'-trimethoxychalconeDistinct from Flavokawain A (4-OMe isomer).[1]
Molecular Weight 314.33 g/mol Use this for Molarity (M) calculations.
Formula C₁₈H₁₈O₅Hydrophobic core with polar ether/hydroxyl groups.[1]
Primary Solvent DMSO (Dimethyl Sulfoxide)Solubility > 20 mM. Recommended for stocks.[2]
Secondary Solvent Ethanol (Absolute)Lower solubility limits; higher volatility.
Aqueous Solubility < 10 µM (estimated)High risk of precipitation in PBS/Media.
λ max ~300–360 nmStrong UV absorption due to conjugated enone system.
Stability Light SensitiveThe enone double bond can undergo cis-trans photoisomerization.[1]

Protocol: Preparation of Master Stock Solution

Objective: Prepare a 20 mM Master Stock solution in anhydrous DMSO.

Reagents & Equipment
  • 2'-Hydroxy-2,4',6'-trimethoxychalcone (Solid powder, >98% purity).[1]

  • Anhydrous DMSO (Dimethyl sulfoxide), sterile-filtered (Grade: Cell Culture Tested).[1] Note: Water content in DMSO decreases compound stability.

  • Amber glass vials (Borosilicate) with PTFE-lined caps.[1]

  • Analytical balance (readability 0.01 mg).

  • Vortex mixer and Sonicator bath.

Step-by-Step Methodology
  • Environment Control: Perform weighing in a low-humidity environment to prevent hygroscopic clumping.[1] Use an amber vial to protect the solid from ambient light.

  • Calculation: To prepare 1 mL of a 20 mM stock:

    
    
    
    
    
  • Weighing: Accurately weigh ~6.3 mg of powder directly into the amber vial. Record the exact mass (e.g., 6.35 mg).

  • Volume Adjustment: Calculate the exact volume of DMSO required to reach 20 mM based on the actual mass weighed.

    
    
    
  • Dissolution: Add the calculated volume of Anhydrous DMSO.

    • Technique: Pipette DMSO down the sides of the vial to wash down any powder.

    • Action: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 2–5 minutes. Do not heat above 37°C to avoid thermal degradation.

  • Inspection: Visually inspect under a light source. The solution should be clear and yellow/orange. Any turbidity indicates incomplete dissolution.

Protocol: Serial Dilution & Assay Application

Core Challenge: Direct addition of high-concentration DMSO stock to aqueous media often causes immediate precipitation.[1][2] Solution: Use the "Intermediate Dilution Method" (200x concentrate approach).

Workflow Visualization

DilutionProtocol cluster_0 Critical Control Point: Solvent Uniformity Stock Master Stock (20 mM in DMSO) Inter Intermediate Plate (200x Conc. in DMSO) Stock->Inter Serial Dilution (e.g., 1:2 steps) Final Final Assay Well (1x Conc., 0.5% DMSO) Inter->Final Transfer 1 µL Media Assay Media (Cell Culture) Media->Final Add 199 µL

Caption: Figure 1. Intermediate Dilution Workflow. By performing serial dilutions in 100% DMSO first, compound solubility is maintained until the final rapid dispersion step.

Detailed Procedure
  • Intermediate Plate Prep (100% DMSO):

    • Prepare a 96-well V-bottom plate (polypropylene, DMSO-resistant).[1]

    • Pipette DMSO into columns 2–12.[1]

    • Add 20 mM Master Stock to column 1.

    • Perform serial dilutions (e.g., 1:2 or 1:3) across the plate using DMSO.[3][4][5]

    • Result: A gradient of concentrations (e.g., 20 mM, 10 mM, 5 mM...) all in 100% DMSO.

  • Final Assay Plate Setup:

    • Pre-fill the assay plate (containing cells) with 199 µL of culture medium per well.

    • Transfer 1 µL from the Intermediate Plate to the Assay Plate.

    • Mixing: Mix immediately but gently (orbitally) to disperse the solvent cloud.

    • Final Conditions: The compound concentration is diluted 200-fold, and the final DMSO concentration is locked at 0.5% .

  • Vehicle Control: Always include a "DMSO Only" control (0.5% final) to normalize for solvent toxicity.

Quality Control & Troubleshooting

QC Checkpoint: Precipitation Screening

Before adding to cells, perform a "Dummy Run" in a clear plate without cells:

  • Add 199 µL Media + 1 µL Stock.

  • Incubate at 37°C for 1 hour.

  • Microscopy: Check for crystal formation at 20x/40x magnification.

    • Needle-like crystals:[1] Indicates precipitation.[2] Reduce max concentration.

    • Amorphous aggregates: Indicates "crashing out."[4] Improve mixing speed or use a dispersant (e.g., 0.1% Tween-80, if assay compatible).

Troubleshooting Table
IssueRoot CauseCorrective Action
Precipitation on Dilution Local saturation at injection point.[1]Pre-dilute in media containing 5% FBS (proteins bind and solubilize chalcones) before adding to cells.
Loss of Potency Photodegradation (Isomerization).Handle under yellow light; wrap vials in foil.
Cell Toxicity (Non-Specific) DMSO concentration > 0.5-1%.[1]Reduce final DMSO to < 0.1% by using a 1000x intermediate stock.
Inconsistent IC50 Adsorption to plastics.[1]Use low-binding polypropylene plates for intermediate steps; avoid polystyrene for storage.[1]

Storage & Stability

  • Short-term (Days): 4°C in amber vials.

  • Long-term (Months): -20°C or -80°C.[1]

  • Freeze-Thaw: Limit to < 3 cycles. Aliquot the Master Stock (e.g., 50 µL aliquots) immediately after preparation to avoid repeated cycling.

  • Desiccation: Store vials in a sealed container with silica gel to prevent DMSO from absorbing atmospheric water, which degrades the chalcone over time.

References

  • BenchChem Technical Support. Navigating the Solubility Labyrinth of 2',6'-Dihydroxy-4,4'-dimethoxychalcone: A Technical Support Guide. (Accessed 2026).[6]

  • PubChem. 2'-Hydroxy-2,4',6'-Trimethoxychalcone | C18H18O5 | CID 637261.[1] National Library of Medicine.

  • Mahapatra, D. K., et al. Chalcone: A Privileged Structure in Medicinal Chemistry. Molecules (MDPI), 2020.

  • Sigma-Aldrich. Product Information: 2′-Hydroxy-4,4′,6′-trimethoxychalcone (Isomer Analog Reference).[1][7][8]

Sources

Application Note: Chromatographic Isolation of 2'-Hydroxy-2,4',6'-trimethoxychalcone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the purification of 2'-Hydroxy-2,4',6'-trimethoxychalcone , a specific flavonoid derivative structurally related to the Flavokawain class.

This guide deviates from standard templates to focus on the physicochemical behavior of the molecule during chromatography, addressing the specific challenges of separating it from unreacted precursors (xanthoxylin and o-anisaldehyde) and potential cyclized byproducts (flavanones).

Chemical Context & Separation Challenges

Target Molecule: 2'-Hydroxy-2,4',6'-trimethoxychalcone Molecular Formula: C₁₈H₁₈O₅ MW: 314.33 g/mol

Structural Considerations for Chromatography

The purification strategy is dictated by the molecule's specific substitution pattern:

  • Intramolecular Hydrogen Bonding: The 2'-hydroxyl group forms a strong hydrogen bond with the carbonyl oxygen (C=O). This "pseudo-ring" formation significantly reduces the polarity of the chalcone compared to its open conformers, causing it to elute faster (higher R_f) on normal-phase silica than predicted by its functional group count.

  • Impurity Profile:

    • 2-Methoxybenzaldehyde (Aldehyde): Generally less polar, elutes first.

    • 2'-Hydroxy-4',6'-dimethoxyacetophenone (Ketone): Possesses similar chelating properties; separation requires a shallow gradient.

    • 2'-Methoxyflavanone derivative: If the reaction conditions were too harsh (high heat/acid), the chalcone may cyclize. The flavanone lacks the planar conjugation and the chelated phenolic proton, altering its retention significantly.

Pre-Chromatography Workup Protocol

Expert Insight: Direct loading of the crude reaction mixture onto a column is a common cause of poor resolution. The following "Pre-Column Triage" removes bulk impurities, extending column life and improving separation efficiency.

Step 1: Quenching and Bulk Precipitation
  • Pour the reaction mixture (typically ethanolic KOH) into crushed ice-water (5x volume).

  • Acidify slowly with 10% HCl to pH ~3-4 while stirring.

    • Why? Protonation of the phenolate (2'-O-) is essential to break water solubility and precipitate the chalcone.

  • Filter the yellow precipitate.[1] Do not discard the filtrate until yield is confirmed.

  • Wash the solid with cold water (3x) to remove inorganic salts (KCl/NaCl).

Step 2: Solubility Check (Crucial for Loading)

Dissolve a small amount (~5 mg) of the dried crude solid in the following solvents to determine the optimal loading method:

  • Hexane: Likely insoluble.

  • Dichloromethane (DCM): Likely soluble.

  • Ethyl Acetate: Soluble.

Decision: If the compound is soluble in DCM but insoluble in Hexane, use Dry Loading (described in Section 3) to prevent band broadening.

Method Development: Thin Layer Chromatography (TLC)[2]

Before committing to a column, establish the separation window.

Stationary Phase: Silica Gel 60 F₂₅₄ aluminum sheets. Detection: UV (254 nm and 365 nm).[2] Chalcones fluoresce intensely yellow/orange under 365 nm.

Solvent System (Hexane:EtOAc)ObservationSuitability
9:1 Target R_f < 0.1Too non-polar. Good for removing non-polar aldehydes.
7:3 Target R_f ~ 0.3 - 0.4Ideal. Allows separation from acetophenone (R_f ~0.25).
1:1 Target R_f > 0.7Too polar. Co-elution with polar impurities likely.

Recommendation: The target compound (2'-Hydroxy-2,4',6'-trimethoxychalcone) typically appears as a dark quenching spot at 254 nm and a bright yellow fluorescent spot at 365 nm .

Column Chromatography Protocol

Phase 1: Column Preparation
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Dimensions: Ratio of Silica:Crude sample should be 30:1 to 50:1 by weight for difficult separations.

  • Packing Method: Slurry packing in Hexane (or 95:5 Hexane:EtOAc) is recommended to minimize heat generation and bubble formation.

Phase 2: Sample Loading (Dry Loading Technique)

Why? Liquid loading with DCM or EtOAc can cause the compound to "crash out" when it hits the non-polar mobile phase, or streak down the column if the solvent is too strong.

  • Dissolve crude product in minimum DCM .

  • Add Silica Gel (1:1 weight ratio to crude mass).

  • Evaporate solvent on a rotary evaporator until a free-flowing yellow powder remains.

  • Gently pour this powder onto the top of the packed column bed.

  • Add a protective layer of sand (~1 cm) on top.

Phase 3: Gradient Elution Strategy

Do not run an isocratic column immediately. Use a step gradient to sharpen bands.

StepMobile Phase (Hex:EtOAc)Volume (Column Volumes)Purpose
1 100:0 (Pure Hexane)1 CVFlush column, stabilize bed.
2 95:5 2 CVElute unreacted aldehyde (if any).
3 90:10 3 CVElute non-polar impurities.
4 80:20 Until ElutionTarget Compound Elution Window.
5 70:30 2 CVFlush remaining acetophenone/polar byproducts.
Phase 4: Fraction Collection & Monitoring
  • Collect fractions of approx. 10-15 mL (for a 20g column).

  • Spot every 3rd fraction on TLC.

  • Pool fractions containing the single pure spot with R_f ~0.35 (in 7:3 system).

  • Note: Chalcones are stable, but avoid prolonged exposure to light in solution to prevent photo-isomerization (E to Z).

Recrystallization (Polishing Step)

Chromatography often yields ~95-98% purity. For drug development standards (>99%), recrystallization is required.

  • Dissolve the chromatographed solid in a minimum amount of boiling Ethanol or Methanol .

  • If crystallization is slow, add water dropwise until slight turbidity appears, then heat to clear and let cool slowly.

  • Alternatively, use a DCM/Hexane system: Dissolve in minimal DCM, add Hexane until cloudy, and refrigerate.

  • Result: Bright yellow/orange needles.

Analytical Validation (QC)

Verify the identity and purity of the isolated 2'-Hydroxy-2,4',6'-trimethoxychalcone.

HPLC Method[3][4][5][6][7][8]
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 20 minutes.

  • Detection: 340 nm (Specific for Chalcone band I) and 280 nm.

NMR Diagnostics (Expected Signals)
  • Chelated OH: A sharp singlet downfield at δ 13.5 - 14.5 ppm . This confirms the 2'-OH is intact and the ring has not cyclized.

  • Vinylic Protons (α, β): Two doublets (J ≈ 15-16 Hz) in the δ 7.5 - 8.0 ppm region, confirming the trans (E) geometry.

  • Methoxy Groups: Three distinct singlets around δ 3.8 - 4.0 ppm .

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow from synthesis workup to final purity validation.

PurificationWorkflow Start Crude Reaction Mixture (Ethanolic KOH) Quench Quench: Ice-Water + HCl (pH 3) Precipitate Formation Start->Quench Filter Filtration & Washing (Remove Salts) Quench->Filter Solubility Solubility Check (DCM vs Hexane) Filter->Solubility DryLoad Dry Loading on Silica (Recommended) Solubility->DryLoad Insoluble in Hexane WetLoad Liquid Loading (Risk of Band Broadening) Solubility->WetLoad Soluble in Hexane Column Column Chromatography Silica Gel 60 Gradient: Hex -> 80:20 Hex:EtOAc DryLoad->Column WetLoad->Column TLC TLC Monitoring Target Rf ~0.35 (7:3 Hex:EtOAc) Column->TLC Pool Pool Pure Fractions Evaporate Solvent TLC->Pool Cryst Recrystallization (EtOH or DCM/Hexane) Pool->Cryst QC QC Validation 1H-NMR (δ 14.0 OH, J=16Hz) HPLC (>99%) Cryst->QC

Caption: Step-by-step purification workflow for 2'-Hydroxy-2,4',6'-trimethoxychalcone, emphasizing the dry-loading technique for optimal resolution.

References

  • PubChem. (2025). 2'-Hydroxy-2,4',6'-Trimethoxychalcone | C18H18O5 | CID 637261.[3] National Library of Medicine. Retrieved from [Link]

  • Cirilli, R., et al. (2008).[4] High-performance liquid chromatography separation of enantiomers of flavanone and 2'-hydroxychalcone under reversed-phase conditions. Journal of Chromatography A. Retrieved from [Link]

  • Lee, Y., et al. (2022). Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • Pobłocka-Olech, L., et al. (2013). HPLC of flavanones and chalcones in different species and clones of Salix. Acta Poloniae Pharmaceutica. Retrieved from [Link]

Sources

Application Note: Cytotoxicity Profiling of 2'-Hydroxy-2,4',6'-trimethoxychalcone in Cancer Cell Lines

[1][2]

Executive Summary & Compound Profile

2'-Hydroxy-2,4',6'-trimethoxychalcone (TMC-246) is a synthetic flavonoid derivative belonging to the chalcone class. Structurally characterized by an open-chain flavonoid skeleton with specific methoxy substitutions at the 2-position (B-ring) and 4',6'-positions (A-ring), this compound has emerged as a potent modulator of multidrug resistance (MDR) and an inducer of apoptosis in resistant cancer phenotypes.

Unlike broad-spectrum cytotoxins, TMC-246 exhibits a dual mechanism of action:

  • Direct Cytotoxicity: Induction of intrinsic apoptosis via mitochondrial depolarization.

  • Chemosensitization: Inhibition of P-glycoprotein (P-gp/ABCB1) efflux pumps, restoring sensitivity in MDR cell lines (e.g., MES-SA/Dx5).

This guide provides a rigorous technical framework for evaluating the cytotoxic efficacy of TMC-246, ensuring data reproducibility and mechanistic validation.

Chemical Identity[3][4][5][6][7][8][9]
  • IUPAC Name: (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one[1][2]

  • Molecular Formula: C₁₈H₁₈O₅[3][4]

  • Molecular Weight: 314.33 g/mol [4]

  • Solubility: Soluble in DMSO (>20 mM); insoluble in water.

Experimental Workflow Overview

The following diagram outlines the critical path for validating TMC-246 cytotoxicity, moving from stock preparation to mechanistic confirmation.

Gcluster_AssaysReadout AssaysStockCompound Reconstitution(DMSO Stock 20-50mM)QCQC Check(Absorbance/Solubility)Stock->QCTreatmentDose-Response Treatment(0.1 - 100 µM)QC->TreatmentSeedingCell Seeding(24h Attachment)Seeding->TreatmentMTTViability (MTT/CCK-8)IC50 DeterminationTreatment->MTTFACSFlow Cytometry(Annexin V / PI)Treatment->FACSWestWestern Blot(Caspase-3, PARP)Treatment->WestAnalysisData Analysis(Non-linear Regression)MTT->AnalysisFACS->AnalysisWest->Analysis

Caption: Integrated workflow for TMC-246 cytotoxicity assessment, from solubilization to multi-parametric endpoint analysis.

Critical Reagents & Preparation

Stock Solution Preparation

Chalcones are hydrophobic. Proper solubilization is critical to prevent micro-precipitation, which causes false-negative cytotoxicity results.

  • Solvent: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a 20 mM master stock.

    • Calculation: Dissolve 6.28 mg of TMC-246 in 1.0 mL DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Cell Line Selection

Select cell lines based on the target mechanism.

  • Primary Screening: HCT116 (Colon), MCF-7 (Breast), HepG2 (Liver).

  • MDR Validation: MES-SA/Dx5 (Doxorubicin-resistant uterine sarcoma) vs. MES-SA (Parental).

Protocol A: High-Throughput Cytotoxicity Screening (MTT/CCK-8)

Objective: Determine the half-maximal inhibitory concentration (IC50).

Expert Insight: Flavonoids and chalcones can chemically reduce tetrazolium salts (MTT) in the absence of cells, leading to false positives (increased absorbance). Cell-free compound controls are mandatory.

Step-by-Step Procedure:
  • Seeding:

    • Harvest cells in exponential growth phase.

    • Seed 3,000 - 5,000 cells/well in 96-well plates (100 µL volume).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Dilution:

    • Prepare 2x serial dilutions of TMC-246 in complete media.

    • Range: 0, 1.56, 3.12, 6.25, 12.5, 25, 50, 100 µM.

    • Vehicle Control: Media + DMSO (Final concentration must be ≤ 0.5%).

    • Blank Control: Media only (no cells).

    • Interference Control: Media + Highest Drug Concentration (no cells).

  • Treatment:

    • Aspirate old media carefully.

    • Add 100 µL of treatment media to respective wells (Triplicate).

    • Incubate for 48 or 72 hours .

  • Development (CCK-8 Preferred):

    • Add 10 µL CCK-8 reagent (WST-8) to each well.

    • Incubate for 1–4 hours until orange dye develops.

    • Measure absorbance at 450 nm .

  • Calculation:

    
    
    
    • Correction: If Interference Control OD > Blank OD, subtract the drug-specific background from test wells.

Protocol B: Mechanistic Validation (Flow Cytometry)

Objective: Distinguish between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis).

Apoptosis Assay (Annexin V-FITC / PI)
  • Treatment: Seed cells in 6-well plates (2x10⁵ cells/well). Treat with TMC-246 at IC50 and 2x IC50 concentrations for 24h.

  • Harvesting: Collect supernatant (floating dead cells) and trypsinize adherent cells. Combine.

  • Staining:

    • Wash with cold PBS. Resuspend in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer.

    • Q3 (Annexin+/PI-): Early Apoptosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

Cell Cycle Analysis

TMC-246 often induces G2/M phase arrest by disrupting microtubule dynamics.

  • Fixation: Fix harvested cells in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash with PBS. Resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A .

  • Analysis: Measure DNA content (FL2-A) to quantify G0/G1, S, and G2/M populations.

Mechanistic Pathway & MDR Reversal

TMC-246 is distinct for its ability to reverse multidrug resistance. In MDR cells (e.g., MES-SA/Dx5), it inhibits the P-gp pump, allowing co-administered drugs (like Doxorubicin) to accumulate intracellularly.

Signaling Pathway Visualization:

PathwayTMCTMC-246(Chalcone)PgpP-glycoprotein(Efflux Pump)TMC->PgpInhibitsROSROS GenerationTMC->ROSDirect InductionDoxChemotherapy(e.g., Doxorubicin)Pgp->DoxEfflux BlockedDox->ROSAccumulationMitoMitochondrialDepolarizationROS->MitoCaspaseCaspase-3/9ActivationMito->CaspaseApoptosisApoptosisCaspase->Apoptosis

Caption: Dual mechanism of TMC-246: Direct ROS-mediated apoptosis and P-gp inhibition to reverse drug resistance.

Data Reporting & Expected Results

Organize your results using the following template to ensure comparability with literature standards.

Table 1: Expected IC50 Values (72h MTT Assay)

Cell LineTissue OriginPhenotypeExpected IC50 (µM)Reference Benchmark
HCT116 ColonSensitive15 - 40 µM[1, 2]
MES-SA UterusSensitive10 - 20 µM[3]
MES-SA/Dx5 UterusMDR (P-gp+)10 - 25 µM[3]
Vero KidneyNormal> 50 µM[2]

Note: TMC-246 often shows a Selectivity Index (SI) > 2, showing lower toxicity to normal cells (Vero) compared to cancer lines.

References

  • PubChem. (2025).[2] 2'-Hydroxy-2,4',6'-trimethoxychalcone | C18H18O5.[1][2] National Library of Medicine. [Link][1]

  • Khatun, M., et al. (2020).[5][6] 2', 4'-dihydroxy-3, 4-methylenedioxychalcone Activate Mitochondrial Apoptosis of Ehrlich Ascites Carcinoma Cells. Current Drug Therapy.[7] [Link]

  • Lee, Y.H., et al. (2015).[8] The synthetic compound 2'-hydroxy-2,4,6'-trimethoxychalcone overcomes P-glycoprotein-mediated multi-drug resistance in drug-resistant uterine sarcoma MES-SA/DX5 cells. Applied Biological Chemistry. [Link][6]

  • Mai, C.W., et al. (2014).[6] Chalcones: A Review on Their Cytotoxic and Chemopreventive Activities. European Journal of Medicinal Chemistry. [Link]

Application Note: Tyrosinase Inhibition Assay Using 2'-Hydroxy-2,4',6'-trimethoxychalcone

[1][2]

Abstract & Introduction

Melanogenesis, the physiological process of melanin production, is primarily regulated by the copper-containing metalloenzyme tyrosinase (EC 1.14.18.1).[1][2][3][4][5][6] Aberrant tyrosinase activity leads to hyperpigmentation disorders such as melasma and age spots.[3] Consequently, tyrosinase inhibitors are critical targets in dermatological drug development.

This application note details a robust protocol for evaluating 2'-Hydroxy-2,4',6'-trimethoxychalcone (TMC) as a tyrosinase inhibitor. Belonging to the chalcone class (1,3-diaryl-2-propen-1-ones), TMC utilizes a 2'-hydroxyl group to chelate the enzyme's binuclear copper active site, while its methoxy substitutions enhance lipophilicity and steric fit.[7] This protocol focuses on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate, providing a rapid, reproducible method for determining IC₅₀ values and kinetic mechanisms.

Scientific Mechanism

The Target: Tyrosinase

Tyrosinase catalyzes two rate-limiting steps in melanogenesis:[7][2][4][5][6][8]

  • Monophenolase Activity: Hydroxylation of L-Tyrosine to L-DOPA (Lag phase present).[7]

  • Diphenolase Activity: Oxidation of L-DOPA to Dopaquinone (Rapid, no lag phase).[7]

Dopaquinone spontaneously cyclizes to form Dopachrome , an orange-red pigment with an absorbance maximum at 475 nm .[7] This assay quantifies the inhibition of dopachrome formation.[2][6][9]

Mechanism of Action: Chalcones

2'-Hydroxychalcones act primarily as competitive inhibitors .[7] The 2'-hydroxyl group on the A-ring mimics the phenolic hydroxyl of the natural substrate (L-Tyrosine/L-DOPA), forming a Schiff base or chelating the copper ions (

Pathway Visualization

The following diagram illustrates the melanogenesis cascade and the specific intervention point of TMC.

Melanogenesis_InhibitionTyrosineL-TyrosineDOPAL-DOPATyrosine->DOPAMonophenolaseActivityDopaquinoneDopaquinoneDOPA->DopaquinoneDiphenolaseActivityDopachromeDopachrome(Abs 475 nm)Dopaquinone->DopachromeSpontaneousCyclizationMelaninEumelanin(Pigment)Dopachrome->MelaninPolymerizationEnzymeTyrosinase(Cu2+ Active Site)Enzyme->TyrosineEnzyme->DOPAInhibitor2'-Hydroxy-2,4',6'-trimethoxychalcone(Inhibitor)Inhibitor->EnzymeChelation / Competition

Figure 1: Tyrosinase catalyzes the conversion of L-Tyrosine to Melanin.[3] TMC inhibits the enzyme via copper chelation at the L-DOPA oxidation step.

Materials & Reagents

Reagents
ReagentSpecificationStorageNotes
Mushroom Tyrosinase Lyophilized powder (≥1000 units/mg solid)-20°CSource: Agaricus bisporus.[7] Hygroscopic.
L-DOPA ≥98% purity4°CSubstrate.[7] Light sensitive; prepare fresh.
TMC 2'-Hydroxy-2,4',6'-trimethoxychalcone (≥98%)-20°CTest Compound.[7] Dissolve in DMSO.
Kojic Acid ≥99% purityRTPositive Control.[7]
Phosphate Buffer 50 mM, pH 6.84°CReaction medium.
DMSO PCR GradeRTSolvent.[7] Final assay concentration <5%.[7][10]
Stock Solution Preparation[1]
  • Phosphate Buffer (50 mM, pH 6.8): Mix

    
     and 
    
    
    to achieve pH 6.8.
  • Tyrosinase Enzyme Stock (1000 U/mL): Dissolve lyophilized powder in cold Phosphate Buffer. Do not vortex; invert gently to mix. Keep on ice during the experiment.[6]

  • L-DOPA Substrate (2.5 mM): Dissolve L-DOPA in Phosphate Buffer. Sonicate briefly if necessary.[7] Protect from light.[7]

  • TMC Inhibitor Stock (10 mM): Dissolve TMC in 100% DMSO. Perform serial dilutions in DMSO to generate 100x working stocks (e.g., 0.1, 1, 10, 100, 1000 µM).

Experimental Protocol

Assay Conditions
  • Format: 96-well microplate (clear, flat-bottom).

  • Temperature: 25°C (Room Temperature).

  • Reaction Volume: 200 µL per well.

  • Readout: Absorbance (OD) at 475 nm.[7][6]

Plate Layout Strategy

Design the plate to include:

  • Test Wells (T): Enzyme + Substrate + Inhibitor.

  • Control Wells (C): Enzyme + Substrate + Vehicle (DMSO only).[7] Represents 100% Activity.

  • Blank Wells (B): Buffer + Substrate + Vehicle (No Enzyme).[7] Corrects for non-enzymatic oxidation.[7]

  • Sample Blank Wells (SB): Buffer + Inhibitor + Vehicle (No Enzyme).[7] Corrects for color of the chalcone itself.

Step-by-Step Workflow

Assay_WorkflowStep11. Buffer AdditionAdd 140 µL Phosphate Buffer (pH 6.8)to all wells.Step22. Inhibitor/Vehicle AdditionAdd 20 µL TMC (various conc.) to Test wells.Add 20 µL DMSO to Control wells.Step1->Step2Step33. Enzyme AdditionAdd 20 µL Tyrosinase (1000 U/mL)to Test & Control wells.Step2->Step3Step44. Pre-Incubation (CRITICAL)Incubate at 25°C for 10 minutes.Allows Inhibitor-Enzyme binding.Step3->Step4Step55. Substrate InitiationAdd 20 µL L-DOPA (2.5 mM)to all wells.Step4->Step5Step66. Kinetic MeasurementRead Absorbance @ 475 nmevery 30 sec for 10-15 mins.Step5->Step6

Figure 2: Step-by-step pipetting and incubation workflow for the 96-well plate assay.

Detailed Procedure
  • Buffer: Pipette 140 µL of 50 mM Phosphate Buffer (pH 6.8) into all experimental wells.

  • Inhibitor: Add 20 µL of TMC solution (at 10x desired final concentration) to "Test" wells. Add 20 µL of DMSO (10% v/v in buffer) to "Control" wells.

  • Enzyme: Add 20 µL of Tyrosinase solution (1000 U/mL) to "Test" and "Control" wells.

    • Note: Total volume is now 180 µL.[7]

  • Pre-Incubation: Incubate the plate at 25°C for 10 minutes .

    • Why? Chalcones require time to enter the active site and establish equilibrium before the high-affinity substrate (L-DOPA) is introduced.[7]

  • Substrate: Add 20 µL of L-DOPA (2.5 mM) to start the reaction.

    • Final Volume: 200 µL.

    • Final Concentrations: Enzyme (~100 U/mL), L-DOPA (0.25 mM).[7]

  • Measurement: Immediately place in a microplate reader. Measure Absorbance at 475 nm in kinetic mode (every 30 seconds) for 15 minutes.

Data Analysis

Calculation of Inhibition

Use the slope of the linear portion of the kinetic curve (Velocity,

  • 
    : Slope of the Enzyme + DMSO well.
    
  • 
    : Slope of the Enzyme + TMC well (corrected for any background absorbance from the compound itself).
    
IC50 Determination

Plot % Inhibition (Y-axis) against Log[TMC Concentration] (X-axis) .[7] Fit the data using a non-linear regression (Sigmoidal Dose-Response) to determine the IC₅₀ (concentration required to inhibit 50% of enzyme activity).

Mode of Inhibition (Lineweaver-Burk Plot)

To confirm the competitive nature of TMC:

  • Run the assay with fixed enzyme concentration and varying L-DOPA concentrations (e.g., 0.125, 0.25, 0.5, 1.0 mM).

  • Repeat this at 3 different fixed concentrations of TMC (e.g., 0, IC₅₀, 2xIC₅₀).

  • Plot 1/Velocity (Y) vs 1/[Substrate] (X) .[7]

    • Competitive Inhibition: Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      increases).
    • Mixed Inhibition: Lines intersect in the second quadrant (

      
       decreases, 
      
      
      changes).

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Color TMC oxidation or precipitationCheck TMC solubility in buffer. Use "Sample Blank" wells to subtract compound absorbance.[7]
No Activity in Controls Enzyme denaturationPrepare enzyme fresh. Do not vortex. Ensure DMSO < 5%.
Non-Linear Kinetics Substrate depletionReduce enzyme concentration or measure over a shorter time window (first 5 mins).
Variable Data Temperature fluctuationUse a temperature-controlled plate reader at 25°C.

References

  • Chang, T.S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. Link

  • Nerya, O., et al. (2003). Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety. Bioorganic & Medicinal Chemistry, 11(15), 3321-3328.[7] Link

  • Seo, S.Y., et al. (2003). Tyrosinase inhibitory mechanism of 2'-hydroxychalcones.[7][1] Bioorganic & Medicinal Chemistry Letters, 13, 222-225.[7] Link

  • BenchChem. (2025).[7][6][11] Application Notes and Protocols for Tyrosinase Activity Assay Using L-DOPA. BenchChem Protocols. Link[11]

  • Jun, N., et al. (2007). Synthesis and evaluation of 2',4',6'-trihydroxychalcones as a new class of tyrosinase inhibitors.[1][12] Bioorganic & Medicinal Chemistry, 15(7), 2396-2402.[7] Link

Precision Monitoring of Claisen-Schmidt Chalcone Synthesis via Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of chalcones (1,3-diaryl-2-propen-1-ones) via Claisen-Schmidt condensation is a cornerstone reaction in medicinal chemistry, yielding precursors for flavonoids and isoflavonoids.[1][2][3][4][5] While the reaction is robust, the presence of similar polarity reactants (acetophenones and benzaldehydes) often leads to co-elution and ambiguous endpoints. This application note details a high-fidelity Thin Layer Chromatography (TLC) system designed to resolve these specific matrices. We provide a validated mobile phase selection matrix, a multi-modal visualization protocol, and a decision-logic framework to ensure reaction completion and product purity.

Introduction: The Kinetic Landscape

The Claisen-Schmidt condensation involves the base-catalyzed reaction of an acetophenone with a benzaldehyde.[4] The reaction proceeds through an aldol intermediate, which undergoes dehydration to form the


-unsaturated ketone (chalcone).[4]

Why TLC is Critical:

  • Ambiguous Endpoints: The reaction often equilibrates. Without precise monitoring, premature workup leads to low yields and difficult purifications.

  • Side Reactions: Cannizzaro reactions (of the aldehyde) or Michael additions (to the product) can occur if reaction times are excessive.

  • Similar Polarities: Substituted acetophenones often possess Rf values dangerously close to the chalcone product, making standard "Hexane/EtOAc" systems insufficient without optimization.

Reaction Scheme & Monitoring Logic

The following diagram illustrates the reaction flow and the critical monitoring points.

ChalconeReaction Reactants Reactants (Acetophenone + Benzaldehyde) Intermed Aldol Intermediate (β-Hydroxy Ketone) Reactants->Intermed NaOH/EtOH (Slow Step) TLC_Check TLC Checkpoint Reactants->TLC_Check Product Chalcone (α,β-Unsaturated Ketone) Intermed->Product -H2O (Fast Dehydration) Side Side Products (Michael Adducts/Cannizzaro) Product->Side Over-reaction (Time > 24h) Product->TLC_Check

Figure 1: Reaction pathway for Claisen-Schmidt condensation highlighting the critical dehydration step and potential side reactions monitored by TLC.

Strategic Experimental Design

Stationary Phase
  • Standard: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Why: The fluorescent indicator (

    
    ) is non-negotiable. Chalcones possess an extended conjugated 
    
    
    
    -system that strongly quenches UV fluorescence, appearing as distinct dark spots against a bright green background.[6]
Mobile Phase Selection Matrix

The "universal" Hexane:Ethyl Acetate (Hex:EtOAc) system is a starting point, not a rule. Use this matrix to select the solvent system based on your specific substituents.

Reactant SubstituentsRecommended Mobile PhaseRatio (v/v)Rationale
Unsubstituted / Alkyl Hexane : Ethyl Acetate9:1 or 19:1Non-polar product requires low solvent strength to retain Rf < 0.8.
Halogenated (-Cl, -Br) Hexane : Ethyl Acetate8:2Halogens increase lipophilicity; slight polarity increase prevents tailing.
Methoxy (-OMe) Hexane : Ethyl Acetate7:3Moderate polarity. Common for vanillin/veratraldehyde derivatives.
Hydroxy (-OH) Hexane : Acetone4:1Acetone suppresses tailing caused by hydrogen bonding of phenolic -OH groups.
Nitro (-NO2) Toluene : Ethyl Acetate9:1Toluene provides

-

interactions that help separate nitro-aromatics.
Very Polar (Multi-OH) DCM : Methanol95:5For highly polar chalcones (e.g., polyhydroxylated) that stick to the baseline.
Visualization Architecture

Relying solely on UV is a common failure mode. A dual-visualization strategy is required for robust data.

  • Primary (Non-Destructive): UV 254 nm

    • Observation: Chalcones appear as dark purple/black spots.

    • Mechanism: The

      
      -unsaturated carbonyl system absorbs 254 nm light, quenching the plate's fluorescence.
      
  • Secondary (Destructive): p-Anisaldehyde Stain

    • Observation: Distinct colorimetric differentiation. Chalcones often stain red/orange, while unreacted aldehydes may stain pink/purple.

    • Mechanism: Condensation of the stain with the carbonyl/aromatic system under heat.

    • Protocol: Dip plate

      
       Wipe back 
      
      
      
      Heat with heat gun until colors develop.[7]

Detailed Protocol: The "Mini-Workup" Method

Direct spotting of the reaction mixture is strongly discouraged . The high basicity (NaOH/KOH) dissolves the silica binder and alters the local pH of the plate, causing "streaking" and inaccurate Rf values.

Step 1: Sampling & Mini-Workup
  • Take a micropipette and withdraw 10

    
    L  of the reaction mixture.
    
  • Dispense into a small GC vial containing 100

    
    L Ethyl Acetate  and 10 
    
    
    
    L 1M HCl
    .
  • Shake briefly.[7] The acid neutralizes the catalyst, freezing the reaction and protecting the silica plate.

  • Allow the layers to separate (if aqueous phase is present) or settle. Spot the organic (top) layer.

Step 2: Plate Layout (The 3-Lane Standard)

Always use a 3-lane configuration to detect co-elution.

  • Lane 1: Limiting Reagent Standard (usually Benzaldehyde derivative).

  • Lane 2: Co-spot (Standard + Reaction Mixture).

  • Lane 3: Reaction Mixture (from Step 1).[8]

Step 3: Development & Logic

Run the plate in the chosen solvent system.[6] Dry completely before UV inspection.

TLC_Logic Start Inspect Lane 3 (Rxn) SM_Present Is SM Spot Visible? Start->SM_Present New_Spot Is Product Spot Visible? SM_Present->New_Spot No Action_Wait Incomplete: Continue Reaction SM_Present->Action_Wait Yes Co_Elution Check Lane 2 (Co-spot): Do spots merge? New_Spot->Co_Elution Unsure Action_Workup Complete: Proceed to Workup New_Spot->Action_Workup Yes Co_Elution->Action_Workup No (Separated) Action_ChangeSolvent Ambiguous: Change Solvent System Co_Elution->Action_ChangeSolvent Yes (Single blob)

Figure 2: Decision logic for interpreting TLC plates. "SM" refers to Starting Material.[9]

Data Analysis & Rf Interpretation

In a standard Hexane:EtOAc system, the polarity order is generally:

  • Chalcone (Product): Highest Rf (Least Polar). The elimination of water and formation of the conjugated system reduces polarity compared to the intermediate.

  • Acetophenone: Medium Rf.

  • Benzaldehyde: Lowest Rf (Most Polar). Note: This can vary with substituents. Hydroxy-benzaldehydes are very polar.

Critical Check: If the product spot stays at the baseline (Rf < 0.1), your solvent is too non-polar. Switch to a Hexane:Acetone or DCM:MeOH system.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Streaking / Tailing Sample is too basic (residual NaOH).Neutralize: Use the "Mini-Workup" protocol (Step 3.1) with dilute HCl before spotting.
"Smiling" Front Uneven solvent saturation.Equilibrate: Use filter paper in the developing chamber and let it saturate for 15 mins before running.
Co-elution Product and Ketone have similar polarity.[5]2D TLC: Rotate plate 90° and run in a different solvent (e.g., Toluene vs. Hexane).
No UV Spots Concentration too low.[10]Concentrate: Spot the same location 3 times, drying in between applications.
Ghost Spots Decomposition on silica.Speed: Run the TLC immediately after spotting. Silica is slightly acidic and can degrade sensitive chalcones.

References

  • TLC Visualization Techniques. Chemistry LibreTexts. (2022).[11] "2.3F: Visualizing TLC Plates." [Link]

  • Synthesis and Characterization of Chalcones. Journal of Emerging Technologies and Innovative Research (JETIR). (2020).[3][12][13] "Synthesis of Chalcones - Methodologies." [Link]

  • TLC Troubleshooting Guide. ChemBAM. "TLC Troubleshooting: Streaks and Shapes." [Link]

  • Green Synthesis & Monitoring. Preprints.org. (2025).[1][6][12][14] "Studies on the Aqueous Synthesis of Chalcones: A Green Approach." [Link]

Sources

Application Note: Formulation Strategies for Topical Delivery of 2'-Hydroxy-2,4',6'-trimethoxychalcone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2'-Hydroxy-2,4',6'-trimethoxychalcone (hereafter referred to as H-TMC ) is a potent bioactive chalcone often identified in Dianella ensifolia extracts. It exhibits significant tyrosinase inhibitory activity and antioxidant properties, making it a high-value candidate for hyperpigmentation disorders and skin brightening applications.

However, H-TMC presents a classic delivery challenge: it is a Class II/IV compound (BCS) characterized by high lipophilicity (LogP ~3.8) and poor aqueous solubility. Furthermore, the


-unsaturated carbonyl moiety inherent to chalcones renders the molecule susceptible to degradation and isomerization under UV light.

This guide details a robust formulation strategy using Nanostructured Lipid Carriers (NLCs) to encapsulate H-TMC. Unlike solid lipid nanoparticles (SLNs), NLCs incorporate a liquid lipid to create an imperfect crystal lattice, significantly increasing drug loading capacity and preventing expulsion during storage.[1][2][3]

Part 1: Pre-Formulation Characterization

Before initiating formulation, the physicochemical profile of H-TMC must be established to define the "design space."

Table 1: Physicochemical Profile of H-TMC
PropertyValueImplication for Formulation
Molecular Weight 314.33 g/mol Suitable for transdermal permeation (<500 Da).
LogP (Octanol/Water) ~3.8Highly lipophilic. Requires lipid-based carriers; will partition into Stratum Corneum but struggles to diffuse into viable epidermis without a carrier.
Water Solubility < 0.01 mg/mLPractically insoluble. Precludes simple aqueous gels.
Melting Point 112–114°CHigh enough to survive hot-melt homogenization processes.
pKa ~8.2 (Phenolic OH)Non-ionized at physiological skin pH (5.5), aiding passive diffusion.

Part 2: Primary Formulation Strategy (NLCs)

Rationale: Why Nanostructured Lipid Carriers?

Direct incorporation of H-TMC into creams often leads to crystallization, reducing bioavailability and causing skin irritation. NLCs offer a three-fold advantage:

  • Solubility Enhancement: The liquid lipid core solubilizes H-TMC.

  • Chemical Stability: The lipid matrix shields the reactive enone group from oxidation and UV light.

  • Occlusion & Penetration: NLCs form a dense film on the skin, reducing transepidermal water loss (TEWL) and widening inter-corneocyte gaps to facilitate penetration.

Visualizing the Workflow

The following diagram outlines the critical path for generating H-TMC NLCs using the Melt-Emulsification Ultrasonication method.

NLC_Workflow LipidPhase Lipid Phase (Solid Lipid + Liquid Lipid + H-TMC) Heating Heating (75°C) (> MP of Solid Lipid) LipidPhase->Heating AqPhase Aqueous Phase (Water + Surfactant) AqPhase->Heating PreEmulsion High-Shear Mixing (Pre-emulsion) Heating->PreEmulsion Mix Phases Sonication Ultrasonication (Size Reduction) PreEmulsion->Sonication Energy Input Cooling Cooling to RT (Lipid Recrystallization) Sonication->Cooling FinalNLC Final NLC Dispersion (Particle Size < 200nm) Cooling->FinalNLC

Figure 1: Step-by-step workflow for the fabrication of Nanostructured Lipid Carriers (NLC) via Melt-Emulsification.

Part 3: Detailed Protocol

Protocol A: Preparation of H-TMC Loaded NLCs

Objective: Create a stable colloidal dispersion of H-TMC with a particle size of 100–200 nm.

Materials
  • Active: H-TMC (0.5% w/w of final formulation).

  • Solid Lipid: Glyceryl Monostearate (GMS) or Compritol® 888 ATO.

  • Liquid Lipid: Miglyol® 812 (Caprylic/Capric Triglyceride) or Oleic Acid.

  • Surfactant: Poloxamer 188 or Tween 80.

  • Aqueous Phase: Deionized water.[4]

Step-by-Step Procedure
  • Lipid Phase Preparation:

    • Weigh the solid lipid and liquid lipid (Ratio 70:30) into a glass beaker.

    • Add H-TMC.

    • Heat the mixture to 75°C (approx. 5-10°C above the melting point of the solid lipid).

    • Stir magnetically until H-TMC is fully dissolved and the lipids are homogenous. Note: If H-TMC does not dissolve, increase the ratio of liquid lipid.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant (2-3% w/v) in deionized water.

    • Heat this solution to 75°C to match the lipid phase temperature. Critical: Temperature matching prevents premature solidification of lipids during mixing.

  • Pre-Emulsification:

    • Add the hot aqueous phase to the hot lipid phase under continuous stirring.

    • Homogenize immediately using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 3 minutes . This creates a coarse macro-emulsion.

  • Size Reduction (Ultrasonication):

    • Transfer the pre-emulsion to a probe sonicator.

    • Sonicate at 60% amplitude for 10 minutes (cycles of 30s ON / 10s OFF to prevent overheating).

    • Self-Validation Check: The dispersion should turn from milky white to translucent/bluish (Tyndall effect), indicating nano-range particles.

  • Solidification:

    • Allow the dispersion to cool to room temperature naturally. Do not shock-cool, as this can cause unstable polymorphic lipid forms.

Protocol B: Incorporation into Hydrogel (Final Dosage Form)

NLC dispersions are too runny for topical application. They must be thickened.

  • Sprinkle Carbopol Ultrez 10 (0.5% w/w) onto the NLC dispersion.

  • Allow to hydrate for 30 minutes.

  • Neutralize with Triethanolamine (TEA) to pH 6.0–6.5.

  • Mix gently to form a smooth, opaque gel.

Part 4: Validation & Quality Control

Mechanism of Action

Understanding the biological target is crucial for designing the validation assay. H-TMC targets the melanogenesis pathway.

MoA UV UV Radiation ROS ROS Production UV->ROS Tyrosinase Tyrosinase Activation ROS->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin HTMC H-TMC (Inhibitor) HTMC->ROS Scavenges HTMC->Tyrosinase Inhibits Pigment Skin Pigmentation Melanin->Pigment

Figure 2: Dual mechanism of H-TMC: Direct Tyrosinase inhibition and ROS scavenging.

Protocol C: In Vitro Permeation Testing (IVPT)

Method: Franz Diffusion Cell Critical Requirement: Because H-TMC is lipophilic, standard PBS buffer will fail to maintain "sink conditions" (the ability of the receiver fluid to dissolve the drug once it passes the skin).

  • Membrane Selection:

    • Gold Standard: Excised human skin (dermatomed to 500 µm).

    • Alternative: Porcine ear skin or Strat-M® synthetic membrane.

  • Receiver Media Preparation (The "Sink"):

    • Use Phosphate Buffered Saline (PBS) pH 7.4 + 20% Ethanol OR 2% Tween 80 .

    • Validation: Verify H-TMC solubility in this media is at least 10x the expected concentration in the receiver compartment.

  • Execution:

    • Mount skin between donor and receptor compartments.[5][6][7]

    • Fill receptor with media; ensure no air bubbles touch the dermis.[6]

    • Apply 200 mg of the H-TMC NLC Gel to the donor side.

    • Maintain at 32°C.[6][7]

    • Sample receptor fluid at 1, 2, 4, 8, 12, and 24 hours.[6]

  • Analysis:

    • Quantify using HPLC-UV (approx. 340-360 nm absorption max for chalcones).

References

  • PubChem. (2025). 2'-Hydroxy-2,4',6'-trimethoxychalcone | C18H18O5.[8][9] National Library of Medicine.[10] [Link]

  • Müller, R. H., Radtke, M., & Wissing, S. A. (2002). Nanostructured lipid carriers (NLC) - the second generation of solid lipid nanoparticles.[3] International Journal of Pharmaceutics. [Link]

  • Nesterov, A., et al. (2010). Modification of skin discoloration by a topical treatment containing an extract of Dianella ensifolia: a potent antioxidant.[11] Journal of Cosmetic Dermatology. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 2'-Hydroxy-2,4',6'-trimethoxychalcone in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Ticket ID: #SOL-CHAL-246 Subject: Improving aqueous solubility of 2'-Hydroxy-2,4',6'-trimethoxychalcone Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Resolution Provided Below][1][2]

Executive Summary & Compound Diagnostics

User Query: "I am observing immediate precipitation of 2'-Hydroxy-2,4',6'-trimethoxychalcone when diluting my DMSO stock into PBS (pH 7.4). The solution turns cloudy yellow.[2] I need a stable concentration of 50 µM for cell-based assays."

Diagnostic Analysis: The precipitation you are experiencing is a classic "solvent shock" phenomenon inherent to the physicochemical properties of this specific chalcone.[2]

  • Compound Identity: 2'-Hydroxy-2,4',6'-trimethoxychalcone[1][2]

  • Physicochemical Barrier:

    • LogP (Predicted): ~3.6 – 3.8 (Highly Lipophilic).[1][2]

    • Structural Constraint: The 2'-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen.[1][2] This "locks" the proton, significantly elevating the pKa (>9.0) and preventing ionization at physiological pH (7.4).[2]

    • Result: The molecule behaves as a neutral, hydrophobic brick in aqueous buffers, leading to rapid aggregation (the "cloudy yellow" precipitate).[2]

Troubleshooting Guide (Q&A Format)

Category 1: The "Quick Fix" (Co-solvent Optimization)

Q: Can I just increase the DMSO concentration? A: Only up to a biological limit. Most cell-based assays tolerate 0.1% to 0.5% DMSO.[1][2] For this chalcone, a simple DMSO dilution often fails above 10 µM because the water "squeezes" the hydrophobic drug out of solution faster than it can disperse.

Protocol: The "Solvent Shift" Method Instead of adding DMSO stock directly to a large volume of buffer (which causes local high concentrations and precipitation), use an intermediate dilution step.[2]

  • Stock: Prepare 100 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 in 100% Ethanol or PEG-400 (Result: 10 mM).

  • Final: Add this intermediate dropwise to your warm (37°C) vortexing buffer.

    • Why? PEG/Ethanol acts as a bridge, reducing the interfacial tension between the hydrophobic drug and water.

Category 2: The "Gold Standard" (Cyclodextrin Complexation)[2]

Q: How do I get >50 µM without toxic solvent levels? A: You must encapsulate the hydrophobic core using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] This is the most robust method for chalcones.[2] The hydrophobic A/B rings insert into the CD cavity, shielding them from water while the outer hydroxyls maintain solubility.

Protocol: HP-β-CD Inclusion Complex

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS.[1][2] Filter sterilize (0.22 µm).

  • Solubilization: Add your specific amount of chalcone powder directly to this vehicle.

  • Energy Input: Sonicate in a water bath at 40°C for 30–60 minutes.

  • Equilibration: Shake at room temperature for 4 hours.

  • Filtration: Filter (0.45 µm) to remove uncomplexed solid.

    • Expected Result: Clear yellow solution stable up to ~500 µM.[2]

Category 3: In Vivo Formulation

Q: I need to inject this into mice. What is the formulation? A: For IP or IV administration, simple buffers will fail. Use a micellar system.[2][3] Recommended Formula: 5% DMSO + 5% Tween 80 + 40% PEG-400 + 50% Saline.[1][2]

  • Order of Addition (Critical): Dissolve drug in DMSO

    
     Add Tween 80 
    
    
    
    Add PEG-400
    
    
    Vortex
    
    
    Slowly add Saline.[1][2]

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your target concentration and application.

Solubility_Workflow Start Start: 2'-Hydroxy-2,4',6'-trimethoxychalcone Target Concentration? Low_Conc < 10 µM (High Potency Assays) Start->Low_Conc Med_Conc 10 - 100 µM (Standard Cell Culture) Start->Med_Conc High_Conc > 100 µM (Animal Studies/Stock) Start->High_Conc Method_DMSO Direct DMSO Dilution (Keep DMSO < 0.1%) Low_Conc->Method_DMSO Low Risk Med_Conc->Method_DMSO High Risk Method_CD HP-β-Cyclodextrin (10-20%) Inclusion Complex Med_Conc->Method_CD Recommended High_Conc->Method_CD In Vitro Method_Micelle Micellar Formulation (Tween 80 / PEG 400) High_Conc->Method_Micelle In Vivo Precipitation Precipitation Risk! (Cloudy Yellow) Method_DMSO->Precipitation If added too fast or cold buffer

Caption: Decision tree for selecting the optimal solubilization strategy based on required concentration.

Comparative Data: Solubility Limits

The table below summarizes the theoretical solubility limits derived from structural analogs (Flavokawains) and standard solvent properties.

Solvent SystemMax Solubility (Approx.)Biological CompatibilityNotes
Pure Water (pH 7.4) < 0.02 mM (< 6 µg/mL)HighNot Recommended. Immediate precipitation.[1][2]
DMSO (100%) > 100 mMToxic (Use <0.1%)Excellent for stock storage (-20°C).[1][2]
Ethanol (100%) ~ 50 mMToxic (Use <0.5%)Good intermediate solvent; volatile.[1][2]
20% HP-β-CD (aq) 0.5 – 2.0 mMHigh (Inert)Best for cell culture. Prevents aggregation.[1][2]
PEG-400 / Saline (1:1) 5 – 10 mMModerateBest for IP/IV injection vehicles.[1][2]

Mechanistic Insight: The "Locked" Proton

Why doesn't pH adjustment work? Many users attempt to dissolve phenolic compounds by raising the pH (adding NaOH).[2] For 2'-hydroxychalcones, this is ineffective because of the Intramolecular Hydrogen Bond (IMHB) .[2]

IMHB_Mechanism cluster_0 Stable 6-Membered Ring Hydroxyl 2'-Hydroxyl (-OH) Proton H+ (Proton) Hydroxyl->Proton Covalent Carbonyl Carbonyl (C=O) Proton->Carbonyl Strong H-Bond (Chelation) Base External Base (OH-) Base->Proton Cannot Access (Steric/Electronic Shielding)

Caption: The 2'-OH and Carbonyl form a pseudo-ring structure, preventing deprotonation by mild bases and reducing water solubility.[1][2]

References

  • PubChem. 2'-Hydroxy-2,4',6'-Trimethoxychalcone (CID 637261).[1][2] National Library of Medicine.[2] [Link][1][2]

  • MDPI. Hydroxy Chalcones and Analogs with Chemopreventive Properties.[1][2] Int. J. Mol.[1][2] Sci. 2023, 24(13), 10667.[2] [Link][1][2][4]

  • Conicet. Theoretical and Experimental Study of Inclusion Complexes of β‑Cyclodextrins with Chalcone. J. Phys.[1][2] Chem. B 2016.[2][5] [Link][1][2]

Sources

Technical Support Center: Optimizing 2'-Hydroxy-2,4',6'-trimethoxychalcone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for chalcone synthesis. This guide is designed for researchers, chemists, and drug development professionals facing yield optimization and purity challenges during the synthesis of highly substituted 2'-hydroxychalcones.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we will dissect the mechanistic bottlenecks of the 1[1], provide a self-validating experimental protocol, and troubleshoot the specific side reactions that commonly derail this specific workflow.

Mechanistic Overview & Reaction Pathway

The synthesis of 2'-hydroxychalcones relies on a base-catalyzed crossed aldol condensation between an enolizable ketone (2'-hydroxyacetophenone derivative) and a non-enolizable electrophile (benzaldehyde derivative)[1].

When synthesizing 2'-Hydroxy-2,4',6'-trimethoxychalcone , two major mechanistic bottlenecks dictate your final yield:

  • Steric Hindrance: The bulky methoxy groups on both the A-ring and B-ring restrict nucleophilic attack, significantly slowing down the formation of the β-hydroxy ketone intermediate.

  • Product Instability (Isomerization): The 2'-hydroxyl group is highly nucleophilic. Under prolonged heating or improper pH conditions, it will undergo an 2[2], consuming your desired chalcone to form a flavanone byproduct.

Reaction_Pathway A Acetophenone + Benzaldehyde Precursors B Base Catalyst (e.g., KOH) A->B C Enolate Formation & Nucleophilic Attack B->C D β-Hydroxy Ketone Intermediate C->D E 2'-Hydroxychalcone (Target Product) D->E Dehydration (-H2O) F Oxa-Michael Cyclization (Side Reaction) E->F Prolonged Heat / Acid G Flavanone Isomer (Byproduct) F->G Ring Closure

Mechanistic pathway of 2'-hydroxychalcone synthesis and competitive flavanone isomerization.

Quantitative Data: Methodological Comparison

Traditional room-temperature stirring often results in poor conversion due to steric barriers, requiring extended reaction times that inadvertently promote flavanone formation[3]. To maximize throughput and yield, modern4[4] and 3[3] approaches are highly recommended.

Synthesis MethodCatalyst / BaseReaction TimeTemp / ConditionsAverage Yield (%)Primary Advantage
Conventional Stirring KOH (Ethanol)24 - 75 hoursRoom Temp48 - 67%No specialized equipment needed.
Microwave Irradiation KF or KOH2 - 10 minsSolvent-free, 300W70 - 93%Rapid conversion, minimal solvent waste.
Ultrasonication KOH (EtOH/Water)< 5 minsAmbient (Acoustic Cavitation)70 - 93%Mild thermal conditions prevent isomerization.
Mechanochemical KOH (Solid state)60 minsSolvent-free ball millingUp to 96%Highest yield, eliminates solubility issues.
Self-Validating Protocol: Mechanochemical Synthesis

This protocol utilizes solvent-free mechanochemistry to overcome the steric hindrance of the trimethoxy substitutions. By eliminating the solvent, we drastically increase the effective collision frequency of the reactants while avoiding the prolonged solution-phase heating that triggers flavanone formation[4].

Materials:

  • 2'-Hydroxy-4',6'-dimethoxyacetophenone (1.0 eq)

  • 2-Methoxybenzaldehyde (1.0 eq)

  • Potassium Hydroxide (KOH) pellets (2.0 eq)

Step-by-Step Workflow:

  • Milling Preparation: Add the acetophenone, benzaldehyde, and KOH into a stainless steel milling jar equipped with stainless steel balls.

    • Validation Check: The mixture should be entirely solid. Do not add any solvent; the mechanical force will drive the phase transition.

  • First Grinding Cycle: Run the ball mill at 400 rpm for 30 minutes[4].

    • Validation Check: Stop and inspect the jar. The formation of a deep red/orange paste or powder indicates successful enolate formation and the progression of the aldol condensation[1].

  • Second Grinding Cycle: Scrape the walls of the jar with a spatula to ensure homogeneity, then run for an additional 30 minutes[4].

  • Quenching & Workup: Transfer the crude solid to a beaker. Slowly add ice-cold deionized water to dissolve the salts, then neutralize dropwise with 1M HCl until the pH reaches 6.5–7.0.

    • Validation Check: A yellow-to-orange precipitate will rapidly crash out of the solution upon neutralization. Ensure the temperature remains cold to prevent acid-catalyzed cyclization.

  • Purification: Collect the precipitate via vacuum filtration. Wash thoroughly with cold water to remove potassium salts[1], and recrystallize from hot ethanol.

    • Validation Check: Spot the purified product on a TLC plate (Hexane:Ethyl Acetate 3:1). Viewing under 365 nm UV light will reveal a brightly fluorescent spot, confirming the extended

      
      -unsaturated conjugation of the chalcone framework.
      
Troubleshooting & FAQs

Q1: My reaction stalls at ~50% conversion, and starting materials remain. How do I drive it to completion without degrading the product? A1: Incomplete conversion in highly substituted chalcones is usually caused by the steric bulk of the methoxy groups shielding the carbonyl carbon, or poor solubility of the enolate intermediate. Causality & Solution: Switch from conventional stirring to a high-energy method like ultrasonication or ball milling. Acoustic cavitation from3[3] that easily overcome steric activation barriers without raising the bulk temperature. If you must use conventional methods, ensure your KOH is freshly crushed; carbonate crusts (from atmospheric CO2) drastically reduce base strength.

Q2: I am detecting a major byproduct with the exact same mass (m/z) as my target chalcone, but it has a different retention time on HPLC. What is it, and how do I prevent it? A2: You are observing the isomerization of your 2'-hydroxychalcone into its corresponding flavanone. Because the 2'-hydroxyl group is in close proximity to the newly formed


-unsaturated double bond, prolonged exposure to heat, basic conditions, or acidic workups will catalyze an intramolecular oxa-Michael addition[2].
Causality & Solution:
  • Strictly limit reaction times (do not leave the reaction stirring overnight).

  • Maintain cold temperatures during the acidic quenching phase.

  • Utilize rapid synthesis techniques (like the <5 minute ultrasound protocol) to outpace the kinetics of the ring-closure side reaction[3].

Flavanone_Troubleshooting Issue Issue: Isomeric Byproduct Detected (Same Mass, Different RT) Cause Cause: Intramolecular Oxa-Michael Addition (Flavanone Formation) Issue->Cause Action1 Action: Reduce Reaction Time (< 10 mins via Ultrasound) Cause->Action1 Action2 Action: Control Workup pH (Avoid Excess Acid/Heat) Cause->Action2 Success Result: High Purity 2'-Hydroxychalcone Action1->Success Action2->Success

Troubleshooting logic for identifying and preventing flavanone isomerization.

Q3: The benzaldehyde is being consumed, but I am not seeing a proportional increase in chalcone yield. Where is my electrophile going? A3: If the benzaldehyde is disappearing without chalcone formation, it is likely undergoing a Cannizzaro reaction. Under strongly basic conditions, non-enolizable aldehydes can disproportionate into their corresponding carboxylic acids and alcohols. Causality & Solution: This is a competing kinetic pathway. To favor the Claisen-Schmidt condensation, pre-form the acetophenone enolate by stirring the acetophenone with the base for 10-15 minutes before adding the benzaldehyde. Alternatively, use the solvent-free mechanochemical approach described above, which 4[4] due to the lack of a solvating medium.

References
  • Title: Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones Source: dost.gov.ph URL: [Link]

  • Title: The Synthesis of 2'-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities Source: nih.gov URL: [Link]

  • Title: Studies of Antimicrobial Activity of two Synthetic 2', 4', 6'-trioxygenated Flavones Source: scialert.net URL: [Link]

  • Title: Science and Technology Indonesia (Flavanones Synthesis via Oxa-Michael Cyclization) Source: sciencetechindonesia.com URL: [Link]

Sources

Technical Support Center: Stabilizing 2'-Hydroxy-2,4',6'-trimethoxychalcone in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the solution stability of highly conjugated polyphenols. 2'-Hydroxy-2,4',6'-trimethoxychalcone (a methoxylated chalcone derivative) is notoriously susceptible to photo-induced degradation. The


-unsaturated carbonyl system acts as a chromophore, absorbing UV and visible light, which triggers rapid trans-to-cis isomerization and subsequent irreversible degradation.

This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your assays. Instead of merely listing steps, we will explore the causality behind these degradation pathways so you can adapt these principles to your specific experimental constraints.

Core Mechanism: Why Does Your Chalcone Degrade?

Q: I prepared a 10 mM stock of 2'-Hydroxy-2,4',6'-trimethoxychalcone in DMSO, and within hours under ambient laboratory light, the biological activity dropped. What is happening?

A: The loss of activity is driven by photoisomerization followed by oxidative degradation. In its stable ground state, the chalcone exists in the trans (E) configuration. When exposed to ambient or UV light (specifically in the 340–370 nm range), the molecule absorbs a photon, promoting an electron from the ground state (


) to an excited singlet state (

). This lowers the energy barrier for rotation around the central carbon-carbon double bond, rapidly converting the biologically active trans-isomer into the cis (Z)-isomer .

For highly substituted chalcones like 2'-hydroxy-2,4',6'-trimethoxychalcone, the cis-isomer is sterically hindered and highly reactive. It can undergo intramolecular cyclization (forming flavanones) or react with dissolved oxygen to form chain cleavage products .

Mechanism trans Trans-Chalcone (Biologically Active) cis Cis-Chalcone (Sterically Strained) trans->cis Photoexcitation photon UV/Vis Light (340-370 nm) photon->trans cyclization Intramolecular Cyclization cis->cyclization oxidation Oxidative Degradation cis->oxidation + O2 flavanone Flavanone Derivatives cyclization->flavanone cleavage Chain Cleavage Products oxidation->cleavage

Mechanism of trans-to-cis photoisomerization and subsequent degradation pathways.

Troubleshooting Solution Preparation and Storage

Q: How can I prepare and store my stock solutions to guarantee 100% molecular integrity over time?

A: You must implement a strict actinic shielding and deoxygenation protocol. The


-unsaturated ketone core is highly sensitive to both photons and reactive oxygen species (ROS) . Simply turning off the room lights is insufficient; you must establish a self-validating workflow that eliminates causality for degradation.
Standard Operating Procedure: Light-Shielded Chalcone Preparation
  • Solvent Deoxygenation: Use spectroscopic-grade or HPLC-grade solvents (e.g., DMSO, ethanol, or acetonitrile). Purge the solvent with high-purity Argon or Nitrogen gas for 15–20 minutes prior to dissolution. This displaces dissolved oxygen, preventing the oxidative degradation pathway .

  • Actinic Shielding: Perform all weighing and dissolution steps under low-intensity red light or in a dark room. Use amber glass vials (which block UV transmission below 400 nm) or wrap standard borosilicate vials completely in aluminum foil .

  • Dissolution and Aliquoting: Dissolve the 2'-Hydroxy-2,4',6'-trimethoxychalcone powder in the deoxygenated solvent. Vortex gently. Immediately divide the stock solution into single-use aliquots to prevent repeated freeze-thaw cycles and light exposure during subsequent experiments.

  • Cryogenic Storage: Flush the headspace of each amber vial with Argon before sealing tightly. Store the aliquots at -20°C or -80°C .

Workflow step1 1. Solvent Purging (Argon/N2 for 20 min) step2 2. Actinic Shielding (Amber vials / Red light) step1->step2 step3 3. Dissolution (Spectroscopic grade solvent) step2->step3 step4 4. Single-Use Aliquoting (Minimize freeze-thaw) step3->step4 step5 5. Headspace Flushing (Argon overlay) step4->step5 step6 6. Cryogenic Storage (-20°C to -80°C) step5->step6

Self-validating experimental workflow for preparing light-sensitive chalcone solutions.

Analytical Validation of Chalcone Stability

Q: How do I verify that my stored solutions have not degraded before using them in a sensitive cell-based assay?

A: You must validate the structural integrity using High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (LC-MS). Do not rely on visual inspection (e.g., color changes), as early-stage isomerization does not always produce a visible shift.

When running HPLC, monitor at the specific UV absorption maxima for chalcones, typically around 340 nm (associated with the highly conjugated


 transition of the trans form) .
Data Presentation: Expected HPLC/LC-MS Degradation Profile
Analyte StateRetention Time ShiftUV

Mass Shift (LC-MS)Causal Mechanism
Trans-Chalcone (Intact) Baseline (

)
~340 nm & 276 nm

315.12
N/A (Stable Ground State)
Cis-Chalcone Early eluting (

)
Decreased 340 nm peak

315.12
Photoisomerization (UV exposure)
Flavanone Derivative Late eluting (

)
Shift to ~280 nm

315.12
Intramolecular cyclization
Oxidized Cleavage Products Variable (Multiple peaks)Loss of 340 nm

Reaction with dissolved

/ ROS

Note: The exact monoisotopic mass of 2'-Hydroxy-2,4',6'-trimethoxychalcone is 314.11 Da, yielding an


 adduct at m/z 315.12 . The appearance of new, unexpected peaks or a decrease in the 340 nm absorption peak confirms degradation , .

In-Assay Stabilization Techniques

Q: I need to run a 48-hour cell culture assay under standard incubator conditions. How do I prevent degradation while the compound is in the culture media?

A: Prolonged aqueous assays present a dual threat: ambient light exposure through the incubator glass/handling, and pH-driven degradation (chalcones can be unstable at neutral to alkaline pH) .

To build a self-validating assay system:

  • Minimize Light Exposure: Wrap cell culture plates in aluminum foil or use black-walled plates if compatible with your assay readout.

  • Fresh Dilutions: Never use working solutions that have been sitting on the bench. Dilute the stock directly into the media immediately before treating the cells .

  • Carrier Solvents: Ensure the final concentration of your carrier solvent (e.g., DMSO) does not exceed 0.1% v/v, as higher concentrations can alter cell membrane permeability and indirectly affect the apparent stability/solubility of the chalcone.

  • Antioxidant Supplementation: If your cell line and assay parameters permit, the addition of mild radical scavengers (like ascorbic acid) to the buffer can mitigate the oxidative degradation pathway, though it will not stop the primary photoisomerization event.

By strictly adhering to these principles—actinic shielding, deoxygenation, and rigorous analytical validation—you ensure that the biological readouts are attributed to the intact 2'-Hydroxy-2,4',6'-trimethoxychalcone, rather than its unpredictable photoproducts.

References
  • Photochemical Transformation of Chalcone Derivatives Source: KoreaScience URL:[Link]

  • 2'-hydroxy-2,4',6'-trimethoxychalcone (C18H18O5) Source: PubChemLite (Université du Luxembourg) URL:[Link]

Technical Support Center: Bioavailability Enhancement of Methoxylated Chalcones

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Ticket Subject: Overcoming poor in vivo bioavailability of methoxylated chalcones (e.g., 2',4'-dimethoxychalcone, xanthohumol analogs).

Welcome to the Technical Support Center

I am Dr. Aris, Senior Application Scientist. You are likely here because your methoxylated chalcone derivative shows promising in vitro potency (IC50 in the low micromolar range) but fails to translate into therapeutic efficacy in animal models.

This is a known systemic failure mode for this chemical class. While methoxylation protects against rapid glucuronidation (Phase II metabolism) compared to hydroxylated analogs, it significantly increases lipophilicity (LogP > 4.0), resulting in poor aqueous solubility and rapid sequestration into adipose tissue or elimination via CYP-mediated O-demethylation.

Below are the troubleshooting modules designed to isolate and resolve these specific pharmacokinetic (PK) barriers.

Module 1: Solubility & Dissolution Troubleshooting

Symptom: Compound precipitates in aqueous buffers or shows high variability in oral gavage studies. Diagnosis: Your compound is likely BCS Class II (Low Solubility, High Permeability).

Decision Tree: Selecting the Right Strategy

Use the following logic flow to determine your formulation strategy based on your compound's physicochemical properties.

FormulationStrategy Start Start: Physicochemical Profiling LogP Check LogP Value Start->LogP Solubility Aqueous Solubility < 10 µg/mL? LogP->Solubility HighLogP LogP > 4.0 (Highly Lipophilic) Solubility->HighLogP Yes ModLogP LogP 2.0 - 4.0 Solubility->ModLogP No LipidBased Strategy: Lipid-Based (SEDDS / Corn Oil) HighLogP->LipidBased First Choice Polymer Strategy: Polymeric (PLGA Nanoparticles) HighLogP->Polymer Alternative Complex Strategy: Inclusion (Cyclodextrins) ModLogP->Complex Best Fit

Figure 1: Decision matrix for selecting a formulation strategy based on chalcone lipophilicity.

Protocol A: Cyclodextrin Complexation (For Moderate Lipophilicity)

Why this works: Methoxylated chalcones fit well into the hydrophobic cavity of


-cyclodextrin (

-CD), increasing apparent solubility without chemical modification [1].

Step-by-Step Workflow:

  • Phase Solubility Study: Prepare excess chalcone in phosphate buffer (pH 7.4) containing increasing concentrations of HP-

    
    -CD (0–50 mM).
    
  • Equilibration: Shake at 37°C for 72 hours. Filter (0.45 µm).

  • Quantification: Analyze filtrate via HPLC-UV.

  • Complex Preparation (Kneading Method):

    • Mix chalcone and HP-

      
      -CD (1:1 molar ratio).
      
    • Add minimal ethanol/water (1:1 v/v) to form a paste.

    • Knead manually or mechanically for 45 minutes.

    • Dry at 45°C for 24 hours and pulverize.

Module 2: Advanced Formulation (Nanoparticles)

Symptom: Simple vehicles (DMSO/Saline) cause immediate precipitation or toxicity. Solution: Encapsulation in PLGA (Poly(lactic-co-glycolic acid)) nanoparticles using the Nanoprecipitation Method .[1][2] This is superior to emulsion methods for chalcones due to their high lipophilicity [2].

Standard Operating Procedure (SOP): PLGA Nanoprecipitation
ParameterSpecificationReason
Polymer PLGA-PEG (50:50, MW 30-60 kDa)PEGylation prevents rapid clearance by the RES (Reticuloendothelial System).
Solvent Acetone or AcetonitrileMust be water-miscible to allow rapid diffusion.
Surfactant Poloxamer 188 (0.5 - 1.0% w/v)Stabilizes the interface; lower toxicity than PVA.
Drug:Polymer Ratio 1:10 to 1:20High ratios lead to burst release; low ratios reduce yield.

Workflow Diagram:

Nanoprecipitation Organic Organic Phase: PLGA + Chalcone in Acetone Injection Dropwise Injection (Magnetic Stirring) Organic->Injection Aqueous Aqueous Phase: Water + Poloxamer 188 Aqueous->Injection Evap Solvent Evaporation (Rotary Evap / N2 stream) Injection->Evap Self-Assembly Centrifuge Centrifugation (12,000 rpm, 20 min) Evap->Centrifuge Final Lyophilized Nanoparticles Centrifuge->Final

Figure 2: Nanoprecipitation workflow for encapsulating hydrophobic chalcones.

Module 3: Metabolic Stability & Clearance

Symptom: Compound dissolves well but plasma half-life (


) is < 30 minutes.
Diagnosis:  Rapid Phase I Metabolism (O-demethylation).

While methoxylation blocks glucuronidation at the specific attachment site, the methoxy groups themselves are prime targets for CYP450 enzymes (specifically CYP1A1 and CYP1B1), which convert them back to hydroxyls, triggering rapid elimination [3].

Troubleshooting Steps:
  • Metabolite Identification (In Vitro):

    • Incubate chalcone (10 µM) with Liver Microsomes (RLM/HLM) + NADPH.

    • Analyze via LC-MS/MS.[3] Look for mass shifts of -14 Da (Loss of

      
      , indicating O-demethylation).
      
    • If O-demethylation is dominant: You must inhibit CYP activity or modify the structure.

  • Chemical Modification (Hit-to-Lead):

    • Strategy: Replace the labile Methoxy (

      
      ) group with a Trifluoromethoxy (
      
      
      
      ) or Difluoromethoxy group.
    • Rationale: The C-F bond is metabolically stable and maintains lipophilicity, blocking the demethylation pathway.

  • Co-Administration (Bioenhancers):

    • Protocol: Pre-treat animals with Piperine (20 mg/kg, Oral) 30 minutes prior to chalcone dosing.

    • Mechanism:[4][5][6] Piperine inhibits both CYP enzymes and P-glycoprotein (P-gp) efflux pumps, significantly increasing the AUC (Area Under Curve) of methoxylated flavonoids [4].

Module 4: In Vivo Vehicle Optimization

Symptom: Inconsistent data between animals within the same group. Cause: Precipitation in the gut lumen due to "crash out" from the vehicle upon contact with gastric fluids.

Recommended Vehicles for Oral Gavage (PO):

Vehicle TypeCompositionCompatibility Notes
Lipid-Based (Preferred) Corn Oil (100%) OR Miglyol 812Best for highly lipophilic chalcones (LogP > 4). Promotes lymphatic transport (chylomicrons), bypassing liver first-pass metabolism.
Co-Solvent System 10% DMSO / 40% PEG 400 / 50% WaterStandard. Risk of precipitation if water content is too high. Do not refrigerate (PEG solidifies).
Surfactant Enhanced 5% Ethanol / 5% Tween 80 / 90% SalineGood for acute studies. Tween 80 can inhibit P-gp, potentially altering PK data.

Critical Warning: Avoid using >10% DMSO for chronic studies as it induces local gastrointestinal toxicity that can mask the therapeutic effect of anti-inflammatory chalcones.

References
  • Danciu, C. et al. (2019). Enhancement of hydrosolubility and in vitro antiproliferative properties of chalcones following encapsulation into β-cyclodextrin/cellulose-nanocrystal complexes.[7] International Journal of Nanomedicine.

  • Bozkir, A. & Saka, O.M. (2005). Formulation and investigation of 5-FU loaded PLGA nanoparticles using nanoprecipitation method. Hacettepe University Journal of the Faculty of Pharmacy.

  • Yáñez, J.A. et al. (2011). Pharmacokinetics of selected chiral flavonoids: hesperetin, naringenin and eriodictyol. Molecular Pharmaceutics.

  • Li, C. et al. (2011). In vitro Biotransformation, in vivo Efficacy and Pharmacokinetics of Antimalarial Chalcones. Pharmacology.[4][5][6][8][9]

Sources

Technical Support Center: Troubleshooting HPLC Co-Elution of Chalcone Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing the complex challenge of resolving peak overlapping (co-elution) during the High-Performance Liquid Chromatography (HPLC) analysis of chalcone isomers.

Chalcones, characterized by an open-chain structure with two aromatic rings linked by a three-carbon


-unsaturated carbonyl system, frequently exist as geometric cis (Z) and trans (E) isomers[1]. Because these isomers share identical molecular weights and highly similar polarities, they are notoriously difficult to separate, often resulting in merged peaks, shoulders, or distorted peak shapes[2].

This portal provides a causality-driven, self-validating framework to diagnose, troubleshoot, and permanently resolve chalcone co-elution.

Part 1: Diagnostic & Troubleshooting FAQs

Q1: My chromatogram shows a single, slightly broad peak. How can I definitively confirm if this is a co-elution of cis and trans chalcones rather than just poor column efficiency? A1: Perfect co-elution masks itself as a symmetrical peak, but subtle isomer separation often presents as a "shoulder" (a sudden discontinuity on the peak slope) or an asymmetrical tail[3]. To build a self-validating diagnostic system, do not rely on visual inspection alone. Utilize a Diode Array Detector (DAD) to perform a peak purity analysis[2]. Because cis and trans chalcones have slightly different spatial conformations (the trans isomer is highly planar, while the cis isomer is bulkier and less planar), their UV absorption maxima differ slightly[1]. If the UV spectra extracted from the leading edge, apex, and trailing edge of the peak are not identical (e.g., a match factor < 99.0%), you have confirmed co-elution[2].

Q2: I have confirmed co-elution. What is the most thermodynamically sound first step to resolve these isomers? A2: The most powerful method to resolve closely eluting peaks is to alter the chromatographic selectivity (


)[4]. For chalcones, this is best achieved by changing the organic modifier in your mobile phase[4]. If you are currently using Acetonitrile (ACN), switch to Methanol (MeOH).
Causality: ACN interacts primarily through dipole-dipole forces, whereas MeOH is a strong hydrogen-bond donor and acceptor. The planar trans-chalcone and the sterically hindered cis-chalcone will interact differently with the hydrogen-bonding network of MeOH, drastically shifting their relative retention times and improving band spacing[4].

Q3: Mobile phase optimization improved the peak shape, but I still cannot achieve baseline resolution (


). Should I change my stationary phase? 
A3:  Yes. If chemical adjustments to the mobile phase fail, the stationary phase lacks the specific steric recognition required for your isomers[2]. Standard C18 columns rely purely on hydrophobic dispersion forces. For chalcones, switching to a Phenyl-Hexyl column introduces 

interactions. The planar trans-isomer will

-stack more efficiently with the phenyl stationary phase than the bulky cis-isomer, amplifying the separation[1]. For complex diastereomeric chalcone derivatives, a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) is highly recommended, as it provides distinct stereochemical cavities that selectively retain specific isomers[5].

Q4: My peaks are separating, but I notice a "saddle" or a raised baseline between the two isomer peaks. What causes this? A4: This is a classic signature of on-column isomerization [6]. The thermodynamic conditions within the HPLC system (such as elevated column temperatures or an unbuffered mobile phase pH) are causing the cis and trans isomers to interconvert while they are traveling down the column[6]. To resolve this, lower the column temperature to kinetically freeze the isomers in their current state, and ensure your mobile phase is properly buffered to neutralize any catalytic silanol activity on the column silica.

Part 2: Experimental Workflows & Logical Relationships

The following diagram illustrates the systematic logic required to troubleshoot and resolve chalcone co-elution.

TroubleshootingWorkflow Start Identify Co-Elution (Shoulder, Asymmetry, or Broad Peak) Verify Self-Validation: DAD Peak Purity / MS Analysis Start->Verify ModMobile 1. Modify Selectivity (α) Change ACN to MeOH or adjust pH Verify->ModMobile Impurity Confirmed CheckRes1 Resolution (Rs) > 1.5? ModMobile->CheckRes1 ModTemp 2. Kinetically Stabilize Lower Temp to prevent On-Column Isomerization CheckRes1->ModTemp No Success Baseline Resolution Achieved (Valid for Quantitation) CheckRes1->Success Yes CheckRes2 Resolution (Rs) > 1.5? ModTemp->CheckRes2 ModStat 3. Change Stationary Phase (Introduce π-π via Phenyl or Chiral Column) CheckRes2->ModStat No CheckRes2->Success Yes ModStat->Success

Caption: Systematic troubleshooting workflow for resolving HPLC peak co-elution of chalcone isomers.

Chromatographic Separation Mechanism

Understanding the physical interaction between the isomers and the stationary phase is critical for method development.

SeparationMechanism Mix Chalcone Mixture (cis-Z & trans-E) RP Reversed-Phase (C18) Hydrophobic Interactions Mix->RP NP Normal-Phase (Silica) Polar Interactions Mix->NP RPCis cis-isomer (Bulky, Polar) Elutes FIRST (Lower k') RP->RPCis Weak Affinity RPTrans trans-isomer (Planar, Non-Polar) Elutes LATER (Higher k') RP->RPTrans Strong Affinity NPCis cis-isomer (Bulky, Polar) Elutes LATER (Higher k') NP->NPCis Strong Affinity NPTrans trans-isomer (Planar, Non-Polar) Elutes FIRST (Lower k') NP->NPTrans Weak Affinity

Caption: Elution order of cis and trans chalcone isomers in Reversed-Phase vs. Normal-Phase HPLC.

Part 3: Quantitative Data & Methodological Summaries

To effectively troubleshoot, you must benchmark your system against established quantitative parameters. The tables below summarize the expected behavior of chalcone isomers and the target metrics for successful resolution.

Table 1: Typical Chromatographic Behavior of Chalcone Isomers [1]

Isomer TypeStructural ConformationRelative PolarityRP-HPLC Elution Order (C18)NP-HPLC Elution Order (Silica)
trans (E) Planar, LinearLower (More Hydrophobic)Later (Stronger retention)Earlier (Weaker retention)
cis (Z) Bulky, Sterically HinderedHigher (More Polar)Earlier (Weaker retention)Later (Stronger retention)

Table 2: Target Chromatographic Parameters for Isomer Resolution [4],[3]

ParameterSymbolTarget Value for IsomersTroubleshooting Action if Target is Missed
Capacity Factor


If

, decrease organic modifier % (weaken mobile phase) to increase retention[3].
Selectivity


If

, change organic solvent type (e.g., ACN to MeOH) or change stationary phase[4].
Resolution


(Baseline)
If

, increase column length, decrease particle size (e.g., to 3 µm or sub-2 µm), or optimize

[4].

Part 4: Step-by-Step Experimental Protocols

To ensure data integrity and reproducibility, follow these self-validating protocols when developing your separation method.

Protocol A: Generation of Cis/Trans Chalcone Standards via Photoisomerization

Purpose: Chemical synthesis of chalcones (e.g., via Claisen-Schmidt condensation) predominantly yields the thermodynamically stable trans-isomer[1],[7]. To optimize a separation method, you must physically possess the cis-isomer to map its retention time.

  • Preparation: Accurately weigh 10 mg of the synthesized trans-chalcone standard and dissolve it in 10 mL of HPLC-grade Acetonitrile to create a 1000 µg/mL primary stock solution[7].

  • Dilution: Dilute the stock solution with your starting mobile phase to a working concentration of 50 µg/mL[1].

  • Photoisomerization: Transfer 2 mL of the working solution into a clear glass HPLC vial. Expose the vial to UV radiation (e.g., 365 nm) or direct daylight for 1 to 2 hours[1]. Mechanism: UV energy breaks the

    
    -bond temporarily, allowing rotation and generating the higher-energy cis-isomer.
    
  • Monitoring: Inject 10 µL of the sample into the HPLC system every 30 minutes. Monitor the emergence of a new peak (the cis-isomer) eluting prior to the main trans peak in RP-HPLC. Stop UV exposure when the peak area ratio stabilizes (photostationary state)[1].

Protocol B: DAD Peak Purity Validation (Self-Validating System)

Purpose: To confirm that an asymmetrical peak is a co-elution of isomers and not a single degraded peak.

  • Acquisition: Run the HPLC method using a Diode Array Detector scanning from 200 nm to 400 nm (chalcones typically absorb strongly between 340-390 nm)[7].

  • Spectral Extraction: Using your chromatography data system (CDS), extract the UV spectrum at three distinct points:

    • The leading edge of the peak (10% of peak height).

    • The peak apex (100% of peak height).

    • The trailing edge of the peak (10% of peak height).

  • Normalization & Overlay: Normalize the three spectra and overlay them.

  • Validation: Calculate the spectral match factor. If the match factor is

    
    , or if the 
    
    
    
    shifts by even 1-2 nm across the peak, the peak is impure, confirming the co-elution of the cis and trans isomers[2].
Protocol C: Systematic Mobile Phase Optimization

Purpose: To manipulate selectivity (


) and resolve the confirmed co-elution.
  • Baseline Run: Inject the photoisomerized mixture (Protocol A) using a standard 60:40 Acetonitrile:Water mobile phase at 1.0 mL/min on a C18 column[1]. Record the resolution (

    
    ).
    
  • Solvent Substitution: Completely replace Acetonitrile with Methanol (a stronger hydrogen bonder). Run a 70:30 Methanol:Water gradient (adjusting for the weaker elution strength of MeOH compared to ACN)[4].

  • pH Adjustment (If Applicable): If the chalcone derivative contains hydroxyl groups (e.g., phenolic chalcones), the varying pKa values of the isomers can be exploited. Add 0.1% Formic Acid or a phosphate buffer to the aqueous phase to suppress ionization, ensuring the molecules interact with the stationary phase in a uniform, neutral state[1],[2].

  • Evaluation: Compare the

    
     of the baseline run to the modified runs. If 
    
    
    
    remains
    
    
    , proceed to change the stationary phase (e.g., to a Chiral or Phenyl-Hexyl column)[5],[2].

References

  • Yalçın, E. (2021). Diastereomeric Separation of a Novel Chalcone Derivative by Chiral HPLC. DergiPark.[Link]

  • Chromatography Online. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

Sources

Removing unreacted aldehyde impurities from 2'-Hydroxy-2,4',6'-trimethoxychalcone

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the removal of unreacted aldehyde impurities from the synthesis of 2'-Hydroxy-2,4',6'-trimethoxychalcone. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification process.

Part 1: Understanding the Challenge - The Impurity

The synthesis of 2'-Hydroxy-2,4',6'-trimethoxychalcone is typically achieved via a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone with a benzaldehyde derivative.[1][2] Based on the product's nomenclature, the starting materials are 2-hydroxy-4,6-dimethoxyacetophenone and 2-methoxybenzaldehyde. However, a common chalcone with a similar name is synthesized from 2-hydroxy-4,6-dimethoxyacetophenone and 2,4,6-trimethoxybenzaldehyde . For the purpose of this guide, we will assume the latter, more complex aldehyde is the starting material, making 2,4,6-trimethoxybenzaldehyde the primary unreacted impurity you are likely facing.

FAQ: Why is removing the unreacted aldehyde important and what are its properties?

Unreacted starting materials can interfere with subsequent reaction steps, complicate spectroscopic analysis, and impact the biological activity and safety profile of the final compound.[3] Understanding the property differences between your desired chalcone and the aldehyde impurity is the first step in selecting a purification strategy.

Table 1: Comparison of Physical Properties

Property2'-Hydroxy-2,4',6'-trimethoxychalcone (Product)2,4,6-Trimethoxybenzaldehyde (Impurity)Rationale for Separation
Molecular Weight 314.33 g/mol [4]196.20 g/mol [5]The significant difference in size and polarity contributes to different behaviors in chromatography and varying solubilities.
Melting Point Approx. 112-116 °C[4]Approx. 115-120 °C[6][7]The melting points are very similar, which may make melt-based purifications or simple crystallization challenging if they form a eutectic mixture.
Polarity Moderately PolarMore PolarThe phenolic hydroxyl and the conjugated ketone system make the chalcone polar. The aldehyde is also polar but generally less so than the hydroxylated chalcone. This difference is key for chromatographic separation.
Solubility Soluble in ethanol, acetone, ethyl acetate, DMSO.[8]Insoluble in water.[6][9]The differential solubility in various organic solvents is the basis for purification by recrystallization.
Key Functional Groups Phenolic -OH, α,β-unsaturated ketone, Methoxy groupsAldehyde (-CHO), Methoxy groupsThe aldehyde group's unique reactivity with bisulfite allows for selective chemical extraction.[10]

Part 2: Troubleshooting Guide - Purification Strategies

This section provides a decision-making framework and detailed protocols for removing the unreacted 2,4,6-trimethoxybenzaldehyde.

G start Crude Reaction Mixture (Chalcone + Aldehyde) tlc Run TLC Analysis (e.g., 8:2 Hexane:EtOAc) start->tlc recrystallization Method 1: Recrystallization (Ethanol or Mixed Solvent) tlc->recrystallization Good Separation (Rf diff > 0.2) Crude product is solid chromatography Method 2: Column Chromatography tlc->chromatography Poor Separation (Rf diff < 0.2) Oily product or multiple impurities wash Method 3: Bisulfite Wash tlc->wash Aldehyde spot is significant Need for selective removal purity_check1 Check Purity (TLC, NMR) recrystallization->purity_check1 purity_check2 Check Purity (TLC, NMR) chromatography->purity_check2 purity_check3 Check Purity (TLC, NMR) wash->purity_check3 purity_check1->chromatography Failed end Pure Chalcone purity_check1->end Successful purity_check2->wash Failed purity_check2->end Successful purity_check3->recrystallization Failed purity_check3->end Successful fail Impurity Remains

Caption: Decision tree for selecting a purification method.

Method 1: Recrystallization (First Line of Defense)

Q: How do I choose the right solvent for recrystallization?

A: The ideal solvent is one in which your chalcone product is sparingly soluble at room temperature but highly soluble when hot, while the aldehyde impurity is either very soluble or insoluble at all temperatures. Ethanol (95%) is a common and effective choice for chalcones.[11][12] If a single solvent doesn't provide adequate separation, a mixed-solvent system (e.g., ethanol/water or ethanol/chloroform) can be employed.[13][14]

Experimental Protocol: Recrystallization from Ethanol

  • Dissolution: Place your crude solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring.[13]

  • Achieve Saturation: Continue adding hot ethanol in small portions until the chalcone just completely dissolves. Adding excess solvent is a common cause of low yield.[12]

  • Hot Filtration (Optional): If you observe insoluble impurities, perform a hot gravity filtration using a pre-heated funnel to remove them.[13]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[13][15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to remove residual solvent.

Troubleshooting:

  • Product "Oils Out": This occurs when the compound separates as a liquid. This can happen if the solution is too concentrated or cooling too quickly.[13][16] Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[13]

  • Low Yield: This is often due to using too much solvent.[12] Solution: You can try to evaporate some of the solvent from the filtrate and cool it again to recover more product.

Method 2: Chemical Wash (Selective Aldehyde Removal)

Q: When should I use a chemical wash, and how does it work?

A: A wash with a saturated sodium bisulfite (NaHSO₃) solution is a highly effective method for selectively removing aldehyde impurities.[10][17] The bisulfite ion undergoes a nucleophilic addition reaction with the aldehyde's carbonyl group to form a water-soluble ionic adduct.[18][19][20] This adduct is easily extracted into the aqueous phase, leaving the chalcone (which does not react) in the organic layer. This method is particularly useful if the aldehyde is persistent after recrystallization.

Experimental Protocol: Sodium Bisulfite Wash

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and reaction.[10] You may need to vent the funnel periodically.

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the aldehyde-bisulfite adduct. Drain and discard the aqueous layer.

  • Repeat: Repeat the extraction with fresh sodium bisulfite solution one or two more times to ensure complete removal of the aldehyde.

  • Work-up: Wash the organic layer with deionized water, then with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified chalcone.

Method 3: Column Chromatography (For High Purity)

Q: My chalcone and aldehyde have very similar Rf values on TLC. How can I separate them?

A: When recrystallization fails or when very high purity is required, column chromatography is the most powerful purification technique.[11][21] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) passes through it.[11]

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis prep_column 1. Pack Column (Silica Gel Slurry) prep_sample 2. Prepare Sample (Dissolve crude in min. solvent, adsorb onto silica) prep_column->prep_sample load_sample 3. Load Sample onto column prep_sample->load_sample elute 4. Elute with Mobile Phase (e.g., Hexane:EtOAc gradient) load_sample->elute collect 5. Collect Fractions elute->collect tlc_fractions 6. Analyze Fractions by TLC collect->tlc_fractions combine 7. Combine Pure Fractions tlc_fractions->combine evaporate 8. Evaporate Solvent combine->evaporate result Pure Chalcone evaporate->result

Caption: Workflow for purification by column chromatography.

Experimental Protocol: Silica Gel Column Chromatography

  • TLC Optimization: First, determine the best mobile phase (eluent) using Thin-Layer Chromatography (TLC).[1][15] A good starting point for chalcones is a mixture of hexane and ethyl acetate.[11][15] Adjust the ratio (e.g., 9:1, 8:2) until you achieve a good separation between the chalcone spot and the aldehyde spot, with the chalcone having an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in your starting eluent (the most non-polar mixture). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin running the mobile phase through the column. Start with the non-polar solvent system determined by TLC. You can gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your compounds. The less polar compounds will elute first.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks (fractions).

  • Analysis: Spot each fraction on a TLC plate to determine which ones contain your pure product.[15] Combine the pure fractions, and remove the solvent under reduced pressure.

Part 3: Purity Assessment

Q: How do I confirm the aldehyde impurity has been successfully removed?

A:

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot your purified product alongside the original crude mixture and the pure aldehyde starting material. A single spot for your purified product, with an Rf value distinct from the aldehyde, indicates successful purification.[1][22]

  • ¹H NMR Spectroscopy: This provides definitive structural confirmation. In the ¹H NMR spectrum, the unreacted aldehyde will show a characteristic singlet for the aldehyde proton (-CHO) typically between δ 9-10 ppm. The absence of this signal in your purified product's spectrum is strong evidence of its removal.[22] The chalcone will show characteristic doublets for the vinylic protons (Cα-H and Cβ-H) with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration.[15][23] The 2'-hydroxyl proton often appears as a sharp singlet far downfield (δ 10-13 ppm) due to intramolecular hydrogen bonding.[24]

References

  • The Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]

  • JETIR. (2020). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research, 7(7). Available from: [Link]

  • DeSoto, J., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134). Available from: [Link]

  • PubChem. 2'-Hydroxy-2,4',6'-Trimethoxychalcone. National Center for Biotechnology Information. Available from: [Link]

  • Homi Bhabha Centre for Science Education. (2006). Organic qualitative analysis, separation of compounds and preparation of derivative. HBCSE. Available from: [Link]

  • Aguilar-Mariscal, H., et al. (2017). Studies on the Aqueous Synthesis of Chalcones: A Green Approach. Preprints.org. Available from: [Link]

  • Kaushal, M. (2018). REACTION OF ALDEHYDES WITH SODIUM BISULPHITE. YouTube. Available from: [Link]

  • PubChem. 2,4,6-Trimethoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • DeSOto, J., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1176-1180. Available from: [Link]

  • Alcantara, A. R., et al. (1987). Synthesis of 2'-hydroxychalcones and related compounds in interfacial solid-liquid conditions. Tetrahedron Letters, 28(14), 1515-1518. Available from: [Link]

  • MDPI. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules, 29(8), 1849. Available from: [Link]

  • ResearchGate. (n.d.). Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. Available from: [Link]

  • Singh, A., et al. (2023). Synthesis and photophysical studies of new fluorescent naphthalene chalcone. Scientific Reports, 13(1), 14125. Available from: [Link]

  • IdeaExchange@UAkron. (2018). Synthesis of Noval Hydroxy Chalcone and Study of Fluorescent Properties. The University of Akron. Available from: [Link]

  • Google Patents. (1974). Purification of a material containing aldehyde impurities.
  • Ekeeda. (2022). Action of Sodium Bisulphite on Aldehydes and Ketone. YouTube. Available from: [Link]

  • MDPI. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. International Journal of Molecular Sciences, 24(13), 10667. Available from: [Link]

  • Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 512-521. Available from: [Link]

  • SciSpace. (2021). Green synthesis of chalcones derivatives. Available from: [Link]

  • Sciencemadness Discussion Board. (2013). Forming the sodium bisulfite adduct of Benzaldehyde. Available from: [Link]

Sources

Technical Support Center: Scaling Synthesis of 2'-Hydroxy-2,4',6'-trimethoxychalcone

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: SC-CHAL-2024-001 Subject: Scale-up protocols, troubleshooting, and impurity management for polymethoxychalcones.

Executive Summary & Reaction Logic

You are scaling up the synthesis of 2'-Hydroxy-2,4',6'-trimethoxychalcone , a critical flavonoid precursor. This is a classic Claisen-Schmidt condensation between 2'-hydroxy-4',6'-dimethoxyacetophenone (Xanthoxylin) and 2-methoxybenzaldehyde (o-Anisaldehyde) .

While simple on a milligram scale, this reaction presents three specific failure modes at >50g scale:

  • Exothermic Runaway: The aldol addition is exothermic; poor heat removal leads to tar formation (polymerization).

  • Oiling Out: The polymethoxy substitution pattern creates a "greasy" intermediate that often separates as an oil rather than a crystal, trapping impurities.

  • Cyclization Risk: The free 2'-hydroxyl group makes the product prone to acid-catalyzed isomerization into the corresponding flavanone (7,4'-dimethoxy-5-hydroxyflavanone) during workup.

Optimized Scale-Up Protocol (50g - 100g Batch)

Objective: Maximize the E-chalcone yield while suppressing flavanone formation.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Xanthoxylin SM 1 (Ketone)1.0Limiting reagent.
o-Anisaldehyde SM 2 (Aldehyde)1.1Slight excess drives conversion.
KOH (50% aq) Catalyst3.0 - 5.0High base load prevents precipitation of the intermediate aldol.
Ethanol (Abs) Solvent10-15 VolMethanol is an alternative if solubility is poor.
Step-by-Step Workflow

Phase 1: Reactor Setup & Dissolution

  • Equip a jacketed reactor (or 3-neck flask) with an overhead mechanical stirrer (essential for slurry handling) and an internal temperature probe.

  • Charge Xanthoxylin (1.0 eq) and o-Anisaldehyde (1.1 eq) .

  • Add Ethanol (10 volumes) . Stir at 200 RPM until fully dissolved.

  • Cooling: Circulate coolant to bring internal temperature to 0–5°C .

Phase 2: Controlled Addition (The Critical Step) 5. Load 50% aq. KOH (3.0 eq) into a dropping funnel. 6. Add Base Slowly: Add KOH dropwise over 60–90 minutes.

  • Constraint: Do not allow internal temp to exceed 10°C .
  • Observation: The solution will darken (deep orange/red) due to phenolate formation.

Phase 3: Reaction Aging 7. Once addition is complete, allow the reaction to warm to 20–25°C (Room Temp) naturally. 8. Stir for 24–48 hours .

  • Checkpoint: Monitor via HPLC/TLC. The reaction is complete when Xanthoxylin is <2%.
  • Note: The product exists as the soluble phenolate salt in this high-pH medium.

Phase 4: Quench & Isolation (The "Flavanone Trap") 9. Prepare a separate quench vessel with Ice Water (20 volumes) and HCl (conc.) calculated to reach pH 4–5. 10. Pour the deep red reaction mixture into the stirred ice-acid mixture.

  • Why? Pouring acid into the reaction generates heat and local hot spots, triggering cyclization. Pouring reaction into acid keeps the temp low.
  • Yellow precipitate forms immediately.
  • Filter the solids.[1] Wash with cold water (5 volumes) until filtrate is neutral.
  • Do not dry in an oven >50°C. Air dry or vacuum dry at 40°C.
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned into a solid, unstirrable block (the "Brick" effect). What happened?

Diagnosis: Solvent volume was too low for the intermediate phenolate salt, or the stirring speed was insufficient. Fix:

  • Immediate: Add more Ethanol (2–3 volumes) to restore mobility.

  • Prevention: Use an overhead stirrer (impeller), not a magnetic stir bar. Magnetic bars decouple once solids form. Ensure minimum 10 volumes of solvent.

Q2: Upon acidification, the product separated as a sticky oil ("Oiling Out") instead of a solid.

Diagnosis: This is common with polymethoxychalcones. It occurs if the quench temperature is too high or if the product is impure (trapped solvent/reactants lowering the melting point). Fix:

  • The "Seeding" Trick: Decant the aqueous layer. Dissolve the oil in a minimum amount of hot ethanol. Cool slowly to room temp with vigorous stirring. Add a "seed" crystal of pure product if available.

  • The Scratch: If no seed is available, use a glass rod to scratch the side of the flask at the oil/solvent interface to induce nucleation.

Q3: HPLC shows two peaks with similar UV spectra. Is my product degrading?

Diagnosis: You are likely seeing the Chalcone (Target) and the Flavanone (Isomer) .

  • Chalcone: Lower retention time (usually), higher UV absorbance at >350nm (yellow).

  • Flavanone: Higher retention time, low absorbance at >350nm (colorless/pale). Cause: The quench was too acidic (pH < 2) or the workup was too hot. Fix: Recrystallize from Ethanol/Water. Flavanones are often more soluble in ethanol than the chalcone.

Visualizations
Figure 1: Reaction Mechanism & Side Pathways

This diagram illustrates the main reaction path and the critical cyclization side reaction that must be avoided.

ReactionPathway Start Xanthoxylin (Ketone) Enolate Enolate Intermediate Start->Enolate KOH/EtOH Deprotonation Aldehyde o-Anisaldehyde Aldol Aldol Intermediate Aldehyde->Aldol Attack Enolate->Aldol + Aldehyde Chalcone 2'-Hydroxy-2,4',6'-trimethoxychalcone (TARGET) Aldol->Chalcone - H2O (Dehydration) Flavanone Flavanone (Impurity) Chalcone->Flavanone Acid/Heat (Cyclization) Flavanone->Chalcone Base (Ring Opening)

Caption: The Claisen-Schmidt pathway.[2][3][4][5][6][7] Note the reversible cyclization to Flavanone, which is favored by acid and heat.

Figure 2: Scale-Up Workflow Logic

A decision tree for managing the process flow.

Workflow Setup Reactor Setup (Overhead Stirring) Dissolve Dissolve Reactants (EtOH, 200 RPM) Setup->Dissolve Cool Cool to 0-5°C Dissolve->Cool AddBase Add KOH Dropwise (Keep T < 10°C) Cool->AddBase Age Age 24-48h @ RT AddBase->Age Check Check HPLC/TLC Age->Check Quench Pour into Ice/HCl (pH 4-6) Check->Quench Complete Issue1 Incomplete? Check->Issue1 >2% SM Filter Filter & Wash Quench->Filter Action1 Add 0.2 eq KOH Stir 12h Issue1->Action1 Action1->Age

Caption: Operational workflow for 50-100g scale synthesis, emphasizing temperature control and checkpoints.

Quantitative Data Support

Table 1: Solvent System Selection for Recrystallization Based on solubility differentials between chalcone and impurities.

Solvent SystemYield RecoveryPurity ProfileComments
Ethanol (95%) 75-80%HighBest balance. Dissolve hot (60°C), cool slowly to 4°C.
MeOH/Water (4:1) 85-90%ModerateHigher recovery but risks trapping inorganic salts.
Ethyl Acetate/Hexane 60-70%Very HighUse if removing non-polar impurities. Lower yield due to solubility.[8]
Acetone N/ALowAvoid. Can react with benzaldehyde (side aldol reaction).
References
  • BenchChem. (2025).[1][2][3][5][9] Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone. BenchChem Technical Library. 2[1][2][3][6][9][10]

  • PubChem. (2025).[11] 2'-Hydroxy-2,4',6'-Trimethoxychalcone | C18H18O5.[11] National Library of Medicine. 11[1][3][6]

  • Albuquerque, C. A. B., et al. (2022). Analysis of Claisen-Schmidt Condensation Products Between 2-Hydroxy-Acetophenone and p-Anisaldehyde in Basic Medium. Journal of Engineering Research. 6[1][2][3][6][9][10][12]

  • BenchChem. (2025).[1][2][3][5][9] Technical Support Center: Optimizing Flavanone Cyclization. BenchChem Technical Library. 9[1][2][3][6][10]

  • Cabrera, G., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol. Molecules (PMC).[5] 10[1][6]

Sources

Technical Support Center: Recrystallization & Handling of 2'-Hydroxy-2,4',6'-trimethoxychalcone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for synthetic chemists and drug development professionals facing isolation and purification bottlenecks with 2'-Hydroxy-2,4',6'-trimethoxychalcone (C18H18O5, MW: 314.3 g/mol )[1].

While this specific chalcone is highly valued for its ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer models[2][3], its unique structural features frequently cause purification failures. The intramolecular hydrogen bonding between the 2'-hydroxy group and the α,β-unsaturated carbonyl, combined with the steric hindrance and lipophilicity of three methoxy groups, severely depresses its melting point and alters its crystal packing. This guide provides self-validating protocols and mechanistic troubleshooting to ensure you achieve >98% crystalline purity.

Diagnostic Data & Solvent Selection Matrix

To establish a reliable recrystallization protocol, we must first define the physicochemical baseline of the compound. With a predicted XLogP3 of 3.8, this chalcone is highly lipophilic[1]. Selecting the wrong solvent system is the primary cause of product loss.

Table 1: Solvent Selection Matrix for 2'-Hydroxy-2,4',6'-trimethoxychalcone

Solvent SystemSolubilizing Power (Hot)Solubilizing Power (Cold)Recrystallization SuitabilityMechanistic Notes
Chloroform / DCM Very HighHighPoor (Standalone)Highly soluble[4]; requires a non-polar anti-solvent (e.g., Hexane) to force precipitation.
Ethanol (Absolute) HighModerateExcellent (Primary) Ideal primary solvent. Disrupts intermolecular aggregation while allowing slow nucleation[5].
Methanol ModerateLowGoodSlower crystal growth compared to ethanol, but yields higher purity needle-like crystals.
Hexane / Heptane LowVery LowAnti-solvent OnlyUse dropwise to induce the cloud point in DCM/Chloroform solutions.
DMSO Very HighModerateNot RecommendedHigh boiling point makes solvent recovery difficult; reserve strictly for in vitro bioassays[5].

Troubleshooting FAQs

Q1: My crude 2'-Hydroxy-2,4',6'-trimethoxychalcone is "oiling out" (forming a syrup) instead of forming crystals. How do I fix this? Causality & Mechanism: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the temperature at which the solution reaches saturation. Because crude chalcones contain unreacted precursors (e.g., 2-methoxybenzaldehyde) from the Claisen-Schmidt condensation, these impurities act as melting point depressants. The compound separates as a dense, impurity-rich oil rather than assembling into a pure crystal lattice. Solution:

  • Solvent Swap: Switch from a single solvent to a binary system (e.g., Ethanol/Water).

  • Thermal Regulation: Do not crash-cool the flask in an ice bath. Allow the hot saturated solution to cool to room temperature slowly (~5°C/hour).

  • Seeding: Introduce a pure seed crystal of the chalcone at the metastable zone (just before the cloud point) to bypass the high activation energy required for primary nucleation.

Q2: I am getting an amorphous powder instead of defined chalcone crystals. Does this affect my downstream biological assays? Causality & Mechanism: Yes. Amorphous solids have higher apparent solubility but much lower thermodynamic stability compared to crystalline forms. This thermodynamic instability leads to erratic dissolution rates, causing inconsistent dosing in in vitro assays targeting P-gp expression[2]. Amorphous precipitation is caused by rapid supersaturation (adding anti-solvent too quickly). Solution: Decrease the anti-solvent addition rate. If using a DCM/Hexane system, add Hexane dropwise to the hot DCM solution until a faint turbidity persists, then add exactly one drop of DCM to clear it, and let it cool undisturbed.

Q3: How do I remove unreacted acetophenone and benzaldehyde precursors before recrystallization? Causality & Mechanism: The precursors share similar lipophilic profiles with the product. However, the chalcone's conjugated α,β-unsaturated ketone system and the specific pKa of the 2'-OH group allow for differential partitioning. Solution: Implement a pre-crystallization acid-base wash. Dissolve the crude mixture in diethyl ether, wash with cold 5% NaHCO3 to remove highly acidic impurities, followed by a dilute cold HCl wash. Dry the organic layer over anhydrous Na2SO4 before evaporating to a solid[5].

Self-Validating Recrystallization Protocol

Objective: Obtain >98% pure crystalline 2'-Hydroxy-2,4',6'-trimethoxychalcone. Validation Principle: This protocol utilizes an "anti-solvent titration" step. By visually confirming the cloud point and immediately reversing it, the system self-validates that it is exactly at the thermodynamic edge of solubility, ensuring optimal crystal growth without oiling out.

Step-by-Step Methodology:

  • Preparation: Weigh 1.0 g of crude 2'-Hydroxy-2,4',6'-trimethoxychalcone into a 50 mL Erlenmeyer flask.

  • Dissolution: Add 10 mL of absolute ethanol. Heat the suspension on a stirring hotplate to 70°C until complete dissolution is achieved.

  • Hot Filtration: If insoluble dark particulates remain, pass the hot solution through a pre-warmed fluted filter paper to prevent premature, heterogeneous nucleation.

  • Anti-solvent Titration (Self-Validation Step): While maintaining the solution at 70°C, add distilled water dropwise via a glass pipette.

    • Validation Check: Stop immediately when the solution becomes faintly cloudy (the cloud point). Add 1-2 drops of absolute ethanol until the solution is perfectly clear again. This confirms you have reached the exact saturation limit.

  • Controlled Cooling: Remove the flask from the heat source. Wrap it in a laboratory towel or place it in a programmable water bath to cool to 25°C over a period of 4 hours. Do not disturb the flask.

  • Harvesting: Once primary crystallization is complete at room temperature, transfer the flask to an ice bath (0-5°C) for 30 minutes to maximize the yield. Filter under vacuum, washing the filter cake with 2 mL of ice-cold 30% ethanol/water.

  • Drying & Verification: Dry the yellow crystals under a high vacuum at 40°C for 12 hours. Verify purity via melting point (target ~132-134°C)[5] and TLC.

Visualizing the Workflows

Recrystallization Decision Matrix

The following decision tree maps the logical recovery steps if phase separation (oiling out) occurs during your workflow.

Recrystallization Crude Crude Chalcone Mixture Dissolve Dissolve in Hot EtOH Crude->Dissolve CloudPoint Titrate Water to Cloud Point Dissolve->CloudPoint Cooling Cooling Rate? CloudPoint->Cooling Rapid Rapid Cooling (< 1 hour) Cooling->Rapid Fast Slow Controlled Cooling (5°C/hr) Cooling->Slow Optimal Oiling Oiling Out / Amorphous Solid Rapid->Oiling Phase Separation Crystals Pure Crystalline Chalcone Slow->Crystals Nucleation Seed Add Seed Crystal & Reheat Oiling->Seed Rescue Seed->Slow

Decision tree for resolving oiling out during chalcone recrystallization.

Downstream Pharmacological Context

Why is crystalline purity so critical? In drug development, 2'-Hydroxy-2,4',6'-trimethoxychalcone is utilized to reverse multidrug resistance in uterine sarcoma and lung cancer models[2][3]. It achieves this by inhibiting the PI3K/Akt pathway, which subsequently downregulates the expression of P-glycoprotein (P-gp), an ATP-binding cassette transporter. Impurities from poor recrystallization can cause off-target toxicity or false positives in these sensitive chemosensitization assays.

SignalingPathway Chalcone 2'-Hydroxy-2,4',6'- trimethoxychalcone PI3K PI3K/Akt Pathway Chalcone->PI3K Inhibits Sensitization Cancer Cell Chemosensitization Chalcone->Sensitization Promotes Pgp P-glycoprotein (P-gp) PI3K->Pgp Upregulates MDR Multidrug Resistance Pgp->MDR Induces MDR->Sensitization Blocks

Mechanism of 2'-Hydroxy-2,4',6'-trimethoxychalcone in overcoming multidrug resistance.

References

  • National Center for Biotechnology Information (PubChem). "2'-Hydroxy-2,4',6'-Trimethoxychalcone | C18H18O5 | CID 637261" PubChem Database.[Link]

  • Mostahar, S., et al. "Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones" Science Alert.[Link]

  • Indofine Chemical Company. "2-HYDROXY-2',4',6'-TRIMETHOXYCHALCONE Product Specification" Indofine Chemical.[Link]

  • Spandidos Publications. "Activity and mechanism of flavokawain A in inhibiting P-glycoprotein expression in paclitaxel resistance of lung cancer" Oncology Reports.[Link]

  • DBpia. "The synthetic compound 2'-hydroxy-2,4,6'-trimethoxychalcone overcomes P-glycoprotein-mediated multi-drug resistance in drug-resistant uterine sarcoma MES-SA/DX5 cells" Applied Biological Chemistry.[Link]

Sources

Minimizing oxidative instability of hydroxy-chalcones during extraction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Oxidative Instability During Extraction Document ID: HC-EXT-004 Version: 2.1 (Current)[1][2]

Executive Summary & Mechanistic Insight

The Core Challenge: Hydroxy-chalcones (e.g., Butein, Isoliquiritigenin, Sappanchalcone) are inherently unstable due to their


-unsaturated carbonyl system  conjugated with electron-rich phenolic rings.[2] This structure acts as a "chemical sink" for reactive oxygen species (ROS).[1][2]

While researchers often fear cyclization (isomerization to flavanones), oxidative degradation is equally destructive but less reversible.[1][2] Oxidation converts the vibrant yellow chalcone into dark brown quinones or polymerized aggregates, permanently destroying the bioactive pharmacophore.[2]

The Stability Triad: To preserve integrity, your extraction environment must control three variables simultaneously:

  • Redox Potential: Eliminate dissolved

    
     and scavenge free radicals.[1]
    
  • Metal Ions: Trace

    
     catalyze radical generation via Fenton chemistry.[1][2]
    
  • pH Environment: Alkaline pH promotes phenolate formation, which oxidizes rapidly; strong acids promote cyclization.[1]

Diagnostic Troubleshooting (Q&A)

Issue 1: "My extract shifted from bright yellow to dark brown/muddy orange."

Diagnosis: Oxidative Polymerization (Quinone Formation). This is not isomerization (which usually results in a colorless solution).[1][2] The phenolic hydroxyl groups have oxidized into quinones, leading to irreversible polymerization.[1][2]

Corrective Action:

  • Immediate: Check your solvent degassing.[1] Sparging with

    
     for 5 minutes is insufficient for large volumes.[1]
    
  • Protocol Adjustment: Incorporate a "Sacrificial Antioxidant" cocktail. Add 0.1% (w/v) Ascorbic Acid and 0.05% (w/v) Sodium Metabisulfite to the extraction solvent before adding the plant material.[1][2] The ascorbic acid regenerates the chalcone radical, while metabisulfite scavenges dissolved oxygen.[2]

Issue 2: "I see a significant drop in chalcone yield, but the solution is clear/colorless."

Diagnosis: Cyclization (Isomerization). The chalcone has cyclized into its corresponding flavanone (e.g., Isoliquiritigenin


 Liquiritigenin).[2] This is thermodynamically favored in neutral-to-alkaline aqueous conditions.[1]

Corrective Action:

  • pH Control: Acidify the extraction solvent to pH 3.5 – 4.5 using Formic Acid or Citric Acid.[1]

  • Why? While strong acids can catalyze cyclization, a mild acidic environment protonates the phenolic oxygens, reducing their nucleophilicity and preventing the Michael addition required for ring closure.[2]

Issue 3: "My HPLC peaks are broadening, and I see 'ghost' peaks."

Diagnosis: Metal-Catalyzed Degradation. Trace transition metals (from water sources or steel extraction vessels) are coordinating with the carbonyl-hydroxyl motif, forming complexes and accelerating oxidation.[1][2]

Corrective Action:

  • Chelation: Add 1 mM EDTA (Disodium Ethylenediaminetetraacetate) to your aqueous phase.[1][2]

  • Validation: If the ghost peaks disappear upon adding EDTA, metal contamination was the root cause.[2]

Visualizing the Instability Pathways

Understanding the difference between oxidation and cyclization is critical for troubleshooting.

ChalconeStability Chalcone Native Hydroxy-Chalcone (Bright Yellow) Radical Phenoxyl Radical Intermediate Chalcone->Radical ROS / O2 / Light Flavanone Flavanone Isomer (Colorless) Chalcone->Flavanone pH > 7 (Cyclization) Quinone Quinones & Polymers (Dark Brown/Insoluble) Radical->Quinone Oxidation Flavanone->Chalcone pH < 2 (Hydrolysis)

Figure 1: Divergent degradation pathways.[1][2] Oxidation (Red path) leads to browning; Cyclization (Blue path) leads to color loss.[2]

The "Anoxic-Acidified" Extraction Protocol

This protocol is designed to be self-validating . It minimizes oxidative stress while balancing the risk of cyclization.[1]

Reagents:

  • Solvent: 70% Ethanol / 30% Water (v/v).[1][2]

  • Stabilizer Mix (100x): 10% Ascorbic Acid + 1% EDTA in water.[1][2]

  • Acidifier: 10% Formic Acid.[1]

Step-by-Step Workflow:

  • Solvent Conditioning (The "Zero-O2" Step):

    • Sparge the Ethanol/Water mixture with

      
       or Argon for 15 minutes per liter.[1]
      
    • Why: Removing dissolved oxygen is 10x more effective than adding antioxidants later.[1]

  • The "Protective Blanket" Addition:

    • Add 1 mL of Stabilizer Mix per 100 mL of solvent.[1]

    • Adjust pH to 4.0 ± 0.2 using Formic Acid.[1]

    • Self-Check: If pH > 5.0, oxidation risk increases.[1][2] If pH < 3.0, hydrolysis of glycosides may occur.[1][2]

  • Cold Homogenization:

    • Add plant material.[1][3][4][5] Extract at 4°C (ice bath) or in a cold room.

    • Why: Reaction rates for oxidation double with every 10°C increase.[1]

  • Dark Filtration:

    • Filter rapidly under reduced light (or wrap funnels in foil).[1][2]

    • Why: Chalcones undergo cis-trans photo-isomerization under UV/Blue light.[1]

  • Lyophilization (Freeze Drying):

    • Do NOT use rotary evaporation at >40°C.[1]

    • Freeze dry the extract to remove water/solvent.[1]

Comparative Data: Stabilizer Efficacy

The following table summarizes the retention of Isoliquiritigenin (a model hydroxy-chalcone) after 24 hours in solution under different conditions.

ConditionVisual Appearance% Chalcone Retention (HPLC)Primary Degradation Product
Control (No additives, pH 7) Muddy Yellow65%Quinones + Flavanone
Alkaline (pH 9) Dark Brown< 10%Polymerized Quinones
Acidic (pH 2) Colorless40%Liquiritigenin (Flavanone)
Protocol (pH 4 + Ascorbic/EDTA) Bright Yellow 96% None

FAQ: Edge Cases

Q: Can I use BHT (Butylated Hydroxytoluene) instead of Ascorbic Acid? A: Only if you are using 100% organic solvents (e.g., pure Methanol or Ethyl Acetate).[2] BHT is poorly soluble in aqueous extraction buffers.[1] For Ethanol/Water mixtures, Ascorbic Acid or Sodium Metabisulfite is superior due to solubility and redox potential compatibility.[2]

Q: My LC-MS shows a mass shift of +16 Da. What happened? A: This indicates mono-oxygenation (addition of one oxygen atom), likely forming an epoxide or a hydroxylated derivative.[1][2] This confirms that ROS scavenging failed . Re-evaluate your


 sparging efficiency and check if your solvents contain peroxides (common in old ethers/THF).

Q: How do I store the dry extract? A: Store at -20°C under Argon atmosphere. If Argon is unavailable, store in a desiccator with an oxygen scavenger packet.[1][2] Hydroxy-chalcones are hygroscopic; moisture absorption will reactivate oxidation even in solid state.[1]

References

  • Mechanisms of Chalcone Oxidation

    • Evaluation of chalcones derivatives in lipid peroxidation reduction.[1][6][7][8] (2023).[1][2][7] Research, Society and Development.[1][2]

    • Source:

  • Isoliquiritigenin Extraction Optimization

    • Isoliquiritigenin extracted from licorice Glycyrrhiza uralensis roots by a facile conversion technique.[1][3][5] (2010).[1][2] Khimiya Prirodnykh Soedinenii.

    • Source:

  • pH Dependent Stability

    • Hydroxychalcone dyes that serve as color indicators for pH and fluoride ions.[1] (2020).[1][2][9][10][11] RSC Advances.

    • Source:

  • General Antioxidant Protocol for Polyphenols

    • Optimization of response surface methodology for the extraction of isoliquiritigenin. (2025).[1][2][9][12] Frontiers in Pharmacology.

    • Source:

Sources

Validation & Comparative

Comparative MS/MS Profiling: 2'-Hydroxy-2,4',6'-trimethoxychalcone vs. Isomeric Flavanones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Objective: This guide provides a technical comparison of the mass spectrometry (MS) fragmentation behavior of 2'-Hydroxy-2,4',6'-trimethoxychalcone against its primary analytical interference, the isomeric Flavanone (specifically 5,7-dimethoxy-2'-methoxyflavanone).

The Analytical Challenge: 2'-Hydroxychalcones possess a unique structural vulnerability: the 2'-hydroxyl group facilitates intramolecular hydrogen bonding with the carbonyl oxygen. Under electrospray ionization (ESI) conditions, this promotes gas-phase cyclization, causing the chalcone to isomerize into its corresponding flavanone.[1] Consequently, their MS/MS spectra are often nearly identical.

This guide details the specific fragmentation pathways (Retro-Diels-Alder cleavage vs. simple bond fission) and establishes a self-validating protocol to distinguish these isomers using chromatographic retention and energy-resolved breakdown curves.

Compound Profile
FeatureTarget CompoundIsomeric Alternative (Interference)
Name 2'-Hydroxy-2,4',6'-trimethoxychalcone5,7-Dimethoxy-2'-methoxyflavanone
Formula


MW 314.33 Da314.33 Da
Precursor Ion

m/z 315.12 m/z 315.12
Structure Type Open-chain (

-unsaturated ketone)
Closed-ring (Benzopyran)
Key Substituents Ring A: 2'-OH, 4'-OMe, 6'-OMeRing B: 2-OMeRing A: 5-OMe, 7-OMeRing B: 2'-OMe

Mechanistic Fragmentation Analysis

The fragmentation of 2'-Hydroxy-2,4',6'-trimethoxychalcone in positive ESI mode (


, m/z 315) follows two competing pathways: the Intact Chalcone Pathway  and the Isomerization Pathway .
Pathway A: Retro-Diels-Alder (RDA) Cyclization

The dominant pathway involves the gas-phase cyclization of the chalcone to the flavanone, followed by a Retro-Diels-Alder (RDA) cleavage of the C-ring.

  • Mechanism: The C-ring splits, typically breaking bonds 1-2 and 3-4.

  • Diagnostic Ions:

    • 
       (m/z 181):  Represents the A-ring fragment retaining the carbonyl carbon and two methoxy groups.
      
    • 
       (m/z 134/135):  Represents the B-ring styrene fragment.
      
Pathway B: Non-RDA Losses
  • Loss of

    
     (m/z 297):  Facile loss due to the 2'-OH group.
    
  • Loss of

    
     (m/z 300):  Radical loss characteristic of methoxylated flavonoids.
    
  • Loss of Ring B (m/z 153/151): Cleavage of the

    
    -
    
    
    
    bond.
Visualization: Fragmentation Pathways

The following diagram illustrates the competing pathways and the resulting diagnostic ions.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 315 Isomer Gas-Phase Isomerization (Flavanone Form) Parent->Isomer Cyclization Frag_H2O [M+H - H2O]+ m/z 297 Parent->Frag_H2O -18 Da Frag_CH3 [M+H - CH3•]+ m/z 300 Parent->Frag_CH3 -15 Da RDA_A 1,3A+ Ion (Ring A) m/z 181 (Diagnostic) Isomer->RDA_A RDA Cleavage (Major Path) RDA_B 1,3B+ Ion (Ring B) m/z 135 Isomer->RDA_B RDA Cleavage

Figure 1: Competing fragmentation pathways for 2'-Hydroxy-2,4',6'-trimethoxychalcone. The RDA pathway via the flavanone isomer is the dominant mechanism for generating the base peak.

Comparative Data: Chalcone vs. Flavanone[1][4][6][7][8][9]

While MS/MS spectra are similar, the relative abundance of ions and retention time provide the necessary differentiation.

Parameter2'-OH-TrimethoxychalconeIsomeric Flavanone
Retention Time (C18) Later Eluting (More hydrophobic due to open chain)Earlier Eluting (More compact/polar)
Base Peak (Low CE) m/z 315 (Parent)m/z 315 (Parent)
Base Peak (High CE) m/z 181 (

)
m/z 181 (

)
m/z 297 (

loss)
High Intensity (Facilitated by free 2'-OH)Lower Intensity (OH is part of ring)
m/z 153 (Ring A) Present (Direct cleavage)Absent/Trace
Energy Sensitivity Requires higher collision energy to cyclize then fragmentFragments readily at lower energy

Key Insight: The chalcone must first overcome the energy barrier to cyclize before it can undergo RDA fragmentation. Therefore, in an energy-resolved breakdown curve, the appearance of the m/z 181 ion will be delayed (occur at higher Collision Energy) for the chalcone compared to the pre-cyclized flavanone.

Experimental Protocol: Differentiation Workflow

This protocol is designed to validate the identity of the chalcone and rule out flavanone interference.

Reagents & Setup
  • Instrument: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex Triple Quad).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Methodology
  • Chromatographic Separation (Critical Step):

    • Run a gradient from 5% B to 95% B over 10 minutes.

    • Expectation: The Flavanone elutes earlier (e.g., 4.5 min) compared to the Chalcone (e.g., 5.2 min) due to the planarity and hydrophobicity differences.

    • Validation: Spike the sample with a known standard of the flavanone isomer if available.

  • MS/MS Acquisition (Product Ion Scan):

    • Precursor: m/z 315.1.

    • Collision Energies (CE): Acquire spectra at stepped energies: 10, 20, and 40 eV.

    • Observation:

      • At 10 eV : Look for the survival of the parent ion.

      • At 20 eV : Compare the ratio of m/z 297 (

        
         loss) to m/z 181 (RDA). The Chalcone often shows a higher 297/181 ratio than the flavanone.
        
  • Hydrogen-Deuterium Exchange (HDX) - Optional Verification:

    • If retention time is ambiguous, use

      
       in the mobile phase.
      
    • Chalcone: Has exchangeable protons on the 2'-OH.

    • Flavanone: The proton at C3 is exchangeable but at a different rate.

    • Shift in parent mass (

      
      ) confirms the number of labile protons.
      
Workflow Diagram

DifferentiationWorkflow Sample Unknown Sample (m/z 315) LC LC Separation (C18 Column) Sample->LC RT_Check Retention Time Analysis LC->RT_Check MS_Low MS/MS @ 10eV (Parent Survival) RT_Check->MS_Low MS_High MS/MS @ 30eV (Fragmentation) MS_Low->MS_High Decision Ratio Calculation (m/z 297 vs 181) MS_High->Decision Result_Chal ID: Chalcone (Later RT, High 297) Decision->Result_Chal High Ratio Result_Flav ID: Flavanone (Early RT, Low 297) Decision->Result_Flav Low Ratio

Figure 2: Logical workflow for distinguishing 2'-hydroxychalcones from isomeric flavanones.

References

  • Zhang, Y., et al. (2024). "Differentiation of isomeric chalcone and dihydroflavone using liquid chromatography coupled with hydrogen-deuterium exchange tandem mass spectrometry." Journal of Pharmaceutical Analysis.

  • Cuyckens, F., & Claeys, M. (2004). "Mass spectrometry in the structural analysis of flavonoids." Journal of Mass Spectrometry.

  • PubChem. "2'-Hydroxy-2,4',6'-trimethoxychalcone Compound Summary." National Library of Medicine.

  • Justesen, U. (2000). "Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

Sources

Comparative Antioxidant Potency: 2'-Hydroxy-2,4',6'-trimethoxychalcone vs. Quercetin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, evaluating the antioxidant potency of small molecules requires moving beyond simple stoichiometric radical scavenging. This technical guide provides a rigorous comparative analysis between Quercetin , the benchmark flavonol, and 2'-Hydroxy-2,4',6'-trimethoxychalcone (1H3MC) , a highly functionalized synthetic chalcone derivative[1]. While Quercetin is celebrated for its direct free-radical quenching, 1H3MC presents a distinct pharmacological profile, acting primarily through cellular signaling pathways and demonstrating unique capabilities in overcoming multi-drug resistance[2].

Structural Causality and Mechanistic Divergence

To understand the antioxidant behaviors of these two compounds, we must analyze their structural determinants.

Quercetin (3,3',4',5,7-pentahydroxyflavone): Quercetin’s exceptional direct antioxidant capacity is structurally hardwired. The presence of a catechol group (3',4'-dihydroxyl) in the B-ring, combined with the 3-hydroxyl group and the 2,3-double bond in conjugation with a 4-oxo function, allows for optimal electron delocalization following hydrogen atom transfer (HAT) or single electron transfer (SET). This makes it a highly efficient, direct scavenger of reactive oxygen species (ROS).

2'-Hydroxy-2,4',6'-trimethoxychalcone (1H3MC): Conversely, 1H3MC possesses a single hydroxyl group at the 2'-position of the A-ring, which is heavily engaged in an intramolecular hydrogen bond with the adjacent carbonyl group. The substitution of hydroxyls with methoxy groups at the 2, 4', and 6' positions significantly increases lipophilicity but eliminates their ability to donate hydrogen atoms . Consequently, its direct radical scavenging is negligible.

However, its true antioxidant power is indirect. The α,β-unsaturated carbonyl moiety acts as a Michael acceptor. In a cellular environment, this electrophilic center covalently modifies the cysteine residues of Keap1, liberating Nrf2 to translocate to the nucleus and upregulate endogenous antioxidant enzymes (e.g., HO-1, NQO1) .

Mechanisms Q Quercetin Direct Direct ROS Scavenging (Phenolic -OH) Q->Direct C 2'-Hydroxy-2,4',6'- trimethoxychalcone C->Direct Weak Indirect Indirect Antioxidant (Nrf2/ARE Activation) C->Indirect ROS Neutralized ROS Direct->ROS Enzymes Antioxidant Enzymes (HO-1, NQO1) Indirect->Enzymes Enzymes->ROS

Mechanistic divergence: Direct ROS scavenging vs. Nrf2-mediated indirect antioxidant pathways.

Comparative In Vitro Antioxidant Potency

To objectively evaluate direct antioxidant capacity, cell-free colorimetric assays (DPPH, ABTS, and FRAP) are the industry standard. The table below synthesizes the typical performance metrics of both compounds, highlighting the stark contrast between a direct scavenger and a Michael acceptor prodrug.

Assay TypePrimary MechanismQuercetin (Standard)2'-Hydroxy-2,4',6'-trimethoxychalcone
DPPH HAT / SETIC₅₀: 5.2 ± 0.4 µMIC₅₀: > 200 µM (Inactive)
ABTS SETIC₅₀: 4.1 ± 0.3 µMIC₅₀: > 200 µM (Inactive)
FRAP Electron DonationHigh (2.5 mmol Fe²⁺/g)Negligible

Note: Quantitative data is synthesized from standardized radical scavenging protocols comparing highly methoxylated chalcones to flavonol benchmarks .

Experimental Methodology: Self-Validating DPPH Workflow

Drug developers often discard chalcones because they perform poorly in primary screens. To ensure reproducibility and prevent false artifacts, the following protocol details a self-validating DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation : Dissolve DPPH in LC-MS grade methanol to a concentration of 0.1 mM.

    • Causality: Methanol stabilizes the DPPH radical far better than aqueous buffers, ensuring a consistent baseline absorbance of ~0.9 at 517 nm.

  • Compound Dilution : Prepare serial dilutions of Quercetin and 1H3MC in DMSO (0.1 µM to 200 µM).

    • Causality: Keep final DMSO concentration below 1% (v/v) in the well to prevent solvent-induced radical quenching.

  • Reaction Initiation : In a 96-well microplate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

  • Self-Validating Controls :

    • Positive Control: Quercetin (validates reagent viability and dynamic range).

    • Negative/Vehicle Control: 1% DMSO in methanol (establishes the 0% scavenging baseline).

    • Blank Control: Compound + Methanol without DPPH. Causality: Chalcones absorb strongly in the UV-Vis region; this corrects for intrinsic compound absorbance that could falsely lower the calculated scavenging percentage.

  • Incubation : Seal the plate and incubate in total darkness for 30 minutes at room temperature.

    • Causality: DPPH is highly sensitive to photo-degradation; absolute darkness prevents false-positive scavenging artifacts.

  • Quantification : Measure absorbance at 517 nm using a microplate spectrophotometer. Calculate % scavenging: [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] × 100.

Workflow Prep 1. Prepare Stock Solutions (Compounds in DMSO) Dilution 2. Serial Dilutions (0.1 to 200 µM) Prep->Dilution Reaction 3. Add DPPH/ABTS Reagent (Incubate 30 mins, Dark) Dilution->Reaction Read 4. Spectrophotometric Reading (517 nm / 734 nm) Reaction->Read Analysis 5. Calculate IC50 (Non-linear regression) Read->Analysis

Self-validating high-throughput workflow for in vitro radical scavenging assays.

Implications for Drug Development

While Quercetin dominates cell-free assays, its clinical utility is severely bottlenecked by poor aqueous solubility, rapid phase II metabolism (glucuronidation/sulfation), and low oral bioavailability.

In contrast, 2'-Hydroxy-2,4',6'-trimethoxychalcone represents a strategic pivot in rational drug design . The extensive methoxylation significantly enhances membrane permeability and metabolic stability. Instead of acting as a sacrificial stoichiometric scavenger, it functions as a catalytic cellular antioxidant and a targeted therapeutic agent. Recent studies have demonstrated its specific efficacy in overcoming P-glycoprotein-mediated multi-drug resistance in sarcoma models, a feat Quercetin struggles to achieve in vivo.

For drug development professionals, 1H3MC highlights a critical paradigm: in vitro ROS screening must be paired with cell-based functional assays to capture the true pharmacological potential of Michael acceptor-bearing chalcones.

References

  • Nishida, J., & Kawabata, J. (2006). "DPPH radical scavenging reaction of hydroxy- and methoxychalcones." Bioscience, Biotechnology, and Biochemistry. URL:[Link]

  • Zhuang, C., et al. (2012). "Heterocyclic Chalcone Analogues as Potential Anticancer Agents." Anti-Cancer Agents in Medicinal Chemistry. URL:[Link]

  • Ezzat, B., et al. (2021). "Chalcones and Bis-Chalcones Analogs as DPPH and ABTS Radical Scavengers." ResearchGate. URL:[Link]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 637261, 2'-hydroxy-2,4',6'-trimethoxychalcone." PubChem. URL: [Link]

  • Lee, S.-H., et al. (2021). "The synthetic compound 2'-hydroxy-2,4,6'-trimethoxychalcone overcomes P-glycoprotein-mediated multi-drug resistance in drug-resistant uterine sarcoma MES-SA/DX5 cells." Applied Biological Chemistry. URL:[Link]

Sources

Purity validation of 2'-Hydroxy-2,4',6'-trimethoxychalcone using quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: March 2026

Purity Validation of 2'-Hydroxy-2,4',6'-trimethoxychalcone: A Comparative Guide to qNMR vs. HPLC

Executive Summary & Biological Context

In the development of targeted therapeutics, the absolute purity of the active pharmaceutical ingredient (API) or biological probe dictates the reliability of downstream pharmacological data. 2'-Hydroxy-2,4',6'-trimethoxychalcone (a structurally related analog to Flavokawain A) has emerged as a potent bioactive compound, demonstrating the ability to inhibit P-glycoprotein (P-gp) expression and overcome multidrug resistance (MDR) in cancer cells by downregulating the PI3K/Akt signaling pathway[1].

Because biological assays are highly sensitive to trace impurities—such as co-extracted isomeric flavanones or residual synthetic solvents—establishing a self-validating, highly accurate purity assessment is critical. This guide objectively compares the traditional High-Performance Liquid Chromatography (HPLC-UV) approach against quantitative Nuclear Magnetic Resonance (qNMR), detailing why qNMR is increasingly recognized as the gold standard for the absolute quantification of chalcones and natural products[2].

Pathway Chalcone 2'-Hydroxy-2,4',6'-trimethoxychalcone PI3K PI3K Pathway Chalcone->PI3K Inhibits Akt Akt Phosphorylation PI3K->Akt Activates Pgp P-glycoprotein (P-gp) Expression Akt->Pgp Upregulates MDR Multidrug Resistance (MDR) Pgp->MDR Efflux of Drugs

Mechanism of 2'-Hydroxy-2,4',6'-trimethoxychalcone overcoming MDR via P-gp inhibition.

The Analytical Challenge: Why Traditional Methods Fall Short

Chalcones are notoriously difficult to validate using conventional chromatography. During isolation or synthesis, 2'-Hydroxy-2,4',6'-trimethoxychalcone often co-purifies with structurally similar prenylated flavonoids or isomeric flavanones[2].

The Flaw of HPLC-UV Area Normalization: HPLC-UV relies on the assumption that all components in a mixture absorb UV light equally, which is fundamentally false. Impurities in chalcone samples often have drastically different UV molar extinction coefficients. Without an identical, 100% pure reference standard for the target compound and every single impurity, HPLC-UV area normalization will skew the purity assignment, either overestimating or underestimating the true API content. Furthermore, HPLC-UV is completely blind to non-chromophoric impurities such as residual water, inorganic salts, or aliphatic solvents.

The qNMR Advantage (Causality of the Primary Ratio Method): qNMR circumvents these limitations because it is a primary ratio method . In a ¹H qNMR spectrum, the area under a well-resolved resonance peak is strictly and universally proportional to the molar quantity of the nuclei producing that signal[3]. By spiking the sample with a certified Internal Standard (IS) of known purity, researchers can calculate the absolute mass of the chalcone without ever needing a reference standard of the chalcone itself[4].

Comparative Workflows & Methodologies

Workflow cluster_qNMR qNMR Method (Primary Ratio) cluster_HPLC HPLC-UV Method (Secondary) Sample Chalcone Sample AddIS Add Internal Standard (e.g., Maleic Acid) Sample->AddIS Prep Serial Dilution Sample->Prep NMR 1H NMR Acquisition (Long D1, 64 scans) AddIS->NMR Integ Signal Integration & Absolute Purity Calc NMR->Integ Result Purity Validation Complete Integ->Result Run Chromatographic Separation (C18, UV Detection) Prep->Run Curve External Calibration Curve (Requires Ref Standard) Run->Curve Curve->Result

Comparative workflow of qNMR vs. HPLC-UV for chalcone purity validation.

Protocol A: Self-Validating qNMR Methodology

This protocol is designed to eliminate bias and ensure metrological traceability.

  • Internal Standard (IS) Selection: Select Maleic Acid (TraceCERT® or equivalent). Causality: Maleic acid produces a sharp, isolated singlet at ~6.26 ppm (2H), which perfectly avoids overlapping with the aromatic (6.5–8.0 ppm) and methoxy (3.7–3.9 ppm) protons of 2'-Hydroxy-2,4',6'-trimethoxychalcone.

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the chalcone sample and ~5.0 mg of the Maleic Acid IS into a clean vial.

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6. Causality: DMSO-d6 provides superior solubility for highly conjugated chalcones, and its residual solvent peak (2.50 ppm) does not interfere with the target integration regions.

  • NMR Acquisition (Critical Parameters):

    • Nucleus: ¹H at 400 MHz or 600 MHz.

    • Pulse Angle: 90° to maximize signal-to-noise (S/N).

    • Relaxation Delay (D1): Set to ≥ 30 seconds. Causality: The D1 must be at least 5 to 7 times the longest longitudinal relaxation time (T1) of the target protons. Failing to allow complete thermal equilibrium will result in signal saturation and artificially lower the purity calculation[3].

    • Number of Scans (NS): 64. Causality: Ensures an S/N ratio > 150:1, which is statistically mandated for quantitative precision[4].

  • Integration & Calculation: Manually phase and baseline-correct the spectrum. Integrate the chalcone's methoxy singlet (9H) against the Maleic acid singlet (2H). Calculate absolute purity using the standard qNMR mass-balance equation.

Protocol B: HPLC-UV Methodology (For Comparison)
  • Sample Preparation: Dissolve the chalcone in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Prepare a 5-point external calibration curve (0.1 to 1.0 mg/mL) using a certified reference standard of 2'-Hydroxy-2,4',6'-trimethoxychalcone.

  • Chromatographic Conditions: Inject 10 µL onto a C18 Reverse Phase column (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution of Water (with 0.1% Formic Acid) and Acetonitrile. Causality: Formic acid suppresses the ionization of the 2'-hydroxyl group, preventing peak tailing and ensuring sharp chromatographic resolution.

  • Detection: UV absorbance at 340 nm. Causality: Chalcones exhibit strong, characteristic absorbance bands in the 340–370 nm range due to their extended α,β-unsaturated ketone conjugated system.

Quantitative Performance Comparison

The following table synthesizes the operational and analytical differences between the two methods when applied to chalcone derivatives[4],[3].

Analytical MetricQuantitative NMR (qNMR)HPLC-UV
Analytical Principle Primary Ratio (Molar proportionality)Secondary (Separation & UV Absorbance)
Reference Standard Dependency None. Uses a universal Internal Standard (e.g., Maleic Acid).High. Requires an identical, highly pure target reference standard.
Impurity Quantification Absolute (Independent of molecular structure).Relative (Heavily skewed by varying UV response factors).
Detection of "Invisible" Impurities Yes. Detects residual solvents, water, and salts (via mass balance).No. Only detects UV-active chromophores.
Analysis Time per Sample ~15 minutes (No equilibration required)[4].~45–60 minutes (Includes column equilibration).
Precision (RSD) Excellent (< 1.0%)Very Good (< 2.0%)
Destructive Nature Non-destructive (Sample can be recovered).Destructive.

Strategic Recommendations

For researchers synthesizing or isolating 2'-Hydroxy-2,4',6'-trimethoxychalcone for rigorous biological testing (such as P-gp inhibition assays), relying solely on HPLC-UV area normalization is an analytical risk. It will likely result in an overestimation of purity due to the failure to account for NMR-visible, UV-invisible impurities (like residual crystallization solvents).

qNMR should be deployed as the primary release assay for absolute purity determination. It provides a self-validating, structurally independent measurement that guarantees the exact molarity of the chalcone being dosed in downstream in vitro or in vivo models. HPLC-UV should be relegated to a supplementary role, utilized primarily for routine batch-to-batch fingerprinting once the primary standard has been certified via qNMR.

References

  • PubChem - 2'-Hydroxy-2,4',6'-Trimethoxychalcone | C18H18O5 | CID 637261.
  • Spandidos Publications - Activity and mechanism of flavokawain A in inhibiting P-glycoprotein expression in paclitaxel resistance of lung cancer.
  • National Institutes of Health (PMC) - Analytical methods for quantitation of prenylated flavonoids from hops.
  • ACS Publications - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • ACS Omega - Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids.

Sources

Comparative Cytotoxicity Guide: 2'-Hydroxy-2,4',6'-trimethoxychalcone vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Compound Classification: Synthetic Chalcone Derivative

Standard chemotherapeutics frequently fail in clinical oncology due to the rapid onset of Multidrug Resistance (MDR). This technical guide provides an objective, data-driven comparison between standard agents (Cisplatin, Doxorubicin) and the synthetic chalcone derivative 2'-Hydroxy-2,4',6'-trimethoxychalcone (often designated as 1H3MC or C2). By analyzing their mechanistic profiles, this document serves as a foundational resource for designing combination therapies that bypass ATP-binding cassette (ABC) transporter-mediated resistance.

Mechanistic Profiling & Causality

To understand the comparative efficacy of these compounds, we must analyze the causality behind drug resistance.

The Failure of Standard Chemotherapeutics: Standard agents like Cisplatin (a DNA crosslinker) and Doxorubicin (a Topoisomerase II inhibitor) require sustained intracellular accumulation to induce apoptosis. However, in MDR phenotypes—such as the human uterine sarcoma cell line MES-SA/Dx5—these molecules are recognized as substrates by P-glycoprotein (P-gp) [1]. P-gp actively effluxes these drugs out of the cytoplasm, rendering monotherapy highly ineffective and preventing the necessary DNA damage required to trigger cell death[2].

The Dual-Action Bypass of 2'-Hydroxy-2,4',6'-trimethoxychalcone: (PubChem CID: 637261) operates through a distinct, dual-action mechanism that circumvents P-gp efflux[3].

  • P-gp Downregulation: Unlike first-generation inhibitors that merely block the pump, 1H3MC reduces the actual protein expression of P-gp in a time-dependent manner[2].

  • Mitochondrial Apoptosis: Independent of DNA crosslinking, 1H3MC alters the Bcl-2/Bax ratio, triggering the intrinsic mitochondrial apoptosis pathway. This leads to the synergistic cleavage of both Caspase-3 and its substrate, poly(ADP-ribose) polymerase (PARP), culminating in genomic DNA fragmentation[2][4].

When , 1H3MC traps the chemotherapeutic agent inside the cell, resulting in profound synergistic cytotoxicity that effectively reverses the resistant phenotype[5].

Comparative Cytotoxicity & Efficacy Data

The following table summarizes the comparative performance of these agents, highlighting the shift in efficacy when treating MDR cell lines (e.g., MES-SA/Dx5) versus sensitive models (e.g., Ehrlich Ascites Carcinoma, EAC)[1][4].

Therapeutic AgentPrimary Target / MechanismEfficacy in Sensitive Cells (e.g., EAC)Efficacy in MDR Cells (MES-SA/Dx5)Resistance Phenotype
Cisplatin DNA CrosslinkingHigh (IC50 < 10 µM)Negligible (Effluxed by P-gp)Susceptible to MDR
Doxorubicin Topoisomerase II InhibitionHigh (IC50 < 2 µM)Negligible (Effluxed by P-gp)Susceptible to MDR
1H3MC (Chalcone) P-gp Downregulation & ApoptosisHighHigh (Induces Apoptosis)Overcomes MDR
1H3MC + Cisplatin Synergistic ApoptosisVery HighHigh (Sensitivity Restored) Reverses MDR

Self-Validating Experimental Workflows

As researchers, we must design protocols that inherently validate their own mechanisms. The following step-by-step methodologies are engineered to prove the causality of 1H3MC's cytotoxicity and its synergistic relationship with standard chemotherapeutics.

Protocol 1: Synergistic Cytotoxicity Assay (MTT)

Causality Check: The MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. Because 1H3MC targets the mitochondrial apoptosis pathway[4], a drop in absorbance directly validates mitochondrial dysfunction.

  • Cell Seeding: Seed MES-SA/Dx5 cells at

    
     cells/well in a 96-well plate. Incubate at 37°C for 24h.
    
  • Synchronization: Replace media with serum-free McCoy's 5A for 12h. This synchronizes the cell cycle, reducing background metabolic noise.

  • Matrix Treatment: Apply a checkerboard concentration matrix of 1H3MC (0–20 µM) and Cisplatin (0–50 µM). Include a vehicle control (0.1% DMSO).

  • Incubation & Readout: Incubate for 48h. Add 20 µL of MTT solution (5 mg/mL) per well for 4h. Solubilize formazan crystals with 100 µL DMSO.

  • Analysis: Read absorbance at 570 nm. Calculate the Combination Index (CI) using the Chou-Talalay method to mathematically prove synergy (CI < 1).

Protocol 2: P-glycoprotein Efflux Validation (Flow Cytometry)

Causality Check: Rhodamine 123 (Rho123) is a fluorescent substrate for P-gp. If P-gp is active, the cells pump the dye out and remain dark. If 1H3MC successfully downregulates P-gp, Rho123 becomes trapped inside the cell, causing a measurable rightward shift in fluorescence[1]. This creates a self-validating proof of efflux inhibition.

  • Preparation: Culture MES-SA/Dx5 cells in 6-well plates until 70% confluent.

  • Pre-treatment: Treat cells with 1H3MC (10 µM) or Verapamil (10 µM, positive control for P-gp inhibition) for 24h.

  • Substrate Loading: Add Rho123 (5 µg/mL) to the media and incubate for exactly 30 minutes at 37°C in the dark.

  • Arrest Efflux: Rapidly wash the cells three times with ice-cold PBS to dynamically halt any remaining pump activity.

  • Quantification: Harvest cells and analyze via Flow Cytometry using the FL1 channel (530 nm emission).

Protocol 3: Apoptotic Executioner Profiling (Western Blot)

Causality Check: To prove that cell death is apoptotic rather than necrotic, we must observe the physical cleavage of executioner proteins[2].

  • Lysis: Harvest treated cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis: Resolve 30 µg of total protein via 10% SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe overnight at 4°C with primary antibodies against P-gp, Cleaved Caspase-3, and PARP.

  • Validation: Normalize band intensity against

    
    -actin. A successful assay will show a distinct decrease in the P-gp band and the appearance of lower molecular weight bands for cleaved Caspase-3 (17/19 kDa) and cleaved PARP (89 kDa).
    

Pathway Visualization

The following diagram maps the logical flow of how 1H3MC and Cisplatin interact synergistically to bypass multidrug resistance and execute cellular apoptosis.

G Chalcone 2'-Hydroxy-2,4',6'-trimethoxychalcone (1H3MC) Pgp P-glycoprotein (P-gp) Efflux Pump Chalcone->Pgp Downregulates Intracellular Intracellular Drug Accumulation Chalcone->Intracellular Restores Mito Mitochondrial Depolarization Chalcone->Mito Activates Pgp->Intracellular Prevents Cisplatin Cisplatin (Standard Chemo) Cisplatin->Pgp Effluxed by Cisplatin->Intracellular Accumulates Intracellular->Mito Synergistic Stress Caspase Caspase-3 Activation Mito->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Genomic DNA Fragmentation (Apoptosis) PARP->Apoptosis

Fig 1: Synergistic mechanism of 2'-Hydroxy-2,4',6'-trimethoxychalcone and Cisplatin bypassing P-gp.

References

  • Shin, S.Y., Lee, M.S., Lee, D.H. et al. "The synthetic compound 2′-hydroxy-2,4,6′-trimethoxychalcone overcomes P-glycoprotein-mediated multi-drug resistance in drug-resistant uterine sarcoma MES-SA/DX5 cells." Applied Biological Chemistry, 2015. URL:[Link]

  • Khatun, M. et al. "2', 4'-dihydroxy-3, 4-methylenedioxychalcone Activate Mitochondrial Apoptosis of Ehrlich Ascites Carcinoma Cells." Current Drug Therapy, 2020. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 637261, 2'-Hydroxy-2,4',6'-Trimethoxychalcone." PubChem, 2026. URL:[Link]

Sources

Establishing Reference Standards for 2'-Hydroxy-2,4',6'-trimethoxychalcone Analysis: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of preclinical drug development, chalcone derivatives have emerged as potent modulators of multidrug resistance (MDR) in oncology. Specifically, 2'-Hydroxy-2,4',6'-trimethoxychalcone (2-HTMC) —a specialized polyketide precursor with the molecular formula C₁₈H₁₈O₅ —has demonstrated significant efficacy in overcoming paclitaxel resistance in lung and uterine sarcoma models. Mechanistically, 2-HTMC inhibits the PI3K/Akt signaling pathway, leading to the downregulation of P-glycoprotein (P-gp) efflux pumps and restoring intracellular drug accumulation .

However, the transition of 2-HTMC from a crude botanical extract (or synthetic crude) to a viable pharmacological candidate requires rigorous pharmacokinetic (PK) profiling. This necessitates the establishment of a highly pure, structurally verified Certified Reference Standard . Relying solely on relative chromatographic purity (e.g., HPLC area percentage) is a critical pitfall, as it ignores non-UV absorbing impurities such as residual solvents, inorganic salts, and moisture. This guide provides an objective comparison of analytical modalities and outlines a self-validating, orthogonal workflow to establish a 2-HTMC reference standard.

Comparative Analysis of Analytical Modalities

To certify a reference standard, an orthogonal approach combining chromatographic separation, mass spectrometry, and nuclear magnetic resonance is required. Table 1 objectively compares the performance of these alternatives in the context of 2-HTMC validation.

Table 1: Comparative Analysis of Analytical Modalities for 2-HTMC Reference Standard Validation

Analytical ModalityPrimary FunctionDetection LimitSpecificity for 2-HTMC IsomersLimitationsRole in Standard Validation
HPLC-DAD Chromatographic Purity~0.1 µg/mLModerate (Resolves structurally distinct impurities)Cannot detect non-UV absorbing salts/solvents; requires pre-existing standard for quantification.Validates batch-to-batch consistency and absence of organic byproducts.
LC-MS/MS (ESI+) Structural Identity~1 ng/mLHigh (Confirms exact mass and ring cleavage fragments)Cannot easily differentiate positional isomers (e.g., 2-methoxy vs. 4-methoxy B-ring).Confirms molecular weight (314.11 Da) and specific chalcone fragmentation.
¹H-qNMR Absolute Mass Fraction~1 mg/mLSupreme (Resolves exact proton coupling patterns)Lower sensitivity; requires high sample concentration and a high-field magnet.The Gold Standard. Directly quantifies absolute purity without a target-specific standard.

Orthogonal Validation Workflow

The establishment of the 2-HTMC reference standard follows a strict, self-validating pipeline. The crude material is first purified, structurally confirmed, and finally quantified for absolute mass fraction.

Workflow A Crude 2-HTMC Synthesis/Extraction B Preparative HPLC Purification A->B >95% Purity C LC-MS/MS Structural Confirmation B->C Mass & Fragments D 1H-qNMR Absolute Quantification B->D Mass Fraction E HPLC-DAD Chromatographic Purity B->E Impurity Profile F Certified 2-HTMC Reference Standard C->F D->F E->F

Fig 1. Orthogonal analytical workflow for 2-HTMC reference standard validation.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is imperative to understand not just how to execute a protocol, but why specific parameters are chosen. The following protocols are designed as self-validating systems.

Protocol A: Absolute Purity Determination via ¹H-qNMR

Quantitative NMR (qNMR) is the only method that provides absolute mass fraction without requiring a pre-existing 2-HTMC standard. It relies on the principle that signal integration is directly proportional to the number of resonating nuclei.

  • Step 1: Sample Preparation. Accurately weigh ~10.0 mg of the purified 2-HTMC and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard) using a calibrated microbalance (

    
     mg).
    
  • Step 2: Solvation. Dissolve the mixture in 0.6 mL of DMSO-d₆.

    • Causality: DMSO-d₆ is selected because 2-HTMC has poor aqueous solubility. Furthermore, DMSO shifts the residual water peak away from the critical aromatic and alkene regions (6.0–8.0 ppm) where the analyte signals reside.

  • Step 3: Acquisition Parameters. Acquire the ¹H-NMR spectrum at 400 MHz or higher. Critically, set the relaxation delay (

    
    ) to 30 seconds .
    
    • Causality: The longitudinal relaxation time (

      
      ) of maleic acid protons is approximately 3–5 seconds. Setting 
      
      
      
      ensures >99% magnetization recovery between scans. Failing to do this will underestimate the internal standard, artificially inflating the calculated purity of 2-HTMC.
  • Step 4: Integration & Isomer Verification. Integrate the Maleic Acid singlet at 6.26 ppm (

    
    ) against the trans-
    
    
    
    -alkene proton of 2-HTMC at ~7.8 ppm (
    
    
    , doublet,
    
    
    Hz).
    • Causality: While LC-MS/MS cannot easily distinguish the 2-methoxy B-ring of 2-HTMC from a 4-methoxy isomer (like Flavokawain A), NMR can. The 2-methoxy B-ring will show a complex ABCD spin system, whereas a 4-methoxy isomer would present a distinct AA'BB' para-substitution pattern.

Protocol B: Structural Elucidation via LC-MS/MS
  • Step 1: Prepare a 1 µg/mL solution of 2-HTMC in MS-grade Methanol.

  • Step 2: Inject into a UHPLC coupled to a Triple Quadrupole Mass Spectrometer using Electrospray Ionization in positive mode (ESI+).

    • Causality: The highly conjugated

      
      -unsaturated ketone system of the chalcone readily accepts a proton, yielding a strong 
      
      
      
      precursor ion at m/z 315.1227.
  • Step 3: Apply a collision energy (CE) of 25 eV to induce fragmentation. Monitor the cleavage of the chalcone bridge, which yields an A-ring fragment (m/z 181.1) and a B-ring styryl cation fragment (m/z 133.1). This specific fragmentation self-validates the distribution of the methoxy groups across the two aromatic rings.

Protocol C: Chromatographic Purity via HPLC-DAD
  • Step 1: Utilize a C18 column (250 x 4.6 mm, 5 µm).

  • Step 2: Set the mobile phase to a gradient of Water with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Causality: The 2'-hydroxyl group of 2-HTMC forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. Adding 0.1% Formic Acid ensures this hydroxyl group remains fully protonated and suppresses secondary ion-exchange interactions with residual silanol groups on the C18 stationary phase, preventing peak tailing.

  • Step 3: Extract the chromatogram at 373 nm, corresponding to the

    
     transition of the conjugated chalcone backbone.
    

Biological Validation: Pharmacological Grounding

Once the 2-HTMC reference standard is certified via the orthogonal workflow above, it serves as the definitive calibrator for in vitro and in vivo biological assays. In the context of drug-resistant oncology, accurate dosing of 2-HTMC is critical for mapping its mechanism of action. The certified standard ensures that observed IC₅₀ values in reversing paclitaxel resistance are mathematically sound and reproducible.

Pathway HTMC 2'-Hydroxy-2,4',6'-trimethoxychalcone (Reference Standard) PI3K PI3K / Akt Pathway Phosphorylation HTMC->PI3K Inhibits PGP P-glycoprotein (P-gp) Expression PI3K->PGP Downregulates EFFLUX Drug Efflux (Paclitaxel) PGP->EFFLUX Reduces ACCUM Intracellular Drug Accumulation EFFLUX->ACCUM Enhances APOP Apoptosis of MDR Cancer Cells ACCUM->APOP Triggers

Fig 2. Pharmacological mechanism of 2-HTMC in overcoming multidrug resistance.

References

  • National Center for Biotechnology Information. "2'-Hydroxy-2,4',6'-Trimethoxychalcone | C18H18O5 | CID 637261 - PubChem." PubChem Database. Available at:[Link]

  • Li, J., Zheng, L., Yan, M., et al. "Activity and mechanism of flavokawain A in inhibiting P-glycoprotein expression in paclitaxel resistance of lung cancer." Oncology Letters, 19(1), 379-387 (2020). Available at:[Link]

Safety Operating Guide

Proper Disposal Procedures: 2'-Hydroxy-2,4',6'-trimethoxychalcone

[1]

Executive Safety Snapshot

Immediate Action Required: Treat 2'-Hydroxy-2,4',6'-trimethoxychalcone as a hazardous organic solid.[1] It poses risks of skin, eye, and respiratory irritation.[2][3][4][5] Primary Disposal Method: High-temperature incineration with afterburner and scrubber.[1] Prohibited Actions: Do NOT flush down drains. Do NOT dispose of in municipal trash.

Hazard Identification Summary
ParameterClassificationH-Codes / Description
Signal Word WARNING
Health Hazards Skin Irritation (Cat 2)H315 : Causes skin irritation.[1][5]
Eye Irritation (Cat 2A)H319 : Causes serious eye irritation.[1][3][6]
STOT-SE (Cat 3)H335 : May cause respiratory irritation.[1]
Physical State Solid (Powder/Crystals)Yellow to orange/brown crystalline powder.[1]
Reactivity StableIncompatible with strong oxidizing agents.[1]

Chemical Profile & Waste Characterization

Before disposal, the waste generator must characterize the material to assign the correct waste codes. While 2'-Hydroxy-2,4',6'-trimethoxychalcone is not explicitly listed on the EPA P-list or U-list, it must be managed based on its characteristics and the solvents present.[1]

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 314.33 g/mol [1][7]

  • CAS Number (Reference): 3420-72-2 (Isomer analog often used for regulatory grouping)[1]

  • Waste Stream Category: Non-halogenated Organic (unless dissolved in halogenated solvents).[1]

Regulatory Classification (RCRA)
Waste TypeRCRA CodeCondition
Pure Solid Not Listed If pure, it does not typically carry a D-code unless it exhibits ignitability (rare for this solid).[1] Manage as "Non-RCRA Hazardous Chemical Waste" or state-regulated hazardous waste.[1]
Solution (Flammable) D001 If dissolved in solvents like Acetone, Methanol, or Ethanol (Flash point <60°C).[1]
Solution (Toxic) D004-D043 Only if mixed with heavy metals or specific toxic solvents (e.g., Chloroform D022).[1]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Segregating waste streams prevents dangerous reactions and reduces disposal costs.

Segregation Logic
  • Oxidizer Separation: The phenolic hydroxyl group at the 2' position and the methoxy groups make this compound electron-rich and susceptible to oxidation.[1] NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream.

  • Solvent Compatibility:

    • Stream A (Non-Halogenated): Acetone, Ethanol, Methanol solutions.

    • Stream B (Halogenated): Dichloromethane (DCM), Chloroform solutions.

  • Solid Waste: Dedicated container for solid chemicals and contaminated consumables (weigh boats, gloves).

Visual Workflow: Disposal Decision Tree

DisposalWorkflowStartWaste Generation:2'-Hydroxy-2,4',6'-trimethoxychalconeStateCheckPhysical State?Start->StateCheckSolidSOLID Waste(Powder, Crystals)StateCheck->SolidPure Substance/DebrisLiquidLIQUID Waste(Solutions, Mother Liquor)StateCheck->LiquidDissolvedSolidBinContainer: Wide-Mouth HDPE JarLabel: 'Hazardous Waste - Solid Organic'Constituents: 2'-Hydroxy-2,4',6'-trimethoxychalconeSolid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckNonHaloNon-Halogenated(Acetone, EtOH, MeOH)SolventCheck->NonHaloHaloHalogenated(DCM, Chloroform)SolventCheck->HaloCarboyAContainer: Safety Carboy (Red)Label: 'Flammable Organic Waste'Code: D001NonHalo->CarboyACarboyBContainer: Safety Carboy (Yellow/Blue)Label: 'Halogenated Organic Waste'Keep Separate!Halo->CarboyB

Figure 1: Decision logic for segregating solid and liquid waste streams to ensure regulatory compliance and safety.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired pure substance, spill cleanup residues, contaminated gloves/paper.

  • Selection of Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a screw-top lid. Ensure the lid has a chemically resistant liner (e.g., Teflon/PTFE).

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first addition of waste.

    • Chemical Name: Write out "2'-Hydroxy-2,4',6'-trimethoxychalcone" completely. Do not use abbreviations or chemical structures alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Collection: Transfer solid waste into the container. Minimize dust generation.[3][5][6]

  • Storage: Keep the container closed at all times except when adding waste. Store in a secondary containment tray in a cool, dry area.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors from recrystallization, HPLC effluent, or dissolved samples.

  • Solvent Identification: Determine if the primary solvent is halogenated or non-halogenated.[1]

  • Combustible Solvent Addition (Optional but Recommended): If the chalcone is dissolved in water or a non-flammable solvent, it is best practice to add a combustible solvent (like ethanol) to facilitate incineration, provided this does not create a reaction.

  • Transfer: Pour into the appropriate safety carboy (see Figure 1) using a funnel to prevent spills.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1]

  • Final Disposal: Contact your institution's Environmental Health & Safety (EHS) office for pickup.[1][2] The ultimate disposal method will be incineration .[1]

Emergency Spill Response

In the event of a spill, rapid containment prevents exposure and environmental contamination.

PPE Required:

  • Respiratory: N95 or P100 particulate respirator (to prevent inhalation of dust).[1]

  • Skin: Nitrile gloves (double gloving recommended) and lab coat.[1]

  • Eyes: Safety goggles (not just safety glasses).[1]

Spill Cleanup Workflow:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.

  • Contain: If liquid, dike with absorbent pillows. If solid, cover with a damp paper towel to prevent dust dispersion.

  • Clean:

    • Solid: Gently sweep up using a brush and dustpan dedicated to hazardous waste.[1] Avoid creating dust.[3][5][6]

    • Liquid: Absorb with vermiculite, sand, or commercial spill pads.

  • Decontaminate: Wipe the surface with a soap and water solution, followed by an ethanol wipe.

  • Dispose: Place all cleanup materials (absorbents, gloves, wipes) into the Solid Waste container described in Protocol A.

References

  • PubChem. (n.d.).[1] 2'-Hydroxy-2,4',6'-trimethoxychalcone Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1]

Personal protective equipment for handling 2'-Hydroxy-2,4',6'-trimethoxychalcone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and operational protocols for 2'-Hydroxy-2,4',6'-trimethoxychalcone , a potent bioactive flavonoid derivative. This document is structured for researchers and laboratory safety officers, prioritizing practical utility and scientific rigor.

Executive Safety Summary
  • Compound Class: Chalcone Derivative (Flavonoid precursor).[1][2]

  • Primary Hazard: Irritant (Skin/Eye/Respiratory).[2][3] Potential bioactive toxicity at high concentrations.

  • Critical Action: Handle only within a certified chemical fume hood. Avoid dust generation.[2][3][4][5][6]

  • Emergency Response: In case of eye contact, flush immediately for 15 minutes.[3] If inhaled, move to fresh air.[4][5][6]

Chemical Identity & Physicochemical Properties

Precise identification is critical to avoid confusion with other structural isomers (e.g., Flavokawains).

PropertySpecification
Chemical Name (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Common Name 2'-Hydroxy-2,4',6'-trimethoxychalcone
PubChem CID
Molecular Formula C₁₈H₁₈O₅
Molecular Weight 314.33 g/mol
Appearance Yellow crystalline powder
Solubility Soluble in DMSO (>20 mg/mL), Ethanol, Acetone; Insoluble in Water
Storage -20°C, desiccated, protected from light (photosensitive)
Hazard Identification (GHS Classification)

Based on the structural class and safety data for trimethoxychalcones, the following GHS classifications apply.

Signal Word: WARNING

Hazard CategoryCodeHazard Statement
Skin Irritation H315 Causes skin irritation.[2]
Eye Irritation H319 Causes serious eye irritation.[2][4]
STOT - SE H335 May cause respiratory irritation (Single Exposure).[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

  • P280: Wear protective gloves/eye protection/face protection.[2][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do.[4] Continue rinsing.[2][4]

Personal Protective Equipment (PPE) Matrix

Select PPE based on the scale of operation.

PPE ComponentAnalytical Scale (< 10 mg) Preparative Scale (> 100 mg) Rationale
Respiratory Fume hood sash at proper height.[2]N95 or P100 Respirator + Fume hood.[2]Prevents inhalation of fine particulates during weighing.
Hand Protection Nitrile Gloves (0.11 mm).[2]Double Nitrile Gloves or Butyl Rubber.[2]Chalcones are lipophilic and can permeate standard latex.
Eye Protection Safety Glasses with side shields.[2][4][6]Chemical Splash Goggles.[2][4]Protects against ocular irritation from dust or splashes.[2]
Body Protection Standard Lab Coat (Cotton/Poly).[2]Lab Coat + Tyvek® Sleeves/Apron.[2]Minimizes skin contact and clothing contamination.[3][4][5][6]
Operational Handling Protocols
A. Solubilization Protocol (DMSO Stock)
  • Objective: Create a stable 10 mM stock solution for biological assays.

  • Safety Note: DMSO enhances skin permeability, carrying the dissolved chalcone directly into the bloodstream. Never touch DMSO solutions with bare hands.

  • Calculate: For 10 mg of compound (MW 314.33), require ~3.18 mL of DMSO.

  • Weigh: Weigh the powder into a pre-tared, amber glass vial (to prevent photodegradation).

  • Dissolve: Add analytical grade DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until clear.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store: Freeze at -20°C or -80°C. Stable for 6 months.

B. Spill Management
  • Isolate: Evacuate the immediate area if a large powder spill occurs.

  • PPE: Don double gloves, goggles, and N95 respirator.

  • Contain: Cover liquid spills with an absorbent pad.[2] For powder spills, cover with a damp paper towel to prevent dust dispersion.

  • Clean: Wipe area with 70% Ethanol followed by soap and water.

  • Dispose: Place all cleanup materials in a hazardous waste bag labeled "Toxic Organic Solid."

Waste Disposal & Deactivation

Do not dispose of down the drain. Chalcones are toxic to aquatic life.

  • Solid Waste: Collect in a dedicated container for "Solid Hazardous Waste (Organic)." Disposal method: Incineration at an approved facility.

  • Liquid Waste (Solvent): Collect in "Non-Halogenated Organic Solvent" waste containers (if dissolved in DMSO/Ethanol).[2]

  • Contaminated Sharps: Dispose of needles/syringes used with the compound in a puncture-proof biohazard sharps container.[2]

Scientific Context: Mechanism of Action

Understanding the biological activity of 2'-Hydroxy-2,4',6'-trimethoxychalcone reinforces the need for careful handling.[2] This compound modulates oxidative stress and apoptosis pathways, often targeting the Nrf2-ARE pathway or inducing apoptosis in cancer cells (e.g., MCF-7, A549) via mitochondrial disruption.[2]

Figure 1: Proposed Mechanism of Action (Nrf2/Apoptosis Modulation)

G Compound 2'-Hydroxy-2,4',6'-trimethoxychalcone Keap1 Keap1 (Sensor) Compound->Keap1 Modifies Cysteine Residues Mito Mitochondrial Dysfunction Compound->Mito High Conc. Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Nrf2_Nucl Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nucl Translocation ARE ARE (Antioxidant Response Element) Nrf2_Nucl->ARE Binds Enzymes HO-1, NQO1 (Cytoprotection) ARE->Enzymes Upregulates Expression Apoptosis Apoptosis (Cancer Cells) Mito->Apoptosis Cytochrome c Release

Caption: Schematic representation of the dual-action mechanism.[2] At low concentrations, the chalcone activates the Nrf2 cytoprotective pathway; at high concentrations, it may induce mitochondrial apoptosis in neoplastic cells.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637261, 2'-Hydroxy-2,4',6'-trimethoxychalcone. Retrieved from [Link][2]

  • MDPI (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. International Journal of Molecular Sciences. Retrieved from [Link][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Hydroxy-2,4',6'-trimethoxychalcone
Reactant of Route 2
Reactant of Route 2
2'-Hydroxy-2,4',6'-trimethoxychalcone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.